molecular formula C10H16N2O2 B589083 Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate CAS No. 142253-58-5

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B589083
CAS No.: 142253-58-5
M. Wt: 196.25
InChI Key: QRZNHJHKTCPFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS 142253-58-5) is a chemical building block of interest in medicinal and synthetic chemistry. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly important in drug discovery for its favorable properties. This specific scaffold is part of a family of azetidine derivatives recognized for their utility in constructing more complex molecules. The presence of both a protected amine (Boc group) and a nitrile-functionalized side chain on the azetidine ring provides two versatile handles for further chemical modification, making it a useful intermediate for researchers exploring novel chemical space. It is related to other azetidine intermediates, such as tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate, which is a known synthetic intermediate in the production of active pharmaceutical ingredients. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZNHJHKTCPFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692847
Record name tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-58-5
Record name tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. The presence of a cyanomethyl group and a tert-butoxycarbonyl (Boc) protecting group on the azetidine scaffold makes it a versatile building block in medicinal chemistry and drug discovery. The azetidine ring provides a rigid, three-dimensional structural motif, while the cyano group can be chemically transformed into other functional groups, and the Boc group allows for controlled manipulation of the azetidine nitrogen. This document provides a comprehensive overview of the known chemical properties and applications of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been calculated and are provided by various chemical suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂PubChem[1]
Molecular Weight 196.25 g/mol PubChem[1]
CAS Number 142253-58-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Physical Form Solid, semi-solid, lump, or liquidSigma-Aldrich[2]
Purity 95%Sigma-Aldrich[2]

Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 196.121177757 DaPubChem[1]
Monoisotopic Mass 196.121177757 DaPubChem[1]
Topological Polar Surface Area 53.3 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, it is commercially available, suggesting established synthetic routes exist. The synthesis of a closely related analog, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, an intermediate in the synthesis of the JAK1/JAK2 inhibitor Baricitinib, is well-documented and proceeds from tert-butyl 3-oxoazetidine-1-carboxylate.[3] It is plausible that the synthesis of the title compound involves the reduction of this cyanomethylene intermediate.

The reactivity of this compound is dictated by its functional groups:

  • Boc-Protected Amine: The tert-butoxycarbonyl group is a common amine protecting group that is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[4][5] This deprotection reveals the secondary amine of the azetidine ring, allowing for further functionalization.

  • Cyanomethyl Group: The nitrile functionality can undergo a range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The rigid azetidine core is a desirable feature in drug design as it can help to properly orient functional groups for interaction with biological targets. While specific biological activities for the title compound itself are not reported, its derivatives are of interest in medicinal chemistry. For instance, related azetidine-containing compounds have been explored for their potential as anticancer agents and for the treatment of neurological disorders.[6]

Experimental Workflows

The general utility of this compound as a synthetic intermediate in drug discovery can be represented by the following workflow.

experimental_workflow General Synthetic Workflow of this compound Derivatives A This compound B Boc Deprotection (e.g., TFA or HCl) A->B F Nitrile Transformation (e.g., Hydrolysis, Reduction) A->F C 3-(Cyanomethyl)azetidine B->C D N-Functionalization (e.g., Alkylation, Acylation) C->D E N-Substituted 3-(cyanomethyl)azetidine D->E E->F G Diverse Azetidine Derivatives F->G H Biological Screening G->H I Lead Compound Identification H->I

Caption: Synthetic utility of the title compound.

Safety and Handling

The following safety information is derived from commercially available safety data sheets.

Hazard StatementCode
Harmful if swallowedH302
Precautionary StatementCode
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid ingestion and inhalation.

Conclusion

This compound is a valuable, commercially available building block for organic synthesis, particularly in the field of drug discovery. Its utility stems from the presence of a rigid azetidine scaffold and two key functional groups—a readily cleavable Boc protecting group and a versatile cyanomethyl moiety. While detailed experimental and biological data for the title compound are scarce in the public domain, its structural features suggest significant potential for the generation of diverse and novel molecular entities for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

An In-depth Technical Guide to tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, coupled with the reactive cyanomethyl group and the versatile Boc protecting group, makes it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, tailored for professionals in the field.

Molecular Structure and Properties

The structure of this compound features a central azetidine ring substituted at the 3-position with a cyanomethyl group (-CH₂CN). The nitrogen atom of the azetidine is protected by a tert-butoxycarbonyl (Boc) group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 142253-58-5--INVALID-LINK--
Molecular Formula C₁₀H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 196.25 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CC(C)(C)OC(=O)N1CC(C1)CC#N--INVALID-LINK--

Synthesis

The primary synthetic route to this compound involves a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The first step is a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the exocyclic double bond.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction start tert-butyl 3-oxoazetidine-1-carboxylate reagent1 Diethyl(cyanomethyl)phosphonate, Potassium tert-butoxide, THF start->reagent1 intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reagent1->intermediate reagent2 Reducing Agent (e.g., NaBH₄, MeOH or H₂, Pd/C) intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a known procedure for the synthesis of this key intermediate.

  • Materials: tert-butyl 3-oxoazetidine-1-carboxylate, diethyl(cyanomethyl)phosphonate, potassium tert-butoxide, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of diethyl(cyanomethyl)phosphonate in anhydrous THF at 0 °C, add a solution of potassium tert-butoxide in THF dropwise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Synthesis of this compound (Representative Protocol)

  • Method A: Catalytic Hydrogenation

    • Materials: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (or Ethyl Acetate), Hydrogen gas.

    • Procedure:

      • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol in a hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

      • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to yield this compound.

  • Method B: Sodium Borohydride Reduction

    • Materials: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.

    • Procedure:

      • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and cool the solution to 0 °C.

      • Slowly add sodium borohydride in portions to the stirred solution.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Quench the reaction by the slow addition of water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer and concentrate to obtain the product.

Reactivity

The reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the azetidine ring, and the cyanomethyl group.

Reactions of the Cyanomethyl Group
  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, tert-butyl 3-(carboxymethyl)azetidine-1-carboxylate, or the corresponding amide.

  • Reduction: The cyano group can be reduced to a primary amine, yielding tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions.

  • Alkylation: The α-carbon to the cyano group can be deprotonated with a strong base (e.g., LDA) and subsequently alkylated with various electrophiles.

Reactions of the Azetidine Ring and Boc-Protecting Group
  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine, 3-(cyanomethyl)azetidine.

  • Ring-opening: The strained azetidine ring can undergo nucleophilic ring-opening reactions under certain conditions, although the Boc group generally provides stability.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following table summarizes the expected spectral characteristics based on its structure.

Spectroscopy Expected Characteristics
¹H NMR - Signal for the tert-butyl protons (~1.4 ppm, singlet, 9H).- Signals for the azetidine ring protons (multiplets, ~3.5-4.2 ppm, 4H).- Signal for the methylene protons adjacent to the cyano group (~2.7 ppm, doublet, 2H).- Signal for the azetidine ring proton at the 3-position (multiplet, ~2.8-3.2 ppm, 1H).
¹³C NMR - Signal for the tert-butyl carbons (~28 ppm).- Signal for the quaternary carbon of the tert-butyl group (~80 ppm).- Signals for the azetidine ring carbons (~50-60 ppm).- Signal for the methylene carbon adjacent to the cyano group (~20-25 ppm).- Signal for the cyano carbon (~118 ppm).- Signal for the carbonyl carbon of the Boc group (~156 ppm).
IR Spectroscopy - C≡N stretch around 2240-2260 cm⁻¹.- C=O stretch (urethane) around 1690-1710 cm⁻¹.- C-H stretches (aliphatic) around 2850-3000 cm⁻¹.- C-O stretch around 1160-1250 cm⁻¹.
Mass Spectrometry - Expected [M+H]⁺ at m/z 197.13.

Role in Drug Discovery

This compound and its unsaturated precursor are important intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis.

Logical Workflow in JAK Inhibitor Synthesis

JAK_Inhibitor_Synthesis start tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate step1 Deprotection (Acidic Conditions) start->step1 intermediate1 3-(cyanomethylene)azetidine step1->intermediate1 step2 Sulfonylation intermediate1->step2 intermediate2 1-(ethylsulfonyl)-3-(cyanomethylene)azetidine step2->intermediate2 step3 Michael Addition with Pyrrolo[2,3-d]pyrimidine Core intermediate2->step3 product Baricitinib (JAK Inhibitor) step3->product

Caption: Role of the precursor in the synthesis of Baricitinib.

The saturated cyanomethyl analogue can be used to introduce a flexible three-atom linker, which can be crucial for optimizing the binding of a drug candidate to its target protein. The nitrile group can also serve as a handle for further chemical modifications.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its synthesis from readily available starting materials and its diverse reactivity make it an attractive scaffold for the development of new pharmaceuticals. This guide provides a foundational understanding of its properties and chemistry, which will be beneficial for researchers and scientists working in drug discovery and development.

The Azetidine Core Reimagined: A Technical Guide to 1-Boc-3-(cyanomethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Constrained Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Small, saturated heterocycles have emerged as powerful tools for navigating the complexities of drug design, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart structural rigidity and metabolic stability. This guide focuses on a particularly versatile building block, 1-Boc-3-(cyanomethyl)azetidine (CAS Number: 142253-58-5), a compound that marries the conformational constraint of the azetidine core with the synthetic versatility of a nitrile functional group. Its strategic importance is underscored by its role as a key intermediate in the synthesis of advanced therapeutic agents, including Janus kinase (JAK) inhibitors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in a synthetic workflow. The table below summarizes the key physicochemical and spectroscopic data for 1-Boc-3-(cyanomethyl)azetidine.

PropertyValueReference
CAS Number 142253-58-5[1]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [2]
IUPAC Name tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate[2]
Appearance White to off-white solid[3]
Melting Point 68-71 °C (for the related 1-Boc-3-cyanoazetidine)[3]
Boiling Point 290.2±33.0 °C (Predicted)[3]
Density 1.11±0.1 g/cm³ (Predicted)[3]
Solubility Soluble in chloroform and dichloromethane[4]

Spectroscopic Characterization:

  • ¹H NMR (Predicted): The spectrum would feature a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm. The protons on the azetidine ring would appear as multiplets between 3.3 and 4.3 ppm. The methylene protons of the cyanomethyl group would likely be a doublet in the range of 2.6-2.8 ppm, coupled to the adjacent methine proton on the azetidine ring.

  • ¹³C NMR (Predicted): The carbonyl carbon of the Boc group would resonate around 155 ppm, and the quaternary carbon of the tert-butyl group near 80 ppm. The methyl carbons of the Boc group would appear around 28 ppm. The carbons of the azetidine ring would be found in the 45-60 ppm range, while the carbon of the cyanomethyl group would be in the aliphatic region, and the nitrile carbon would be further downfield, typically above 115 ppm.

Synthesis of 1-Boc-3-(cyanomethyl)azetidine: A Strategic Approach

The synthesis of 1-Boc-3-(cyanomethyl)azetidine can be approached from several commercially available starting materials. A highly efficient and logical route commences from 1-Boc-3-azetidinone . This strategy involves a two-step sequence: a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the exocyclic double bond.

Synthesis_of_1-Boc-3-(cyanomethyl)azetidine start 1-Boc-3-azetidinone intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start->intermediate Horner-Wadsworth-Emmons (e.g., Diethyl cyanomethylphosphonate, NaH) product 1-Boc-3-(cyanomethyl)azetidine intermediate->product Reduction (e.g., H₂, Pd/C) Nitrile_Reduction start 1-Boc-3-(cyanomethyl)azetidine product 1-Boc-3-(2-aminoethyl)azetidine start->product Reduction (e.g., LiAlH₄, THF then H₂O workup) Nitrile_Hydrolysis start 1-Boc-3-(cyanomethyl)azetidine product 2-(1-Boc-azetidin-3-yl)acetic acid start->product Hydrolysis (e.g., aq. HCl or aq. NaOH, heat)

References

physical and chemical properties of 1-Boc-3-(cyanomethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-(cyanomethyl)azetidine, a key building block in modern medicinal chemistry. This document includes detailed information on its chemical identity, physical characteristics, synthesis, and reactivity, with a focus on its application in the development of targeted therapeutics.

Chemical Identity and Physical Properties

1-Boc-3-(cyanomethyl)azetidine, with the CAS number 142253-58-5, is a saturated four-membered nitrogen-containing heterocycle. The azetidine ring is protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group, and a cyanomethyl group is attached at the 3-position.[1] This structure makes it a valuable and versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 142253-58-5[2]
Molecular Formula C₁₀H₁₆N₂O₂[2]
Molecular Weight 196.25 g/mol [2]
IUPAC Name tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate[2]
InChI InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3[2]
SMILES CC(C)(C)OC(=O)N1CC(C1)CC#N[2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Solid[1]
Appearance White to off-white solid[3]
Melting Point 68-71 °C (for the related compound 1-Boc-3-cyanoazetidine)[3]
Boiling Point 290.2 ± 33.0 °C (Predicted for 1-Boc-3-cyanoazetidine)[3]
Density 1.11 ± 0.1 g/cm³ (Predicted for 1-Boc-3-cyanoazetidine)[3]
Solubility Soluble in common organic solvents such as dichloromethane and chloroform.[4]

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(cyanomethyl)azetidine can be achieved through a multi-step process starting from commercially available materials. A key intermediate in this synthesis is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This intermediate is synthesized via a Horner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate.[5]

Experimental Protocol:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -5 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -5 °C for 3 hours.[6]

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

  • Quench the reaction by the slow addition of a 12.5% aqueous sodium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.[5]

Synthesis of 1-Boc-3-(cyanomethyl)azetidine

The final product is obtained by the reduction of the exocyclic double bond of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Experimental Protocol:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-3-(cyanomethyl)azetidine. Further purification can be performed by column chromatography if necessary.

Synthesis_Workflow A tert-butyl 3-oxoazetidine-1-carboxylate D Horner-Wadsworth-Emmons Reaction A->D B Diethyl (cyanomethyl)phosphonate B->D C Potassium tert-butoxide C->D E tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate D->E F H2, Pd/C E->F G 1-Boc-3-(cyanomethyl)azetidine F->G

Synthesis workflow for 1-Boc-3-(cyanomethyl)azetidine.

Spectroscopic Data

Spectroscopic data are essential for the characterization and quality control of 1-Boc-3-(cyanomethyl)azetidine.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Predicted chemical shifts include signals for the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons (multiplets, ~3.0-4.0 ppm), and the cyanomethyl protons (multiplet, ~2.7 ppm).
¹³C NMR Predicted chemical shifts include signals for the tert-butyl group (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the azetidine ring carbons (~35 and ~55 ppm), the cyanomethyl carbon (~20 ppm), and the nitrile carbon (~118 ppm).[7][8]
FT-IR (cm⁻¹) Characteristic absorption bands are expected for the C≡N stretch (~2240 cm⁻¹), the C=O stretch of the Boc group (~1690 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[9]
Mass Spectrometry The mass spectrum is expected to show the molecular ion peak [M]⁺ or related adducts. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[10]

Chemical Reactivity and Applications in Drug Discovery

1-Boc-3-(cyanomethyl)azetidine is a valuable building block in medicinal chemistry due to its versatile reactivity. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen. The cyanomethyl group can be transformed into various other functional groups, such as a carboxylic acid, an amine, or a tetrazole, providing access to a wide range of derivatives.[11]

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[5] Specifically, the precursor tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is a key intermediate in the synthesis of Baricitinib, a drug used to treat rheumatoid arthritis and other autoimmune diseases.[12][13]

Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and inflammation.[][15] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[3] JAK inhibitors, such as Baricitinib, act by blocking the activity of JAK enzymes, thereby interrupting the downstream signaling cascade.[]

The synthesis of Baricitinib utilizes the azetidine core provided by intermediates like 1-Boc-3-(cyanomethyl)azetidine to construct a molecule that can effectively bind to the ATP-binding pocket of JAKs, inhibiting their kinase activity. This prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of pro-inflammatory genes.[1][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds STAT->STAT_dimer Dimerizes Baricitinib Baricitinib (derived from 1-Boc-3-(cyanomethyl)azetidine) Baricitinib->JAK Inhibits GeneTranscription Gene Transcription (Pro-inflammatory) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Inhibition of the JAK-STAT pathway by Baricitinib.

Conclusion

1-Boc-3-(cyanomethyl)azetidine is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features allow for the synthesis of complex molecular architectures, most notably demonstrated by its role in the production of the JAK inhibitor Baricitinib. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug discovery.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, rendering it an increasingly attractive component in the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and pharmacokinetic profiles. The content herein is intended to serve as a valuable resource for professionals engaged in the exploration and development of innovative azetidine-based therapeutics.

Synthesis of Azetidine Scaffolds

The construction of the strained azetidine ring has historically posed a significant synthetic challenge. However, recent advancements in organic synthesis have furnished medicinal chemists with a diverse array of methodologies for the efficient construction and functionalization of this valuable scaffold.

Key Synthetic Methodologies

Several powerful strategies have been developed for the synthesis of functionalized azetidines, including:

  • Intramolecular Cyclization: This is a common and effective method that involves the formation of the four-membered ring from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions. A variety of activating groups and reaction conditions can be employed to facilitate this ring-closing reaction.[5]

  • [2+2] Cycloaddition: The reaction of imines with alkenes or ketenes can lead to the formation of the azetidine ring. Photocycloaddition reactions are a notable example of this approach.[5]

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines. This approach allows for the introduction of a wide range of substituents at the C3 position.[6]

  • Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various chemical transformations.[5]

Biological Activities of Azetidine-Containing Compounds

Azetidine scaffolds are present in a wide range of biologically active molecules, demonstrating their versatility in targeting diverse physiological pathways. Their unique structural features often lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Azetidine Derivatives as GABA Uptake Inhibitors

Several azetidine analogs have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[7][8] Dysregulation of GABAergic signaling is implicated in various neurological disorders, including epilepsy and anxiety.

dot

GABA_Transporter_Signaling cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1_pre GAT1 GABA->GAT1_pre Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Inhibition Neuronal Inhibition GABA_R->Inhibition Activation Azetidine_Inhibitor Azetidine-based GAT Inhibitor Azetidine_Inhibitor->GAT1_pre

Caption: Mechanism of GABAergic neurotransmission and inhibition by azetidine-based GAT inhibitors.

Table 1: Inhibitory Activity of Azetidine Derivatives on GABA Transporters

Compound IDTargetIC50 (µM)
1 GAT-12.83 ± 0.67
2 GAT-12.01 ± 0.77
12d GAT-315.3 ± 4.5
18b GAT-126.6 ± 3.3
18e GAT-331.0 ± 4.7
Data sourced from reference[7].
Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for anticancer drug development. A series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.[1][9][10]

dot

STAT3_Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binding to Promoter Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) DNA->Gene_Expression Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition of Dimerization p38_MAPK_Signaling Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Regulation Azetidine_Inhibitor Azetidine-based p38 Inhibitor Azetidine_Inhibitor->p38 Inhibition STAT3_Inhibition_Workflow start Start: Hypothesis Azetidine compound inhibits STAT3 cell_culture Cell Culture (Cancer cell line with active STAT3) start->cell_culture nuclear_extraction Nuclear Extraction cell_culture->nuclear_extraction binding_reaction Binding Reaction (Nuclear Extract + Biotin-Probe + Inhibitor) nuclear_extraction->binding_reaction electrophoresis Non-denaturing PAGE binding_reaction->electrophoresis transfer Transfer to Nylon Membrane electrophoresis->transfer detection Chemiluminescent Detection transfer->detection data_analysis Data Analysis and IC50 Determination detection->data_analysis end End: Conclusion on Inhibitory Potency data_analysis->end

References

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a strained azetidine ring with a reactive cyanomethyl group, make it a versatile intermediate for the synthesis of complex molecules, most notably as a key component in the Janus kinase (JAK) inhibitor, Baricitinib. This document details its synthesis, key reactions, and established applications, supported by experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a cyanomethyl moiety at the 3-position. The presence of the strained azetidine ring offers a unique three-dimensional scaffold, while the nitrile group serves as a versatile handle for a variety of chemical transformations. This combination of features has positioned it as a sought-after building block in drug discovery, particularly for the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
CAS Number 142253-58-5
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Synthesis

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The overall synthetic pathway is depicted below.

Synthesis A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons Reaction C tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate B->C Catalytic Hydrogenation

Figure 1: General synthetic scheme for this compound.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

The first step involves a Horner-Wadsworth-Emmons reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate reagent, typically diethyl (cyanomethyl)phosphonate. This reaction creates the exocyclic double bond.

Experimental Protocol:

To a solution of diethyl (cyanomethyl)phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a reduced temperature (e.g., -5 to 0 °C), a strong base like potassium tert-butoxide is added dropwise. The resulting mixture is stirred for a period to allow for the formation of the phosphonate anion. A solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Quantitative Data:

ReactantMolar Equiv.Typical YieldPurityReference
tert-Butyl 3-oxoazetidine-1-carboxylate1.072-97%>95%[2]
Diethyl (cyanomethyl)phosphonate1.2
Potassium tert-butoxide1.2
Step 2: Reduction to this compound

The second step is the reduction of the exocyclic double bond of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to afford the target saturated compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is dissolved in a suitable solvent, such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres) and stirred vigorously at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound, often in high purity and yield.

Quantitative Data:

CatalystH₂ PressureSolventTypical YieldReference
5-10% Pd/C1-4 atmMeOH or EtOAc>95%Inferred from general procedures for similar reductions.

Reactivity and Applications

This compound is a versatile building block due to the presence of three key functional groups: the Boc-protected amine, the strained azetidine ring, and the cyanomethyl group.

Reactivity cluster_0 This compound cluster_1 Potential Transformations A Boc-Protected Amine D Deprotection (TFA, HCl) A->D B Azetidine Ring E Ring-opening Reactions B->E C Cyanomethyl Group F Nitrile Hydrolysis (acid/base) C->F G Nitrile Reduction (H₂, catalyst) C->G

Figure 2: Reactivity map of this compound.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a suitable solvent. This unmasks the secondary amine of the azetidine ring, allowing for further functionalization, such as acylation, alkylation, or sulfonylation.

Reactions of the Cyanomethyl Group

The nitrile functionality is a versatile precursor to other important functional groups.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., using Raney Nickel). This provides a route to 3-(2-aminoethyl)azetidine derivatives.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding a 3-(carboxymethyl)azetidine derivative.

  • Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Application in the Synthesis of Baricitinib

The most prominent application of this compound is as a key intermediate in the synthesis of Baricitinib, a JAK1/JAK2 inhibitor. The synthetic sequence involves the deprotection of the Boc group, followed by sulfonylation of the azetidine nitrogen with ethanesulfonyl chloride. The resulting intermediate then undergoes a nucleophilic addition to a pyrazolopyrimidine core.

Baricitinib_Synthesis A tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate B 3-(Cyanomethyl)azetidine A->B Boc Deprotection C 1-(Ethylsulfonyl)-3- (cyanomethyl)azetidine B->C Sulfonylation D Baricitinib C->D Nucleophilic Addition E Pyrazolopyrimidine Core E->D

Figure 3: Simplified workflow for the synthesis of Baricitinib.

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry and drug development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The successful application of this intermediate in the synthesis of the blockbuster drug Baricitinib highlights its significance and potential for the discovery of new therapeutic agents. This guide provides the essential technical information for researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

Escaping Flatland: A Technical Guide to sp3-Rich Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Beyond the Second Dimension

For decades, the landscape of drug discovery has been dominated by "flat," aromatic, sp2-hybridized molecules. While this chemical space has yielded numerous successes, it represents a mere fraction of the vast, three-dimensional world of molecular possibilities. The over-reliance on planar structures has contributed to challenges in addressing complex biological targets, such as protein-protein interactions, and has often led to compounds with suboptimal physicochemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to navigate the more complex, yet rewarding, terrain of sp3-rich fragments. By embracing the third dimension, we can unlock novel chemical matter with the potential for enhanced selectivity, improved developability, and ultimately, more effective therapeutics.

The Imperative for Three-Dimensionality: Why sp3-Rich Fragments Matter

The chemical universe of potential drug molecules is vast and largely unexplored. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for navigating this space.[1][2] FBDD screens smaller collections (around 10^3) of low molecular weight compounds (fragments) to identify weak but high-quality binders to biological targets.[1][3] These initial hits serve as starting points for optimization into potent drug candidates.[2]

Historically, commercial and in-house fragment libraries have been heavily biased towards flat, aromatic compounds.[3][4] This "flatland" approach, while synthetically convenient, presents several limitations:

  • Limited Target Space: Planar molecules are often ill-suited to bind to the complex, three-dimensional topographies of many protein binding sites, particularly those involved in protein-protein interactions.[5]

  • Suboptimal Physicochemical Properties: An overabundance of sp2 centers can lead to poor solubility, increased metabolic liability, and a higher likelihood of off-target effects.[4][6]

  • Intellectual Property Constraints: The well-trodden path of aromatic scaffolds makes it increasingly difficult to generate novel and patentable chemical matter.[3]

The incorporation of sp3-rich fragments, characterized by a higher fraction of sp3-hybridized carbon atoms, directly addresses these challenges. An increased Fsp3 count is associated with a range of beneficial properties for drug candidates:

  • Improved Solubility: The non-planar nature of sp3-rich scaffolds disrupts crystal packing, often leading to enhanced aqueous solubility.[6]

  • Enhanced Metabolic Stability: The presence of saturated carbon centers can block sites of metabolic attack, improving a compound's pharmacokinetic profile.[6]

  • Greater Selectivity: The defined three-dimensional shape of sp3-rich fragments allows for more specific and directional interactions with a target protein, leading to improved selectivity.[6]

  • Access to Novel Chemical Space: Exploring sp3-rich scaffolds opens up a wealth of untapped chemical diversity, providing opportunities for novel intellectual property.[3]

Studies have shown that drug candidates with a higher fraction of sp3-hybridized carbons (Fsp3 in the range of 0.4-0.5) have an increased likelihood of successful clinical progression.[3] This empirical evidence underscores the strategic advantage of embracing three-dimensionality in modern drug discovery.

Designing and Synthesizing sp3-Rich Fragment Libraries: A Practical Guide

The successful implementation of an FBDD campaign hinges on the quality and diversity of the fragment library.[7] Designing and synthesizing sp3-rich libraries requires a departure from traditional, aromatic-focused approaches and embraces strategies that generate molecular complexity and three-dimensionality.

Design Principles for sp3-Rich Fragment Libraries

A well-designed sp3-rich fragment library should adhere to several key principles to maximize its utility in screening campaigns:

  • Adherence to the "Rule of Three": While not a strict rule, the "Rule of Three" provides a useful guideline for fragment properties: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3 each, and number of rotatable bonds ≤ 3.[8][9] These parameters help to ensure that the fragments are small and simple enough to be efficient binders and have favorable starting points for optimization.

  • Shape Diversity: The primary goal of an sp3-rich library is to explore three-dimensional space. Computational tools can be used to analyze and quantify the shape diversity of a library, ensuring a broad representation of spheres, rods, and discs.[10][11]

  • Synthetic Tractability and "Poised" Fragments: Fragments must be readily elaborable. This means they should contain "exit vectors" or functional handles that allow for straightforward synthetic modification.[4] So-called "poised" fragments are designed with specific, robust chemical reactions in mind for their subsequent optimization.[12]

  • Physicochemical Properties: Beyond the "Rule of Three," careful consideration should be given to properties like solubility and stability to ensure compatibility with various screening techniques.[7]

Synthetic Strategies for Generating sp3-Rich Fragments

The synthesis of sp3-rich fragments presents unique challenges compared to their sp2-rich counterparts.[5] However, a number of powerful synthetic strategies have emerged to address this need.

2.2.1. Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful approach for creating libraries of structurally diverse and complex small molecules, often with a high Fsp3 content.[6] DOS strategies typically start from a common scaffold and employ a series of branching reaction pathways to generate a wide array of distinct molecular architectures. This approach is particularly well-suited for populating fragment libraries with novel and diverse sp3-rich chemotypes.[6]

2.2.2. Natural Product-Inspired Synthesis

Natural products are a rich source of biologically relevant, sp3-rich scaffolds.[13] While natural products themselves are often too complex to be considered fragments, they can serve as inspiration for the design and synthesis of smaller, fragment-like molecules that retain key structural features.[14] This approach can lead to the discovery of fragments with inherent biological relevance.[13]

2.2.3. C-H Activation Chemistry

Recent advances in C-H activation chemistry provide a powerful tool for the direct functionalization of sp3-rich scaffolds.[3] These methods allow for the introduction of synthetic handles and the elaboration of fragments at positions that would be difficult to access using traditional synthetic methods. This strategy is particularly valuable for the late-stage diversification of fragment hits.

2.2.4. Protocol: Synthesis of a Bis-Spirocyclic sp3-Rich Scaffold

This protocol provides a representative example of the synthesis of an sp3-rich fragment scaffold.

Objective: To synthesize a bis-spirocyclic scaffold, a common motif in sp3-rich fragment libraries.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)[6]

Procedure:

  • Strecker Reaction: To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction mixture at room temperature overnight.[6] This step forms an α-aminonitrile.

  • Hydrolysis: Hydrolyze the α-aminonitrile to the corresponding α-amino acid using acidic or basic conditions.

  • Esterification and Reduction: Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods. Subsequently, reduce the methyl ester to the corresponding amino alcohol.[6]

  • Cyclization: Induce cyclization of the amino alcohol to form the first spirocyclic ring.

  • Second Spirocyclization: Utilize the remaining functional groups to perform a second cyclization, forming the bis-spirocyclic scaffold.

This multi-step synthesis generates a rigid, three-dimensional scaffold that can be further functionalized to create a library of diverse fragments.

Screening sp3-Rich Fragment Libraries: Finding the Needles in the Haystack

Due to their generally lower binding affinities, fragment screening requires sensitive biophysical techniques capable of detecting weak interactions.[3][9] The choice of screening method can be influenced by the nature of the target protein and the physicochemical properties of the fragment library.

Key Biophysical Screening Techniques

Several biophysical methods are well-suited for screening sp3-rich fragment libraries:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detecting weak binding events in solution.[15] Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and WaterLOGSY, are particularly useful for fragment screening.[9] Fluorine-19 (¹⁹F) NMR has also become a valuable tool, as the introduction of a fluorine atom into a fragment provides a sensitive and background-free signal for detecting binding.[6][15]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein.[5][16] It provides real-time binding data and can be used to determine binding kinetics and affinity.[16]

  • X-Ray Crystallography: High-throughput X-ray crystallography has become a cornerstone of FBDD.[9][13] This technique provides high-resolution structural information of the fragment-target complex, revealing the precise binding mode and key interactions.[9] This detailed structural information is invaluable for the subsequent hit-to-lead optimization process.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.[15] This method has the advantage of assessing target engagement in a more physiologically relevant setting.[15]

Data Presentation: Comparison of HTS Methods for sp3-Rich Fragment Screening
Screening MethodTypical Fragment ConcentrationThroughputKey AdvantagesKey Challenges
¹⁹F-NMR 100 µM - 2 mMMedium to HighBackground-free signal, sensitive to weak binding.[15]Requires fluorinated fragments, can be sensitive to aggregation.
SPR 10 µM - 1 mMHighReal-time kinetics, label-free.[16]Requires protein immobilization, can be prone to artifacts.
X-Ray Crystallography 10 mM - 50 mMLow to MediumHigh-resolution structural data.[15]Requires well-diffracting crystals, throughput can be a bottleneck.[15]
CETSA 1 µM - 100 µMMediumMeasures target engagement in cells.[15]Indirect measure of binding, requires specific antibodies.
Protocol: ¹⁹F-NMR Based Screening of an sp3-Rich Fragment Library

Objective: To identify binding fragments from a fluorinated sp3-rich library to a target protein using ¹⁹F-NMR.[6]

Materials:

  • Fluorinated sp3-rich fragment library

  • Target protein

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Fragment Library Preparation:

    • Source or synthesize a library of sp3-rich fragments containing at least one fluorine atom.

    • Perform quality control on each fragment for purity (>95%) and solubility in the desired screening buffer.

    • Prepare stock solutions of individual fragments or cocktails of fragments (typically 5-10 fragments per cocktail) in a suitable solvent (e.g., DMSO-d₆).[6][15]

  • Target Protein Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a stock solution of the target protein in the NMR buffer.[6]

  • NMR Sample Preparation:

    • For each NMR sample, mix the fragment or fragment cocktail with the target protein in the NMR buffer to achieve the desired final concentrations (e.g., 200 µM fragment, 10-50 µM protein).

    • Prepare a reference sample containing the fragment(s) in the NMR buffer without the protein.[6]

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F-NMR spectra for all samples.

    • Observe changes in the ¹⁹F chemical shifts, line broadening, or signal intensity between the reference spectra and the spectra containing the target protein. These changes are indicative of fragment binding.

  • Hit Deconvolution and Validation:

    • For hits identified from cocktails, re-screen individual fragments from the hit cocktail to identify the specific binder.

    • Validate hits using an orthogonal biophysical method (e.g., SPR) and determine the binding affinity.

From Hit to Lead: The Optimization of sp3-Rich Fragments

Once a fragment hit has been identified and validated, the next crucial step is to optimize it into a more potent, lead-like molecule. This process typically involves one of three main strategies: fragment growing, fragment linking, or fragment merging.[8]

FBDD_Optimization cluster_0 Fragment Hit Identification cluster_1 Optimization Strategies cluster_2 Lead Compound Hit1 Fragment Hit A Growing Fragment Growing Hit1->Growing Add functionality Linking Fragment Linking Hit1->Linking Merging Fragment Merging Hit1->Merging Hit2 Fragment Hit B Hit2->Linking Connect two fragments Hit2->Merging Combine overlapping fragments Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

  • Fragment Growing: This is the most common strategy and involves adding chemical functionality to a single fragment hit to extend its interactions into an adjacent pocket of the binding site.[8] The three-dimensional nature of sp3-rich fragments can provide unique and non-obvious vectors for fragment growing.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together with a suitable chemical linker to create a single, higher-affinity molecule.[8]

  • Fragment Merging: This approach is used when two fragments are found to bind in an overlapping fashion. The key structural features of both fragments are combined into a single, novel molecule that retains the important binding interactions of both original hits.[8]

The optimization process is iterative, involving cycles of chemical synthesis, biological testing, and structural biology to progressively improve the potency, selectivity, and drug-like properties of the initial fragment hit.

The Future is Three-Dimensional: Emerging Trends and Outlook

The field of sp3-rich fragments in drug discovery is continually evolving, driven by advances in synthetic chemistry, computational methods, and screening technologies. Several key trends are shaping the future of this exciting area:

  • Automated Synthesis: The development of automated synthesis platforms is accelerating the generation of diverse sp3-rich fragment libraries and the rapid optimization of fragment hits.[17]

  • Computational Design: In silico methods are playing an increasingly important role in the design of novel sp3-rich scaffolds and the prediction of their binding to target proteins.[10][18]

  • Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a powerful and environmentally friendly way to generate chiral, sp3-rich fragments with high stereoselectivity.[19]

  • Covalent Fragments: The design of fragments that can form a covalent bond with their target protein is a promising strategy for achieving high potency and prolonged duration of action.

Conclusion: Embracing Complexity for Unprecedented Opportunity

The journey from a flat, two-dimensional view of drug discovery to a more nuanced, three-dimensional perspective is not without its challenges. The synthesis and screening of sp3-rich fragments require new ways of thinking and the adoption of new technologies. However, the rewards for embracing this complexity are immense. By venturing into the underexplored chemical space of sp3-rich molecules, we can unlock novel therapeutic opportunities, address previously "undruggable" targets, and ultimately, develop safer and more effective medicines for patients in need. The future of drug discovery is not flat; it is a rich and complex three-dimensional landscape waiting to be explored.

References

The Cyanomethyl Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanomethyl group (-CH₂CN) is a versatile and highly valuable functional group in the realm of heterocyclic chemistry. Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrile and the acidity of the adjacent methylene protons, impart a diverse range of reactivity. This functionality serves as a linchpin in the synthesis of complex molecular architectures and is a recognized pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the fundamental reactivity of the cyanomethyl group in heterocycles, offering insights into its synthetic utility and role in drug discovery.

Fundamental Reactivity

The reactivity of the cyanomethyl group is primarily dictated by two key features: the acidic nature of the α-protons and the electrophilic character of the nitrile carbon.

Acidity of the Methylene Protons
Reactions as a Nucleophile

The deprotonated cyanomethyl group acts as a powerful nucleophile in a variety of transformations, including:

  • Alkylation and Acylation: The cyanomethyl carbanion readily reacts with alkyl halides and acylating agents to introduce new substituents at the α-position.

  • Knoevenagel Condensation: This classic reaction involves the condensation of the active methylene group of a cyanomethyl heterocycle with an aldehyde or ketone, typically catalyzed by a weak base, to form a substituted alkene.[4][5] This reaction is a cornerstone for the synthesis of a diverse range of functionalized heterocycles.

  • Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles, including those tethered to or part of a heterocyclic system, proceeds via deprotonation of a cyanomethyl group followed by nucleophilic attack on the second nitrile.[6][7] Subsequent hydrolysis of the resulting enamine yields a cyclic ketone, providing a powerful tool for the construction of fused ring systems.[6]

  • Gewald Reaction: Cyanomethyl-substituted heterocycles are valuable precursors in the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes.[8][9] The reaction typically involves the condensation of the cyanomethyl compound, an aldehyde or ketone, and elemental sulfur in the presence of a base.[8][10]

Reactions of the Nitrile Group

The nitrile group itself can undergo a variety of transformations, further expanding the synthetic utility of cyanomethylated heterocycles. These reactions include:

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes a carboxylic acid, providing a gateway to a wide range of other functional groups.

  • Reduction: The nitrile can be reduced to a primary amine, a key functional group in many pharmaceuticals.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings.

Synthesis of Cyanomethylated Heterocycles

Several methods are employed for the introduction of a cyanomethyl group onto a heterocyclic scaffold.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for the cyanation of heteroaryl halides and triflates.[7][11][12][13][14] Various palladium catalysts, ligands, and cyanide sources have been developed to achieve high yields and functional group tolerance.[12][13]

Table 1: Palladium-Catalyzed Cyanation of Heteroaryl Halides

EntryHeteroaryl HalideCatalyst SystemCyanide SourceSolventTemp (°C)Time (h)Yield (%)Citation
14-ChloroindolePd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / ZnZn(CN)₂DMAC951889[11][12]
25-ChloroindolePd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / ZnZn(CN)₂DMAC951844[11][12]
32-ChloropyridinePd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / ZnZn(CN)₂DMAC80395[11][12]
43-ChloropyridinePd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / ZnZn(CN)₂DMAC80391[11][12]
54-ChloropyridinePd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / ZnZn(CN)₂DMAC80394[11][12]
62-ChlorothiophenePd[P(t-Bu)₃]₂Zn(CN)₂DMAC951485[11][12]
75-BromoindoleP1 / Zn(CN)₂Zn(CN)₂THF/H₂Ort1891[14]
83-BromothiopheneP1 / Zn(CN)₂Zn(CN)₂THF/H₂Ort1895[14]
92-BromopyridineP1 / Zn(CN)₂Zn(CN)₂THF/H₂Ort1896[14]
Copper-Catalyzed Cyanation

Copper-catalyzed methods provide a valuable alternative for the cyanation of heterocycles, particularly for C-H bond functionalization.[6][15][16][17] These methods often utilize more accessible starting materials and offer complementary reactivity to palladium-catalyzed systems.

Table 2: Copper-Catalyzed Cyanation of Heterocycles

EntryHeterocycleCatalyst SystemCyanide SourceOxidant/BaseSolventTemp (°C)Yield (%)Citation
1BenzoxazoleCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13572[15][16]
2BenzothiazoleCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13585[15][16]
31-MethylbenzimidazoleCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13568[15][16]
4CaffeineCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13555[15][16]
51-Phenyl-1H-1,2,4-triazoleCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13565[15][16]
62-Fluoro-6-methoxypyridineCuCN / PhenanthrolineNaCNI₂ / tBuOLiDioxane/m-xylene13551[15][16]
71-MethylindoleCuCN / PhenanthrolineNaCNI₂ / Na₃PO₄Dioxane10089[15][16]

Role in Drug Discovery and Development

The cyanomethyl group is a prominent feature in a variety of pharmacologically active molecules. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive pharmacophore.

Cyanomethyl-Containing Heterocycles as Enzyme Inhibitors

Cyanomethyl-substituted heterocycles have been identified as potent inhibitors of various enzymes. A notable example is their role as tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[18][19][20]

Pharmacophore for Colchicine Binding Site Inhibitors

A common pharmacophore model for colchicine binding site inhibitors includes several key features: three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic centers, and a planar aromatic group.[2][3][13][21][22] The spatial arrangement of these features is crucial for effective binding.

Pharmacophore_Colchicine_Binding_Site cluster_PlaneA Plane A cluster_PlaneB Plane B A1 H-Bond Acceptor 1 D1 H-Bond Donor 1 A2 H-Bond Acceptor 2 A1->A2 ~3.5-5.0 Å H1 Hydrophobic 1 H2 Hydrophobic 2 D1->H2 ~4.0-6.0 Å R1 Planar Aromatic A3 H-Bond Acceptor 3 H1->A3 ~5.0-7.0 Å R1->H2 ~6.0-8.0 Å

Caption: Pharmacophore model for colchicine binding site inhibitors.

Impact on Signaling Pathways

The inhibition of tubulin polymerization by cyanomethyl-containing drugs has profound effects on intracellular signaling pathways, particularly those involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt signaling cascade.[1][11][18][19][20][22] Disruption of the microtubule network can lead to the inactivation of Akt, a key downstream effector of PI3K, ultimately promoting apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates TubulinInhibitor Cyanomethyl-Heterocycle (Tubulin Inhibitor) Microtubules Microtubule Dynamics TubulinInhibitor->Microtubules Disrupts Microtubules->Akt Modulates (indirectly)

Caption: The PI3K/Akt signaling pathway and its disruption by tubulin inhibitors.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of the reactions discussed. The following are representative protocols for key transformations involving the cyanomethyl group.

Knoevenagel Condensation of 2-(Cyanomethyl)indole with an Aromatic Aldehyde

This procedure describes the base-catalyzed condensation of a cyanomethylated heterocycle with an aldehyde.[23]

Materials:

  • 2-(Cyanomethyl)indole (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add 2-(cyanomethyl)indole (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Knoevenagel_Condensation_Workflow start Start step1 Combine 2-(cyanomethyl)indole, aldehyde, and ethanol in a flask. start->step1 step2 Add catalytic piperidine. step1->step2 step3 Stir at room temperature. step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Isolate product by filtration or column chromatography. step4->step5 end End step5->end

Caption: Experimental workflow for the Knoevenagel condensation.

Gewald Reaction of 2-(Cyanomethyl)benzimidazole

This protocol outlines a one-pot synthesis of a 2-aminothiophene derivative from a cyanomethylated benzimidazole.[8][10]

Materials:

  • 2-(Cyanomethyl)benzimidazole (1.0 mmol)

  • Aldehyde with an active methylene group (e.g., cyclohexanone) (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Morpholine (2.0 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(cyanomethyl)benzimidazole (1.0 mmol), the aldehyde (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Add morpholine (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Thorpe-Ziegler Cyclization of a Heteroaryl Dinitrile

This procedure provides a general method for the intramolecular cyclization of a dinitrile to form a fused heterocyclic ketone.[6][7]

Materials:

  • Heteroaryl dinitrile (e.g., 2,3-bis(cyanomethyl)quinoxaline) (1.0 mmol)

  • Potassium tert-butoxide (1.2 mmol)

  • Dry tetrahydrofuran (THF) (20 mL)

  • Aqueous HCl (1 M)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the heteroaryl dinitrile (1.0 mmol) in dry THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.2 mmol) in dry THF (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclic ketone.

Conclusion

The cyanomethyl group is a cornerstone of modern heterocyclic chemistry, offering a wealth of synthetic possibilities and serving as a key structural motif in medicinal chemistry. Its dual reactivity, stemming from the acidic methylene protons and the versatile nitrile functionality, allows for the construction of a vast array of complex heterocyclic systems. A thorough understanding of its fundamental reactivity, coupled with the application of robust synthetic methodologies, will continue to drive innovation in both academic research and the development of novel therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working in these exciting fields.

References

An In-Depth Technical Guide to the Derivatives of tert-Butyl 3-(Cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. This core scaffold is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib, which is used in the treatment of inflammatory and autoimmune diseases.[1][2] This guide offers detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Chemical Synthesis and Derivatization

The synthesis of this compound and its derivatives typically originates from tert-butyl 3-oxoazetidine-1-carboxylate. Various synthetic strategies have been developed, ranging from traditional methods to more modern, greener approaches.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the parent compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, involves a Horner-Wadsworth-Emmons type reaction.[2]

Experimental Protocol: Synthesis of tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate [1]

  • Materials: Diethyl (cyanomethyl)phosphonate, potassium tert-butoxide, tert-butyl 3-oxoazetidine-1-carboxylate, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate (140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.

    • Stir the mixture at -5 °C for 3 hours.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (116.8 mmol) in THF (67 mL).

    • Continue stirring at -5 °C for an additional 2 hours.

    • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

    • Work-up and purification are performed to isolate the desired product.

Recent advancements have focused on developing greener and more scalable processes, such as using microchannel reactors and TEMPO-mediated oxidations, which can achieve higher yields (up to 97%) and reduce waste.[2]

Derivatization Reactions

The core structure of this compound offers several sites for chemical modification, leading to a diverse range of derivatives. Key reaction types include nucleophilic additions to the cyanomethylene group and substitutions at the 3-position of the azetidine ring.

Experimental Protocol: Synthesis of tert-Butyl 3-Cyano-3-methylazetidine-1-carboxylate [3]

  • Materials: tert-Butyl 3-cyanoazetidine-1-carboxylate, Lithium hexamethyldisilazide (LiHMDS), Methyl iodide, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (0.275 mmol) in THF (1.0 mL) at -78 °C, add a 1M solution of LiHMDS in THF (0.302 mL).

    • Stir the mixture at -78 °C for 30 minutes.

    • Add methyl iodide (1.5 equiv.) via syringe and continue stirring at -78 °C for 45 minutes.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • The combined organic extracts are washed, dried, and concentrated to yield the product.

Quantitative Data

This section summarizes key quantitative data for this compound and its derivatives, including synthetic yields, physical properties, and biological activity.

CompoundSynthetic MethodYield (%)Purity (%)Melting Point (°C)Boiling Point (°C)
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateHorner-Wadsworth-Emmons~72 (traditional), up to 97 (modern)[2]>98N/A287 (predicted)[2]
tert-Butyl 3-oxoazetidine-1-carboxylateTEMPO-mediated oxidationHigh>9847-51N/A
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileDeprotection and sulfonation of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateHigh>98N/AN/A

Table 1: Synthetic Yields and Physical Properties

Compound/DrugTargetIC50 (nM)Reference
RuxolitinibJAK12.7[4]
RuxolitinibJAK24.5[4]
RuxolitinibJAK3332[4]
BaricitinibJAK15.9N/A
BaricitinibJAK25.7N/A
TofacitinibJAK11N/A
TofacitinibJAK220N/A
TofacitinibJAK31N/A
Meridianin Derivative 6eJAK1 (phosphorylation)Inhibition at 5 µM[5]
Meridianin Derivative 6eJAK2 (phosphorylation)Inhibition at 5 µM[5]

Table 2: Biological Activity of Related JAK Inhibitors (Note: Data for direct derivatives of the core compound is limited in publicly available literature; these values for approved drugs and research compounds illustrate the potency of this chemical class).

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H)N/AN/A
tert-Butyl 3-formylazetidine-1-carboxylate1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J=2.0Hz, 1H)[6]N/AN/A
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateN/A164.99 (C=O), 112.78 (CN)[2]194.23 (M+)
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate1.37 (s, 9H), 1.69–1.73 (m, 4H), 2.58–2.64 (m, 4H), 2.67 (s, 2H), 3.61 (s, 3H), 3.71–3.84 (m, 2H), 3.94 (d, J = 9.2 Hz, 2H)[7]N/AN/A

Table 3: Spectroscopic Data

Biological Activity and Signaling Pathways

Derivatives of this compound are primarily investigated as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[8]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of target genes involved in inflammation, immunity, and cell growth. The process is initiated by ligand binding to a cell surface receptor, which leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Docking JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation and DNA Binding Inhibitor Azetidine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by azetidine derivatives.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis of the core molecule and a common derivatization reaction.

Synthesis_Workflow start1 Start: Diethyl (cyanomethyl)phosphonate & Potassium tert-butoxide in THF step1_1 Stir at -5 °C for 3h start1->step1_1 step1_2 Add tert-butyl 3-oxoazetidine-1-carboxylate step1_1->step1_2 step1_3 Stir at -5 °C for 2h step1_2->step1_3 step1_4 Warm to RT and stir for 16h step1_3->step1_4 step1_5 Reaction Work-up and Purification step1_4->step1_5 end1 Product: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate step1_5->end1

Caption: Workflow for the synthesis of the core tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Derivatization_Workflow start2 Start: tert-Butyl 3-cyanoazetidine-1-carboxylate in THF step2_1 Cool to -78 °C and add LiHMDS start2->step2_1 step2_2 Stir at -78 °C for 30 min step2_1->step2_2 step2_3 Add Electrophile (e.g., Methyl Iodide) step2_2->step2_3 step2_4 Stir at -78 °C for 45 min, then warm to RT for 1h step2_3->step2_4 step2_5 Quench with NH4Cl and Extract step2_4->step2_5 step2_6 Wash, Dry, and Concentrate step2_5->step2_6 end2 Product: Substituted Azetidine Derivative step2_6->end2

Caption: General workflow for the alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate.

Conclusion

The this compound scaffold is a versatile and valuable building block in modern drug discovery. Its derivatives have shown significant promise as inhibitors of the JAK-STAT signaling pathway, offering therapeutic potential for a range of inflammatory and autoimmune disorders. The synthetic routes outlined in this guide provide a foundation for the creation of diverse chemical libraries for further biological evaluation. The continued exploration of structure-activity relationships of these derivatives will be crucial in the development of next-generation therapies with improved efficacy and selectivity.

References

Methodological & Application

Synthesis Protocol for tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing from commercially available starting materials. The protocol first outlines the oxidation of a hydroxyl precursor, followed by a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, and concludes with the selective reduction of the exocyclic double bond to yield the final product. The methodologies provided are designed for use by researchers and scientists in an organic chemistry laboratory setting.

Experimental Protocols

The synthesis of this compound is accomplished in three key steps:

  • Oxidation: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

  • Olefination: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

  • Reduction: Synthesis of this compound.

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This step involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using a TEMPO-mediated reaction.

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (15%)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL).

  • To this solution, add 9.1% aqueous potassium bromide solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 °C and 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) to the reaction mixture, maintaining the temperature.

  • Stir the mixture for 30 minutes.

  • Quench the reaction by adding 15% aqueous sodium thiosulfate solution (100 mL).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water.

  • Remove the solvent under vacuum to yield the crude product, tert-butyl 3-oxoazetidine-1-carboxylate.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl 3-hydroxyazetidine-1-carboxylate173.2110.0 g57.7
TEMPO156.250.18 g1.15
Sodium hypochlorite (12%)74.4486 g-
Potassium bicarbonate100.12104 g-
Potassium bromide (9.1%)119.0015.1 g-

Table 1: Reactants for the Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

Step 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction to form the cyanomethylene group.

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide solution in THF (1 mol/L)

  • tert-butyl 3-oxoazetidine-1-carboxylate

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add potassium tert-butoxide solution (128.5 mL, 1 mol/L) under a hydrogen atmosphere at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the mixture to warm to room temperature and react for an additional 16 hours.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl 3-oxoazetidine-1-carboxylate171.1920.0 g116.8
Diethyl (cyanomethyl)phosphonate177.1224.8 g140
Potassium tert-butoxide (1M in THF)112.21128.5 mL128.5

Table 2: Reactants for the Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Step 3: Synthesis of this compound

This final step involves the catalytic hydrogenation of the exocyclic double bond.

Materials:

  • tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, or higher pressure for faster reaction) and stir vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate194.23(Assumed from previous step)-
10% Palladium on Carbon-Catalytic amount-
Hydrogen Gas2.02Excess-

Table 3: Reactants for the Synthesis of this compound

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Olefination cluster_step3 Step 3: Reduction A tert-butyl 3-hydroxyazetidine-1-carboxylate B tert-butyl 3-oxoazetidine-1-carboxylate A->B TEMPO, NaClO, KHCO3 CH2Cl2, -15 to 5 °C C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Diethyl (cyanomethyl)phosphonate KOtBu, THF, -5 °C to RT D This compound C->D H2, 10% Pd/C MeOH or EtOAc, RT

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Cyanomethylation of 1-Boc-3-oxoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the cyanomethylation of 1-Boc-3-oxoazetidine to synthesize 1-Boc-3-hydroxy-3-azetidinecarbonitrile. This procedure utilizes trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of zinc iodide (ZnI₂) for the efficient formation of a silylated cyanohydrin intermediate, which is subsequently hydrolyzed to yield the target product. This method is a safe and effective alternative to using highly toxic hydrogen cyanide. The target compound is a valuable building block in medicinal chemistry, incorporating a functionalized azetidine scaffold present in many bioactive molecules.

Introduction

The azetidine ring is a significant structural motif in pharmaceutical compounds due to its ability to impart favorable physicochemical properties. The functionalization of the 3-position of the azetidine core offers a vector for chemical exploration in drug discovery. The cyanomethylation of 1-Boc-3-oxoazetidine provides a versatile intermediate, 1-Boc-3-hydroxy-3-azetidinecarbonitrile. The cyano group can be further transformed into other functional groups such as carboxylic acids or amines, and the hydroxyl group offers a site for further modification.

The presented protocol describes the addition of a cyanide moiety to the ketone of 1-Boc-3-oxoazetidine. The reaction proceeds via a two-step, one-pot procedure involving the formation of a trimethylsilyl-protected cyanohydrin, followed by in-situ deprotection to afford the final product. Trimethylsilyl cyanide is employed as a safer cyanide source compared to hydrogen cyanide or alkali metal cyanides.[1][2] The reaction is catalyzed by a mild Lewis acid, zinc iodide, which activates the carbonyl group towards nucleophilic attack by the cyanide.[3]

Reaction Scheme

The overall reaction is as follows:

  • Cyanosilylation: 1-Boc-3-oxoazetidine reacts with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of zinc iodide (ZnI₂) to form the intermediate, tert-butyl 3-cyano-3-((trimethylsilyl)oxy)azetidine-1-carboxylate.

  • Hydrolysis: The silyl ether intermediate is hydrolyzed during the aqueous workup to yield the final product, tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 1-Boc-3-oxoazetidine (CAS: 398489-26-4)

    • Trimethylsilyl cyanide (TMSCN) (CAS: 7677-24-9) (Caution: Highly Toxic)

    • Zinc iodide (ZnI₂), anhydrous (CAS: 10139-47-6)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction and chromatography)

    • Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringes and needles

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Silica gel for column chromatography

3.2. Procedure

Caution: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-oxoazetidine (1.00 g, 5.84 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add anhydrous zinc iodide (0.093 g, 0.29 mmol, 0.05 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (0.87 mL, 6.42 mmol, 1.1 equiv.) dropwise to the stirred solution over 5-10 minutes.

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure 1-Boc-3-hydroxy-3-azetidinecarbonitrile.

Data Presentation

The following table summarizes the expected quantitative data for the cyanomethylation of 1-Boc-3-oxoazetidine.

ParameterValue
Starting Material1-Boc-3-oxoazetidine
Molecular Weight171.19 g/mol
Amount of Starting Material1.00 g (5.84 mmol)
Product1-Boc-3-hydroxy-3-azetidinecarbonitrile
Molecular Weight198.22 g/mol
Theoretical Yield1.16 g
Actual Yield (Typical)0.98 g
Percent Yield (Typical)85%
AppearanceWhite to off-white solid
Melting Point68-71 °C

Note: The data presented are typical and may vary based on experimental conditions and scale.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the cyanomethylation of 1-Boc-3-oxoazetidine.

Cyanomethylation_Workflow start Dissolve 1-Boc-3-oxoazetidine and ZnI2 in anhydrous DCM cool Cool to 0 °C start->cool add_tmscn Add TMSCN dropwise cool->add_tmscn react Stir at 0 °C (2-4 hours) add_tmscn->react quench Quench with sat. NaHCO3 (aq) react->quench workup Aqueous Workup: - Separate layers - Extract with EtOAc - Wash with brine quench->workup dry Dry over MgSO4 and concentrate workup->dry purify Purify by column chromatography dry->purify product 1-Boc-3-hydroxy-3- azetidinecarbonitrile purify->product

Caption: Workflow for the synthesis of 1-Boc-3-hydroxy-3-azetidinecarbonitrile.

Signaling Pathway / Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the Lewis acid-catalyzed addition of TMSCN to 1-Boc-3-oxoazetidine.

Reaction_Mechanism start_materials 1-Boc-3-oxoazetidine + ZnI2 activation Lewis Acid Activation (Carbonyl Activation) start_materials->activation activated_complex Activated Carbonyl- ZnI2 Complex activation->activated_complex nucleophilic_attack Nucleophilic Attack by Cyanide activated_complex->nucleophilic_attack tmscn TMSCN tmscn->nucleophilic_attack intermediate Silylated Cyanohydrin Intermediate nucleophilic_attack->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis final_product 1-Boc-3-hydroxy-3- azetidinecarbonitrile hydrolysis->final_product

Caption: Proposed mechanism for the cyanomethylation of 1-Boc-3-oxoazetidine.

References

Application Notes and Protocols for the Synthesis of Baricitinib Utilizing tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] A key intermediate in the efficient synthesis of Baricitinib is tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. This document provides detailed application notes and experimental protocols for the synthesis of Baricitinib, with a focus on the preparation and utilization of this crucial azetidine derivative. The methodologies outlined are compiled from various cited synthetic routes, offering a comprehensive guide for researchers in drug development and organic synthesis.

Role of this compound in Baricitinib Synthesis

This compound serves as a critical building block for introducing the 3-(cyanomethyl)azetidine moiety into the Baricitinib structure. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled reactions at other positions before its removal and subsequent functionalization. The cyanomethylene group is a precursor to the cyanomethyl group found in the final Baricitinib molecule. The azetidine ring is a core component of the pharmacophore responsible for the drug's activity.

Experimental Protocols

This section details the multi-step synthesis of Baricitinib, commencing with the preparation of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This synthesis is achieved via a Horner-Wadsworth-Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and diethyl (cyanomethyl)phosphonate.[2]

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate

Procedure using Sodium Hydride:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add diethyl (cyanomethyl)phosphonate (1.15 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Introduce a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.

  • Stir the mixture for 16 hours at room temperature.

  • Quench the reaction with brine and perform extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Procedure using Potassium tert-butoxide: [2]

  • Dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF.

  • Slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 eq) under a hydrogen atmosphere at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF.

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Work-up as described in the sodium hydride procedure.

Protocol 2: Deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

The Boc-protecting group is removed under acidic conditions to yield 2-(azetidin-3-ylidene)acetonitrile.[2][3]

Materials:

  • tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Hydrochloric acid (3 M) or Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure using Hydrochloric Acid: [2]

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile.

  • Add 3 M hydrochloric acid (1 volume equivalent to acetonitrile).

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under vacuum.

  • The resulting hydrochloride salt can be used in the next step without further purification.

Procedure using Trifluoroacetic Acid: [3]

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add TFA (20 eq) dropwise.

  • Stir the solution at room temperature for 5 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the trifluoroacetic acid salt of the deprotected amine.

Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The deprotected azetidine is reacted with ethanesulfonyl chloride to introduce the ethylsulfonyl group.[2]

Materials:

  • 2-(azetidin-3-ylidene)acetonitrile hydrochloride or trifluoroacetate salt

  • Ethanesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile, anhydrous

Procedure:

  • Suspend the 2-(azetidin-3-ylidene)acetonitrile salt (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere.

  • Add DIPEA (3.6 eq) dropwise, maintaining the temperature below 5 °C.[3]

  • Add ethanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Concentrate the mixture under vacuum and dissolve the residue in dichloromethane.

  • Wash with an aqueous solution of NaCl, dry the organic layer, and concentrate to afford the product.

Protocol 4: Synthesis of Baricitinib

The final step involves a Michael addition of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[3]

Materials:

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile, anhydrous

  • Tin(IV) chloride (for deprotection)

Procedure:

  • Dissolve 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 eq) and the SEM-protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Add DBU (1.2 eq) dropwise at a temperature between 15-25 °C.

  • Stir the reaction mixture for 16 hours at room temperature, during which a precipitate may form.

  • Quench the reaction with water and stir for 30 minutes.

  • Filter the precipitate to collect the SEM-protected Baricitinib intermediate.

  • For deprotection, treat the intermediate with a 1 M solution of tin(IV) chloride at room temperature, followed by a basic workup at 0 °C to yield Baricitinib.[3]

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Starting MaterialBaseSolventYield (%)Reference
tert-butyl 3-oxoazetidine-1-carboxylateSodium HydrideTHF99
tert-butyl 3-oxoazetidine-1-carboxylatePotassium tert-butoxideTHFNot specified[2]
tert-butyl 3-oxoazetidine-1-carboxylateNot specifiedNot specified~72[4]

Table 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Starting MaterialReagentsSolventYield (%)Reference
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateHCl, Ethanesulfonyl chloride, DIPEAAcetonitrileNot specified[2]
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateTFA, Ethanesulfonyl chloride, DIPEADCM/Acetonitrile94[3]

Table 3: Synthesis of Baricitinib (Final Step)

Starting MaterialsBaseSolventYield (%)Reference
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, SEM-protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineDBUAcetonitrileQuantitative[3]

Visualizations

JAK-STAT Signaling Pathway

Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 4. Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. Phosphorylation STAT->Receptor pSTAT p-STAT (Dimer) STAT->pSTAT 7. Dimerization DNA DNA pSTAT->DNA 8. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Baricitinib Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Baricitinib, highlighting the role of this compound.

Baricitinib_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Transformations cluster_coupling Coupling and Final Product A tert-butyl 3-oxoazetidine-1-carboxylate C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->C Horner-Wadsworth-Emmons B Diethyl (cyanomethyl)phosphonate B->C D 2-(azetidin-3-ylidene)acetonitrile C->D Boc Deprotection (Acidic Conditions) E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile D->E Sulfonylation (Ethanesulfonyl chloride) G SEM-protected Baricitinib E->G Michael Addition F 4-(1H-pyrazol-4-yl)-7H- pyrrolo[2,3-d]pyrimidine (SEM-protected) F->G H Baricitinib G->H Deprotection

Caption: Synthetic workflow for Baricitinib.

References

Application of 1-Boc-3-(cyanomethyl)azetidine in the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the versatile building block, 1-Boc-3-(cyanomethyl)azetidine, in the synthesis and development of Janus kinase (JAK) inhibitors. The focus is on its application in the synthesis of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[4][5] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

1-Boc-3-(cyanomethyl)azetidine is a key starting material in the synthesis of several JAK inhibitors, most notably Baricitinib.[6][7] The azetidine scaffold is a desirable feature in drug design as it can improve physicochemical properties and metabolic stability. The cyanomethyl group provides a reactive handle for further chemical modifications to build the core structure of the inhibitor.

Featured Application: Synthesis of Baricitinib

Baricitinib is an orally available JAK inhibitor that demonstrates selectivity for JAK1 and JAK2.[1][6] The synthesis of Baricitinib can be efficiently achieved using 1-Boc-3-(cyanomethylene)azetidine as a key intermediate. The synthetic strategy involves a multi-step process, including the deprotection of the Boc group and subsequent coupling reactions to construct the final molecule.

Quantitative Data for Baricitinib

The following tables summarize the key quantitative data for Baricitinib, a JAK inhibitor synthesized using a derivative of 1-Boc-3-(cyanomethyl)azetidine.

Table 1: In Vitro Inhibitory Activity of Baricitinib

TargetIC₅₀ (nM)
JAK15.9
JAK25.7
JAK3>400
TYK253

Data sourced from Fridman et al. and Shi et al. as cited in[2]

Table 2: Pharmacokinetic Properties of Baricitinib in Healthy Volunteers

ParameterValue
Oral Clearance17 L/h
Renal Clearance~12 L/h
Terminal Half-life~8 hours
Time to Peak Concentration (Tmax)~1.5 hours

Data sourced from Shi et al., 2014.[1][3][5]

Experimental Protocols

I. Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile from 1-Boc-3-(cyanomethylene)azetidine

This protocol outlines the initial steps in the synthesis of a key intermediate for Baricitinib, starting from 1-Boc-3-(cyanomethylene)azetidine.

Materials:

  • 1-Boc-3-(cyanomethylene)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanesulfonyl chloride

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Deprotection of the Boc Group:

    • Dissolve 1-Boc-3-(cyanomethylene)azetidine (1 equivalent) in anhydrous dichloromethane.

    • Slowly add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 5 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to obtain the crude 2-(azetidin-3-ylidene)acetonitrile as a salt. This product is typically used in the next step without further purification.[7]

  • Sulfonylation:

    • Suspend the crude 2-(azetidin-3-ylidene)acetonitrile salt in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) dropwise, maintaining the temperature below 5°C.

    • In a separate flask, prepare a solution of ethanesulfonyl chloride (1 equivalent) in anhydrous acetonitrile.

    • Add the ethanesulfonyl chloride solution dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0°C for the prescribed time, monitoring by TLC.

    • Upon completion, the reaction can be worked up by standard procedures (e.g., quenching with water, extraction with an organic solvent, drying, and concentration) to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[7]

II. In Vitro JAK Enzymatic Assay

This protocol describes a general method to determine the inhibitory activity of a compound against JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., Baricitinib)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence for Kinase-Glo®)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration-response curve.

  • Assay Reaction:

    • To the wells of the assay plate, add the kinase assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the substrate peptide to all wells.

    • Initiate the kinase reaction by adding the specific JAK enzyme to each well.

    • Immediately after adding the enzyme, add ATP to start the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60-240 minutes, depending on the enzyme).[8]

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or the detection reagent itself).

    • For ATP-based detection like Kinase-Glo®, add the reagent, which measures the amount of remaining ATP. A lower signal indicates higher kinase activity.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

III. Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to assess the ability of a compound to inhibit JAK-mediated STAT phosphorylation in a cellular context.

Materials:

  • A suitable hematopoietic cell line (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers (e.g., formaldehyde-based and methanol-based)

  • Fluorescently labeled antibodies against phosphorylated STAT (pSTAT) and total STAT

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.

  • Cell Staining:

    • Fix the cells with a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer to allow antibody entry.

    • Stain the cells with fluorescently labeled antibodies against pSTAT and total STAT.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the level of pSTAT in the presence of different concentrations of the test compound.

  • Data Analysis:

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active 3. Activation & Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Regulation

Figure 1: The Janus Kinase (JAK)-STAT Signaling Pathway.

Baricitinib_Synthesis_Workflow Start 1-Boc-3-(cyanomethylene)azetidine Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Intermediate1 2-(azetidin-3-ylidene)acetonitrile Deprotection->Intermediate1 Sulfonylation Sulfonylation (Ethanesulfonyl chloride) Intermediate1->Sulfonylation Intermediate2 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Sulfonylation->Intermediate2 Michael_Addition Michael Addition with 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Intermediate2->Michael_Addition Baricitinib Baricitinib Michael_Addition->Baricitinib

Figure 2: Synthetic Workflow for Baricitinib.

JAK_Inhibitor_Screening_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Pre_treatment Pre-treat cells with compound Compound_Prep->Pre_treatment Cell_Culture Culture & Starve Cells Cell_Culture->Pre_treatment Stimulation Stimulate with Cytokine Pre_treatment->Stimulation Fix_Perm Fix & Permeabilize Cells Stimulation->Fix_Perm Staining Stain with p-STAT Antibody Fix_Perm->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis

Figure 3: Experimental Workflow for Cell-Based JAK Inhibitor Screening.

References

Application Notes and Protocols for the Column Chromatography Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are pivotal structural motifs in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres.[1] The successful synthesis of azetidine-based compounds is critically dependent on effective purification strategies. Column chromatography, particularly flash chromatography, is a fundamental technique for the isolation of azetidine derivatives from reaction mixtures.[2][3] However, the inherent basicity and polarity of the azetidine ring can present challenges, such as poor peak shape and irreversible binding to the stationary phase.[4]

These application notes provide a comprehensive guide to the successful purification of azetidine derivatives using column chromatography, addressing common challenges and offering detailed protocols for both achiral and chiral separations.

Challenges in Azetidine Purification

The primary challenges in the chromatographic purification of azetidines stem from the basicity of the nitrogen atom within the strained four-membered ring.[2][4] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which reduces resolution.[4]

  • Irreversible Adsorption: The compound may bind strongly to the column, leading to low recovery.[4]

  • Co-elution: Impurities with similar polarity can be difficult to separate, especially when peak shape is poor.

Strategies for Successful Purification

To overcome these challenges, several strategies can be employed:

  • Mobile Phase Modification: The addition of a basic modifier to the eluent is the most common and effective approach. This additive competes with the basic azetidine for binding to the active sites on the silica gel, improving elution and peak shape.[4]

    • Triethylamine (TEA): Typically added at a concentration of 0.1-2% to the mobile phase.[4]

    • Ammonia: A solution of ammonia in methanol (e.g., 2-7 M) can be used as a component of the polar phase, generally not exceeding 10-20% of the total mobile phase to prevent dissolution of the silica.[4]

  • Use of Specialized Stationary Phases:

    • Amine-Functionalized Silica: These columns have a less acidic surface, minimizing strong interactions with basic compounds and often allowing for purification with less polar solvent systems.[4][5]

    • Deactivated Silica Gel: Pre-flushing a standard silica gel column with a solvent system containing a basic additive like triethylamine can "deactivate" the acidic sites before loading the sample.[4]

  • Protecting Groups: The use of nitrogen protecting groups, such as the tert-butoxycarbonyl (Boc) group, can reduce the basicity of the azetidine nitrogen, leading to more straightforward purification with standard silica gel and mobile phases.[2]

Data Presentation: Purification of Representative Azetidine Derivatives

The following tables summarize quantitative data from the purification of various azetidine derivatives, showcasing the effectiveness of column chromatography.

Table 1: Achiral Purification of Azetidine Derivatives

Compound ClassStationary PhaseMobile Phase SystemYield (%)Purity/Diastereomeric RatioReference
2-Cyanoazetidines (epimeric mixture)Silica Gel (40-60 µm)Not specified53% (isomer 1), 40% (isomer 2)Separated epimers[3][6]
Protected C2-Substituted AzetidineNormal Phase ChromatographyNot specified44% (over 3 steps)85:15 dr[7]
N-Aryl-2-phenyl AzetidineNormal Phase ChromatographyNot specified89% (over 2 steps)Not specified[7]
1,3-Disubstituted AzetidinesSilica GelHexane/EtOAc69%>95%[8]
tert-Butyl 3-phenylazetidine-1-carboxylateSilica GelHexane/EtOAc (9:1)69%>95%[8]

Table 2: Chiral Purification and Analysis of Azetidine Derivatives

Compound ClassStationary PhaseMobile Phase SystemAnalysis MethodReference
Chiral 3-Aminoazetidine DerivativesPolysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Hexanes/IsopropanolChiral HPLC[9]
Chiral Secondary Alcohol with Azetidine LigandNot specifiedNot specifiedChiral HPLC or Chiral GC[10]

Experimental Protocols

Protocol 1: General Procedure for Achiral Flash Column Chromatography of Azetidine Derivatives

This protocol provides a general method for the purification of azetidine derivatives using flash column chromatography on standard silica gel.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel (40-60 µm) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • If using wet loading, carefully apply the dissolved sample to the top of the silica gel bed.

    • If using dry loading, carefully add the silica-adsorbed sample to the top of the column bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).[2]

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.[2] The gradient can be stepwise or linear.

    • For basic azetidines, add 0.1-1% triethylamine to the mobile phase throughout the purification. [4]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified azetidine derivative.

Protocol 2: Chiral HPLC Analysis of Azetidine Derivatives

This protocol outlines a general method for determining the enantiomeric excess of chiral azetidine derivatives.

  • Column Selection:

    • Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).[9]

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of hexanes and isopropanol.[9] The exact ratio will need to be optimized for the specific compound.

  • Sample Preparation:

    • Dissolve a small amount of the purified azetidine derivative in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector.

    • Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude Azetidine Derivative dissolve Dissolve in minimal solvent or adsorb onto silica crude_product->dissolve load_sample Load sample onto column dissolve->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with gradient (e.g., Hexane/EtOAc +/- TEA) load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Purified Azetidine Derivative evaporate->pure_product logical_relationship cluster_problem Problem cluster_consequence Consequence cluster_solution Solution azetidine_basicity Azetidine Basicity interaction Strong Interaction azetidine_basicity->interaction silica_acidity Acidic Silanol Groups on Silica Gel silica_acidity->interaction peak_tailing Peak Tailing interaction->peak_tailing low_recovery Low Recovery interaction->low_recovery poor_separation Poor Separation peak_tailing->poor_separation add_base Add Basic Modifier (TEA) add_base->interaction Competes with amine_silica Use Amine-Functionalized Silica amine_silica->interaction Reduces deactivate_silica Deactivate Silica deactivate_silica->interaction Blocks

References

Application Notes and Protocols: Reaction Conditions for Removing the Boc Protecting Group from Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. However, the deprotection of Boc-protected azetidines presents a unique challenge. The strained four-membered ring of azetidine is susceptible to cleavage under harsh acidic conditions, leading to undesired side products.[1][2] Therefore, the selection of appropriate deprotection conditions is critical to ensure the integrity of the azetidine ring.

These application notes provide a comprehensive overview of various reaction conditions for the removal of the Boc protecting group from azetidines, with a focus on balancing deprotection efficiency with the preservation of the azetidine moiety. Detailed experimental protocols for common and milder methods are presented, along with a summary of quantitative data to aid in the selection of the most suitable procedure for a given substrate.

Deprotection Methods and Reaction Conditions

The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] While effective, standard strong acid conditions can be detrimental to the azetidine ring.

Standard Acidic Conditions

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[5][6] While efficient, these strong acids can cause ring-opening of the azetidine.[1] Careful control of reaction temperature and time is crucial when employing these methods.

Mild Acidic and Alternative Conditions

To mitigate the risk of ring-opening, several milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol and refluxing water.[1][7] These methods are particularly suitable for sensitive azetidine substrates.

Data Presentation: Comparison of Boc Deprotection Methods for Azetidines

The following table summarizes various reaction conditions for the deprotection of N-Boc-azetidines, providing a comparative overview of reagents, solvents, temperatures, reaction times, and reported yields.

Reagent(s)Solvent(s)TemperatureTimeYieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hVariableStandard but can be harsh; risk of ring-opening.[1][5]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol0 °C to Room Temp.30 min - 16 hVariableAnother standard method; can also be harsh.[1][6]
Oxalyl ChlorideMethanolRoom Temp.1 - 4 hUp to 90%A mild alternative for sensitive substrates.[1][7]
WaterReflux~12 minHighEco-friendly and catalyst-free for certain substrates.[1][8]
p-Toluenesulfonic acid (pTSA)Deep Eutectic SolventRoom Temp.10 - 30 minExcellentSustainable method with short reaction times.[9]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the deprotection of N-Boc-azetidine using TFA.

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc-azetidine derivative in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v, a 1:1 mixture of TFA:DCM is often effective) to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the deprotected azetidine. Further purification may be performed by chromatography if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative standard acidic deprotection method.

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-azetidine derivative in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[10]

  • Stir the reaction mixture at room temperature for 30 minutes to 16 hours, monitoring by TLC or LC-MS.[6][10]

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the deprotected azetidine.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for azetidine derivatives that are sensitive to strong acids.[1][7]

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the N-Boc-azetidine derivative in anhydrous methanol.[7]

  • To the stirred solution at room temperature, add oxalyl chloride (typically 3 equivalents) dropwise.[7] An exotherm and sputtering may be observed.

  • Stir the reaction mixture for 1 to 4 hours at room temperature.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Visualizations

Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection_Mechanism BocN Boc-Protected Azetidine Protonated_BocN Protonated Boc-Azetidine BocN->Protonated_BocN + H+ Protonated_BocN_2 Protonated Boc-Azetidine H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Carbamic_Acid_2 Carbamic Acid Intermediate tBu_cation Tert-butyl Cation Protonated_BocN_2->Carbamic_Acid Protonated_BocN_2->tBu_cation Azetidine_NH Deprotected Azetidine Carbamic_Acid_2->Azetidine_NH CO2 CO2 Carbamic_Acid_2->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

General Experimental Workflow for Boc Deprotection of Azetidines

Experimental_Workflow start Start dissolve Dissolve N-Boc-Azetidine in Anhydrous Solvent start->dissolve cool Cool to 0 °C (for strong acids) dissolve->cool add_reagent Add Deprotection Reagent (e.g., TFA, HCl, Oxalyl Chloride) dissolve->add_reagent No (for mild conditions) cool->add_reagent Yes stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete concentrate Concentrate Under Reduced Pressure workup->concentrate purify Purify if Necessary (Chromatography) concentrate->purify end Deprotected Azetidine concentrate->end No purify->end Yes

Caption: General workflow for Boc deprotection of azetidines.

Conclusion

The successful deprotection of N-Boc-azetidines hinges on the careful selection of reaction conditions to avoid the undesired ring-opening of the strained four-membered heterocycle. While standard strong acid protocols using TFA or HCl can be effective, they carry a significant risk of side reactions. For sensitive substrates, milder methods employing reagents such as oxalyl chloride or even refluxing water are preferable. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in selecting and optimizing the appropriate deprotection strategy for their specific N-Boc-azetidine derivatives, thereby enabling the efficient synthesis of these important building blocks for drug discovery and development.

References

Large-Scale Synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a key intermediate in the preparation of various pharmaceutical compounds. The described two-step synthesis is designed for scalability and robustness, ensuring high yield and purity of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of Janus kinase (JAK) inhibitors like baricitinib. The efficient and scalable production of this intermediate is crucial for drug development and manufacturing. The following protocol outlines a reliable synthetic route starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps: a Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated nitrile, followed by a selective catalytic hydrogenation to yield the desired saturated product.

Overall_Reaction_Scheme reactant1 tert-butyl 3-oxoazetidine-1-carboxylate step1_reagents 1. KOtBu, THF -5 °C to rt reactant2 Diethyl (cyanomethyl)phosphonate intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate step2_reagents 2. H₂, Pd/C   Solvent (e.g., EtOH, EtOAc) intermediate->step2_reagents product This compound step1_reagents->intermediate step2_reagents->product Experimental_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Catalytic Hydrogenation s1_start Dissolve Diethyl (cyanomethyl)phosphonate in THF s1_add_base Add KOtBu solution at -5 °C s1_start->s1_add_base s1_stir1 Stir for 3 hours s1_add_base->s1_stir1 s1_add_ketone Add tert-butyl 3-oxoazetidine-1-carboxylate solution s1_stir1->s1_add_ketone s1_stir2 Stir for 2 hours at -5 °C s1_add_ketone->s1_stir2 s1_warm Warm to room temperature and stir for 16 hours s1_stir2->s1_warm s1_workup Aqueous work-up and extraction s1_warm->s1_workup s1_concentrate Concentrate organic phase s1_workup->s1_concentrate s1_product Intermediate Product: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate s1_concentrate->s1_product s2_start Charge reactor with intermediate and solvent s1_product->s2_start Proceed to next step s2_add_catalyst Add Pd/C catalyst s2_start->s2_add_catalyst s2_hydrogenate Pressurize with H₂ and stir s2_add_catalyst->s2_hydrogenate s2_monitor Monitor reaction completion s2_hydrogenate->s2_monitor s2_filter Filter to remove catalyst s2_monitor->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_product Final Product: This compound s2_concentrate->s2_product

Green Chemistry Approaches for the Synthesis of Azetidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. Traditional synthetic routes to azetidines often involve harsh reagents, hazardous solvents, and multi-step procedures, leading to significant waste generation. This document outlines greener and more sustainable approaches for the synthesis of azetidine intermediates, focusing on methodologies that align with the principles of green chemistry, such as improved atom economy, use of safer solvents, and energy efficiency. Detailed protocols for microwave-assisted synthesis, continuous flow synthesis, photocatalysis, and biocatalysis are provided, along with quantitative data to facilitate comparison and adoption in research and development settings.

Microwave-Assisted Synthesis of N-Substituted Azetidines in Aqueous Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. The use of water as a solvent further enhances the green credentials of this methodology.

Application Note:

This protocol describes the efficient synthesis of N-substituted azetidines via the cyclization of 3-(ammonio)propyl sulfates in water under microwave irradiation. This method avoids the use of volatile organic solvents and significantly reduces reaction times. The procedure is straightforward and offers good to excellent yields for a variety of primary amine substrates.

Quantitative Data:
EntryR (Substituent)Reaction Time (min)Yield (%)Reference
1Benzyl1595[1]
24-Methoxybenzyl1592[1]
32-Phenylethyl1588[1]
4n-Butyl1585[1]
5Cyclohexyl2080[1]
Experimental Protocol:

Step 1: Synthesis of 3-(N-substituted ammonio)propyl sulfates

  • To a solution of the primary amine (1.0 mmol) in acetonitrile (5 mL), add the cyclic sulfate of 1,3-propanediol (1.1 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield the zwitterionic ammonium sulfate intermediate.

Step 2: Microwave-assisted cyclization

  • Suspend the 3-(N-substituted ammonio)propyl sulfate (1.0 mmol) in water (5 mL) in a 10 mL microwave reaction vial.

  • Add sodium hydroxide (2.5 mmol) to the suspension.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes.

  • After cooling, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-substituted azetidine.

Workflow Diagram:

G cluster_prep Intermediate Synthesis cluster_mw Microwave Cyclization start Primary Amine + Cyclic Sulfate of 1,3-propanediol stir Stir in Acetonitrile (12h, RT) start->stir filter Filter and Dry stir->filter intermediate 3-(N-substituted ammonio)propyl sulfate filter->intermediate suspend Suspend Intermediate in Water + NaOH intermediate->suspend mw Microwave Irradiation (120°C, 15-20 min) suspend->mw extract Work-up: Extraction with Diethyl Ether mw->extract product N-Substituted Azetidine extract->product

Microwave-assisted synthesis workflow.

Continuous Flow Synthesis of 3-Substituted Azetidines

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. This technology is particularly well-suited for the generation and use of unstable intermediates, enabling novel synthetic transformations.

Application Note:

This protocol details the synthesis of 3-substituted azetidines from N-Boc-3-iodoazetidine using a continuous flow setup. The method allows for the rapid and efficient generation of a C3-lithiated azetidine intermediate, which is immediately trapped by an electrophile. The use of cyclopentyl methyl ether (CPME) as a greener solvent alternative to traditional ethereal solvents is a key feature of this sustainable process.[2][3]

Quantitative Data:
EntryElectrophileResidence Time (R1, ms)Yield (%)Reference
1Benzophenone8280[2]
24-Chlorobenzaldehyde8285[2]
3Acetone8275[2]
4Cyclohexanone8278[2]
5Benzaldehyde8290[2]
Experimental Protocol:

Flow Setup:

  • Two syringe pumps

  • Two T-shaped micromixers (M1 and M2)

  • Two microtube reactors (R1 and R2) maintained at -50 °C.

Procedure:

  • Prepare the following solutions:

    • Solution A: N-Boc-3-iodoazetidine (0.07 M) in CPME.

    • Solution B: n-Hexyllithium (0.42 M) in CPME.

    • Solution C: Electrophile (0.14 M) in CPME.

  • Set the flow rates of the syringe pumps as follows:

    • Pump 1 (Solution A): 4 mL/min

    • Pump 2 (Solution B): 1 mL/min

    • Pump 3 (Solution C): 2 mL/min

  • Pump solutions A and B through micromixer M1 into reactor R1 (residence time = 82 ms).

  • The output from R1 is then mixed with solution C in micromixer M2 and passed through reactor R2 (residence time = 10.4 s).

  • Collect the reaction mixture in a flask containing a quenching solution (e.g., saturated aqueous ammonium chloride).

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Workflow Diagram:

G cluster_reagents Reagent Streams cluster_flow Flow Reactor Setup (-50°C) reagentA N-Boc-3-iodoazetidine in CPME M1 M1 reagentA->M1 reagentB n-Hexyllithium in CPME reagentB->M1 reagentC Electrophile in CPME M2 M2 reagentC->M2 R1 R1 (82 ms) M1->R1 R1->M2 R2 R2 (10.4 s) M2->R2 quench Quench R2->quench product 3-Substituted Azetidine quench->product G PS Photosensitizer (PS) PS_star PS* (Excited State) PS->PS_star hv hv (Visible Light) hv->PS Imine Sulfonyl Imine PS_star->Imine Energy Transfer Radicals Sulfonyl Radical + Iminyl Radical Imine->Radicals ABB Azabicyclo[1.1.0]butane Radicals->ABB Radical Addition Intermediate Radical Intermediate ABB->Intermediate Product Difunctionalized Azetidine Intermediate->Product Radical Recombination G cluster_cofactor Cofactor Regeneration cluster_catalytic P411-AzetS Catalytic Cycle Glucose Glucose NADP_plus NADP+ Glucose->NADP_plus Cellular Metabolism NADPH NADPH NADP_plus->NADPH P450_Fe3 P411-AzetS (Fe³⁺) NADPH->P450_Fe3 e⁻ P450_Fe2 P411-AzetS (Fe²⁺) P450_Fe3->P450_Fe2 Reduction Carbene_Complex Heme-Carbene Intermediate P450_Fe2->Carbene_Complex + EDA Aziridine Aziridine Carbene_Complex->Aziridine Carbene Transfer Ylide Aziridinium Ylide Aziridine->Ylide Azetidine Chiral Azetidine Ylide->Azetidine [1,2]-Stevens Rearrangement

References

Application Notes and Protocols for the Functionalization of the Cyanomethyl Group on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical transformations for the functionalization of the cyanomethyl group on an azetidine ring. The protocols outlined below are essential for the synthesis of diverse azetidine-based scaffolds for drug discovery and development. The azetidine moiety is a valuable building block in medicinal chemistry, and the versatile cyanomethyl group serves as a key handle for introducing a variety of functional groups.

Hydrolysis of the Cyanomethyl Group to a Carboxylic Acid

The hydrolysis of the cyanomethyl group provides a straightforward route to azetidine-2-acetic acid derivatives. These carboxylic acids are valuable intermediates for the synthesis of amides, esters, and other derivatives. The hydrolysis can be achieved under either acidic or basic conditions.

Signaling Pathway for Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A Azetidinylacetonitrile Protonation_A Protonated Nitrile Nitrile_A->Protonation_A H+ Amide_A Amide Intermediate Protonation_A->Amide_A H2O Carboxylic_Acid_A Azetidinylacetic Acid Amide_A->Carboxylic_Acid_A H2O, H+ Nitrile_B Azetidinylacetonitrile Hydroxide_Attack Hydroxyimidate Nitrile_B->Hydroxide_Attack OH- Amide_B Amide Intermediate Hydroxide_Attack->Amide_B H2O Carboxylate Carboxylate Salt Amide_B->Carboxylate OH- Carboxylic_Acid_B Azetidinylacetic Acid Carboxylate->Carboxylic_Acid_B H+ workup

Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of the cyanomethyl group.

Experimental Protocol: Base-Catalyzed Hydrolysis of N-Boc-azetidin-2-ylacetonitrile

Materials:

  • N-Boc-azetidin-2-ylacetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (concentrated)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of N-Boc-azetidin-2-ylacetonitrile (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidin-2-ylacetic acid.

  • Purify the product by column chromatography or recrystallization.

ReactantMolar RatioSolventTemperatureReaction TimeYield (%)
N-Boc-azetidin-2-ylacetonitrile1.0EtOH/H₂OReflux4-6 h85-95
Sodium Hydroxide2.0

Reduction of the Cyanomethyl Group to a Primary Amine

The reduction of the cyanomethyl group affords 2-(azetidin-2-yl)ethan-1-amine derivatives, which are important building blocks for the introduction of a flexible aminoethyl side chain. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Experimental Workflow for Nitrile Reduction

G Start N-Boc-azetidin-2-ylacetonitrile in dry THF LiAlH4 Add LiAlH4 solution at 0 °C Start->LiAlH4 Reflux Reflux the reaction mixture LiAlH4->Reflux Quench Quench with H2O and NaOH(aq) Reflux->Quench Filter Filter the aluminum salts Quench->Filter Extract Extract with an organic solvent Filter->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product 2-(N-Boc-azetidin-2-yl)ethan-1-amine Purify->Product

Caption: Step-by-step workflow for the reduction of the cyanomethyl group.

Experimental Protocol: Reduction of N-Boc-azetidin-2-ylacetonitrile with LiAlH₄

Materials:

  • N-Boc-azetidin-2-ylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (15%)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of N-Boc-azetidin-2-ylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[2]

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(N-Boc-azetidin-2-yl)ethan-1-amine.

ReactantMolar RatioSolventTemperatureReaction TimeYield (%)
N-Boc-azetidin-2-ylacetonitrile1.0THF0 °C to Reflux4 h70-85
Lithium Aluminum Hydride1.5

Addition of Grignard Reagents to the Cyanomethyl Group to Form Ketones

The reaction of Grignard reagents with the cyanomethyl group provides a versatile method for the synthesis of ketones. This transformation allows for the introduction of a wide range of alkyl and aryl side chains, leading to the formation of 1-(azetidin-2-yl)alkan-2-one derivatives after hydrolysis of the intermediate imine.

Logical Relationship in Grignard Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitrile Azetidinylacetonitrile Imine_Salt Magnesium Imine Salt Nitrile->Imine_Salt + Grignard Reagent Grignard Grignard Reagent (R-MgX) Grignard->Imine_Salt Imine Imine Imine_Salt->Imine Acidic Workup (H3O+) Ketone Azetidinyl Ketone (R-C(O)-CH2-Azetidine) Imine->Ketone Hydrolysis

Caption: Key steps in the synthesis of ketones via Grignard reaction with a cyanomethyl group.

Experimental Protocol: Reaction of a Grignard Reagent with N-Boc-azetidin-2-ylacetonitrile

Materials:

  • N-Boc-azetidin-2-ylacetonitrile

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide) (1.2 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Place a solution of N-Boc-azetidin-2-ylacetonitrile (1.0 eq) in anhydrous diethyl ether in a three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 eq, e.g., a 1.0 M solution of Phenylmagnesium bromide in THF) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the formation of the intermediate imine by TLC.

  • Cool the reaction mixture to 0 °C and cautiously add saturated aqueous NH₄Cl solution to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and treat with 3 M HCl. Stir the mixture vigorously at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography.[3]

ReactantMolar RatioSolventTemperatureReaction TimeYield (%)
N-Boc-azetidin-2-ylacetonitrile1.0Et₂O/THF0 °C to RT2-3 h60-75
Phenylmagnesium bromide1.2

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood by qualified personnel, adhering to all necessary safety precautions.

References

Application Notes and Protocols: Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a saturated four-membered, nitrogen-containing heterocycle. While primarily utilized as a versatile building block in organic synthesis for creating complex molecules, its structural features—specifically the presence of both a nitrile group and a protected azetidine nitrogen—suggest its potential as a precursor for novel ligands in catalysis and coordination chemistry.

It is critical to distinguish this compound from its unsaturated analogue, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which is a well-documented intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[1][2] The distinct chemical structures impart different reactivity and conformational properties. This document outlines the potential applications of this compound as a ligand precursor, providing detailed protocols for its synthesis and hypothetical protocols for its conversion into a functional ligand and metal complex.

Data Presentation

For clarity, the properties of this compound and its more commonly referenced analogue are summarized below.

Table 1: Comparison of Azetidine-Based Synthetic Intermediates

FeatureThis compound tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
CAS Number 142253-58-5[3]1153949-11-1[1][4][5]
Molecular Formula C₁₀H₁₆N₂O₂[3]C₁₀H₁₄N₂O₂[1][5]
Molecular Weight 196.25 g/mol [3]194.23 g/mol [1][5]
Key Structural Feature Saturated cyanomethyl side chainUnsaturated cyanomethylene side chain
Primary Application Synthetic building block.[6]Intermediate for Baricitinib synthesis.[1][2]

Potential as a Ligand Precursor

The utility of the azetidine scaffold in asymmetric catalysis is well-established, with chiral azetidine derivatives serving as effective ligands for various transformations.[3][7][8] The rigid four-membered ring can create a defined stereochemical environment around a metal center, which is crucial for inducing enantioselectivity.

This compound possesses two potential coordination sites:

  • Nitrile Nitrogen: The cyano group can coordinate to a transition metal. Nitrile ligands are common in coordination chemistry, although they are often labile, which can be advantageous in catalytic cycles where substrate binding is required.[9]

  • Azetidine Nitrogen: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a secondary amine. This nitrogen can then coordinate to a metal center.

By removing the Boc group, the molecule can act as a bidentate 'N,N' ligand, coordinating through both the azetidine and nitrile nitrogens. The resulting five-membered chelate ring is a stable and common motif in coordination chemistry. This bidentate coordination can impart stability to the metal complex and influence the electronic and steric environment of the catalytic center.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the related precursor, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, due to the availability of detailed published procedures, and a hypothetical protocol for the deprotection and complexation of the target compound.

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Analogue Compound)

This protocol is adapted from a green synthesis approach for an industrial-scale production of a Baricitinib intermediate.[10]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (3 M)

  • Acetonitrile (CH₃CN)

  • Standard glassware for anhydrous reactions, magnetic stirrer, and cooling bath.

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere.

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to stir for 16 hours.

  • Upon completion, the reaction can be worked up using standard extraction procedures.

  • For subsequent deprotection, the crude product can be dissolved in acetonitrile, followed by the addition of 3 M hydrochloric acid.[10]

  • Stir the mixture at room temperature for 16 hours to effect the removal of the Boc group.

  • Concentrate the mixture under vacuum and purify as necessary.

Table 2: Example Data for Synthesis Yields

Starting MaterialReactionProductYield (%)Reference
tert-Butyl 3-oxoazetidine-1-carboxylateHorner-Emmonstert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate~72%[1]
tert-Butyl 3-oxoazetidine-1-carboxylateMicrochannel Reactortert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateup to 97%[1]

Protocol 2: Hypothetical Deprotection and Metal Complexation of this compound

This protocol describes a general, hypothetical procedure for converting the title compound into a potential ligand and forming a metal complex.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4 M in dioxane)

  • Dichloromethane (DCM), anhydrous

  • A suitable metal precursor (e.g., Pd(OAc)₂, CuI)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, THF, or Acetonitrile)

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

Part A: Boc Deprotection

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt (3-(cyanomethyl)azetidine) can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent, or used directly as the salt.

Part B: Metal Complex Formation

  • In an inert atmosphere glovebox, dissolve the deprotected ligand, 3-(cyanomethyl)azetidine (2.2 equivalents), in an anhydrous, deoxygenated solvent.

  • In a separate flask, dissolve the metal precursor (e.g., Pd(OAc)₂, 1.0 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal precursor solution at room temperature.

  • Stir the mixture for 12-24 hours.

  • Formation of the complex may be indicated by a color change or precipitation.

  • The resulting metal complex can be isolated by filtration if it precipitates, or by removal of the solvent and purification by recrystallization or column chromatography.

  • Characterize the complex using techniques such as NMR, FT-IR, and X-ray crystallography.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A tert-Butyl 3-oxoazetidine-1-carboxylate C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->C Horner-Emmons Reaction THF, -5°C to RT B Diethyl (cyanomethyl)phosphonate + Potassium tert-butoxide B->C

Caption: Synthesis of the analogue, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Ligand_Application_Workflow cluster_1 Workflow for Ligand Precursor Application Precursor Start: tert-Butyl 3-(cyanomethyl) azetidine-1-carboxylate Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Precursor->Deprotection Complexation Step 2: Metal Complexation (e.g., + Pd(OAc)₂) Deprotection->Complexation Catalysis Step 3: Catalytic Reaction (e.g., Cross-Coupling) Complexation->Catalysis Analysis Step 4: Analysis (Yield, ee%) Catalysis->Analysis

Caption: A logical workflow for the application of the precursor in catalysis.

Caption: A potential bidentate coordination mode after Boc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Troubleshooting Guide

Q1: My yield of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is low. What are the potential causes and solutions?

A1: Low yields in the tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can arise from several factors. Here are the common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure an adequate excess of tosyl chloride (typically 1.2-1.5 equivalents) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can be extended if necessary.

  • Base Issues: The choice and amount of base are crucial. Pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction.[1]

    • Solution: Use a non-nucleophilic base like pyridine or triethylamine in slight excess (1.5-2.0 equivalents). Ensure the base is dry, as moisture can hydrolyze the tosyl chloride.

  • Side Reactions: The primary alcohol is generally not prone to elimination, but improper workup can lead to hydrolysis of the tosylate.

    • Solution: Perform the reaction under anhydrous conditions. During workup, avoid prolonged exposure to acidic or basic aqueous solutions at elevated temperatures.

  • Purification Losses: The product may be lost during the purification step.

    • Solution: tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can be purified by column chromatography on silica gel. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) can minimize losses.

Q2: I am observing significant byproduct formation during the cyanide substitution reaction. How can I minimize this?

A2: The primary byproduct in the SN2 reaction of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate with a cyanide salt is often the corresponding alcohol, resulting from hydrolysis. Here’s how to mitigate this and other potential side reactions:

  • Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Solution: Use a polar aprotic solvent such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).[1] These solvents solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and more nucleophilic. Avoid protic solvents like water or ethanol, as they can solvate the cyanide anion, reducing its reactivity and promoting hydrolysis of the tosylate.[1][2]

  • Moisture Contamination: Traces of water in the reaction mixture can lead to the formation of the alcohol byproduct.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination reactions, although this is less of a concern for primary tosylates.

    • Solution: For this SN2 reaction, room temperature (around 25°C) is often sufficient.[1] If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied, but the temperature should be carefully controlled.

Q3: The reaction to form this compound is very slow. How can I increase the reaction rate?

A3: A sluggish reaction can be frustrating. Here are several ways to improve the reaction kinetics:

  • Increase Nucleophile Concentration: A higher concentration of the cyanide nucleophile can accelerate the reaction.

    • Solution: Use a slight excess of the cyanide salt (e.g., 1.2-1.5 equivalents of sodium cyanide or potassium cyanide).

  • Optimize Solvent: As mentioned, the solvent choice is critical.

    • Solution: Ensure you are using a suitable polar aprotic solvent like DMSO or DMF.

  • Increase Temperature: As a general rule, increasing the temperature increases the reaction rate.

    • Solution: Gently warm the reaction mixture. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.

  • Phase-Transfer Catalyst: If using a cyanide salt with low solubility in the organic solvent, a phase-transfer catalyst can be beneficial.

    • Solution: Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide to improve the solubility and reactivity of the cyanide salt.

Frequently Asked Questions (FAQs)

Q4: What is the typical two-step synthetic route to obtain this compound?

A4: The most common and effective method is a two-step process:

  • Tosylation: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate. This step converts the poor hydroxyl leaving group into an excellent tosylate leaving group.[3]

  • Nucleophilic Substitution: The resulting tosylate is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion acts as a nucleophile and displaces the tosylate group via an SN2 mechanism to yield the desired product.

Q5: How does the choice of cyanide salt (NaCN vs. KCN) affect the reaction?

A5: Both sodium cyanide and potassium cyanide can be used effectively. The choice often depends on solubility in the chosen solvent and cost. In polar aprotic solvents like DMSO and DMF, both salts are sufficiently soluble to allow the reaction to proceed.

Q6: What are the safety precautions I should take when working with cyanide salts?

A6: Cyanide salts are highly toxic and must be handled with extreme caution.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.

  • Have a cyanide poisoning antidote kit available and be trained in its use.

  • All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.

Data Presentation

Table 1: Factors Influencing the Yield of the Cyanide Substitution Reaction

ParameterConditionEffect on YieldRationale
Solvent Polar Aprotic (DMSO, DMF)Increases Yield Solvates the cation, leaving a highly reactive "naked" cyanide anion for the SN2 reaction.[1]
Protic (Water, Ethanol)Decreases Yield Solvates the cyanide anion through hydrogen bonding, reducing its nucleophilicity and promoting hydrolysis of the tosylate to the alcohol byproduct.[1][2]
Temperature Moderate (25-50°C)Optimal Yield Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
High (>80°C)May Decrease Yield Can lead to decomposition of the product or starting materials and may favor elimination pathways in some cases.
Water Content AnhydrousIncreases Yield Prevents the hydrolysis of the tosylate intermediate to the corresponding alcohol.
Presence of WaterDecreases Yield Water acts as a competing nucleophile, leading to the formation of the alcohol byproduct.[2]
Cyanide Salt Excess (1.2-1.5 eq.)Increases Yield Drives the reaction to completion according to Le Chatelier's principle.
Stoichiometric (1.0 eq.)Lower Yield The reaction may not proceed to completion, leaving unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (1.5-2.0 eq.) or pyridine (1.5-2.0 eq.).

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1M HCl (if using triethylamine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure tosylate.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask, dissolve tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Carefully add sodium cyanide (NaCN, 1.2-1.5 eq.) to the solution. (Caution: Cyanide is highly toxic. Handle only in a fume hood with appropriate PPE).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualization

Yield_Improvement_Workflow start Start: Low Yield of This compound check_tosylation Step 1: Check Tosylation Yield start->check_tosylation check_cyanation Step 2: Check Cyanation Yield check_tosylation->check_cyanation Yield OK incomplete_tosylation Incomplete Reaction? check_tosylation->incomplete_tosylation Yield Low base_issue Incorrect Base/Amount? check_tosylation->base_issue Yield Low hydrolysis_tosylate Hydrolysis of Tosylate? check_tosylation->hydrolysis_tosylate Yield Low wrong_solvent Incorrect Solvent? check_cyanation->wrong_solvent Yield Low moisture Moisture Present? check_cyanation->moisture Yield Low low_temp Temperature Too Low? check_cyanation->low_temp Yield Low low_nucleophile Insufficient Cyanide? check_cyanation->low_nucleophile Yield Low end Optimized Yield check_cyanation->end Yield OK increase_tscl Increase TsCl & Reaction Time incomplete_tosylation->increase_tscl optimize_base Use Anhydrous Pyridine/TEA (1.5-2.0 eq.) base_issue->optimize_base anhydrous_conditions_tosylation Ensure Anhydrous Conditions hydrolysis_tosylate->anhydrous_conditions_tosylation increase_tscl->check_tosylation optimize_base->check_tosylation anhydrous_conditions_tosylation->check_tosylation use_polar_aprotic Use Anhydrous DMSO or DMF wrong_solvent->use_polar_aprotic anhydrous_conditions_cyanation Use Anhydrous Reagents/Solvents moisture->anhydrous_conditions_cyanation increase_temp Gently Warm to 40-50°C low_temp->increase_temp increase_cyanide Use Excess NaCN (1.2-1.5 eq.) low_nucleophile->increase_cyanide use_polar_aprotic->check_cyanation anhydrous_conditions_cyanation->check_cyanation increase_temp->check_cyanation increase_cyanide->check_cyanation

Caption: Troubleshooting workflow for improving the yield of this compound.

References

common side reactions in azetidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during azetidine synthesis?

A1: Due to the inherent ring strain of the four-membered ring, azetidine synthesis is often accompanied by several side reactions. The most common issues include:

  • Ring-opening reactions: The strained azetidine ring is susceptible to nucleophilic or acid-catalyzed ring-opening.

  • Polymerization: Cationic or anionic ring-opening polymerization can be a significant competing reaction, especially at high concentrations or in the presence of certain catalysts.[1][2]

  • Formation of more stable ring systems: Intramolecular cyclization reactions can sometimes favor the formation of thermodynamically more stable five-membered (pyrrolidine) or six-membered (piperidine) rings.

  • Elimination reactions: Competing elimination reactions can occur, particularly when using strong, non-nucleophilic bases.

  • Formation of regioisomers: In reactions involving unsymmetrical precursors, the formation of regioisomeric products is a common challenge.

Q2: How can I minimize the formation of the pyrrolidine byproduct during the intramolecular cyclization of a γ-amino alcohol or its derivative?

A2: The formation of a five-membered pyrrolidine ring is often a thermodynamically favored side reaction. To favor the kinetic four-membered azetidine product, consider the following strategies:

  • Choice of Leaving Group: Utilize a highly reactive leaving group (e.g., tosylate, mesylate, or triflate) to promote a rapid intramolecular SN2 reaction.

  • Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled azetidine formation.

  • High Dilution: Performing the cyclization under high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) will favor the intramolecular reaction over intermolecular side reactions that can lead to polymerization or dimerization.

  • Catalyst Selection: In the case of epoxy amine cyclizations, the choice of Lewis acid catalyst is critical. For instance, La(OTf)₃ has been shown to be highly regioselective for the formation of azetidines from cis-3,4-epoxy amines.[3]

Q3: My azetidine product appears to be polymerizing. How can I prevent this?

A3: Polymerization is a common issue, particularly with unsubstituted or minimally substituted azetidines. To avoid this:

  • Control of Acidity: Avoid strongly acidic conditions, which can initiate cationic ring-opening polymerization. If an acid catalyst is necessary, use it in catalytic amounts and consider weaker Lewis acids.

  • Temperature Control: Carry out the reaction and work-up at the lowest practical temperature to minimize polymerization.

  • Monomer Concentration: As with other side reactions, high concentrations can favor polymerization. Use of high dilution techniques can be beneficial.

  • Protecting Groups: The use of N-sulfonyl or other electron-withdrawing protecting groups can reduce the nucleophilicity of the nitrogen atom, thereby decreasing the rate of polymerization.

Troubleshooting Guides

Issue 1: Low or No Yield of Azetidine Product
Potential Cause Suggested Solution
Inefficient Intramolecular Cyclization Optimize reaction conditions by screening different bases, solvents, and temperatures. For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary. Microwave irradiation can sometimes improve yields and reduce reaction times.
Poor Leaving Group Convert hydroxyl groups to better leaving groups such as tosylates (Ts), mesylates (Ms), or triflates (Tf) to facilitate the intramolecular nucleophilic attack by the nitrogen.
Steric Hindrance If the starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash, or use less bulky protecting groups on the nitrogen or other parts of the molecule.
Competing Intermolecular Reactions Employ high dilution conditions by adding the substrate slowly to the reaction mixture. This will favor the desired intramolecular cyclization over intermolecular dimerization or polymerization.
Issue 2: Formation of Pyrrolidine Regioisomer in Epoxy Amine Cyclization

The intramolecular aminolysis of 3,4-epoxy amines can lead to the formation of either an azetidine (4-exo-tet cyclization) or a pyrrolidine (5-endo-tet cyclization). The regioselectivity is highly dependent on the stereochemistry of the epoxide and the reaction conditions.

Observation Potential Cause Suggested Solution
Predominant formation of pyrrolidine The substrate is a trans-3,4-epoxy amine, which favors the 5-endo-tet cyclization.If possible, start with the corresponding cis-3,4-epoxy amine, which strongly favors the 4-exo-tet cyclization to the azetidine.
Mixture of azetidine and pyrrolidine Suboptimal catalyst or reaction conditions for a cis-3,4-epoxy amine.Use La(OTf)₃ as the catalyst in a non-coordinating solvent like 1,2-dichloroethane (DCE) under reflux. This has been shown to provide high regioselectivity for the azetidine product.

Quantitative Data: Regioselectivity in the Cyclization of 3,4-Epoxy Amines

Substrate Catalyst Solvent Temperature Azetidine:Pyrrolidine Ratio Yield of Azetidine (%)
cis-3,4-epoxy amineLa(OTf)₃ (5 mol%)DCEReflux>20:181
cis-3,4-epoxy amineSc(OTf)₃ (5 mol%)DCEReflux>20:165
cis-3,4-epoxy amineNoneDCEReflux-0
trans-3,4-epoxy amineLa(OTf)₃ (5 mol%)CH₂Cl₂Reflux-Low (pyrrolidine is major)

Data compiled from literature reports.[3]

Issue 3: Unwanted Ring-Opening of the Azetidine Product
Potential Cause Suggested Solution
Acidic Conditions Avoid strongly acidic conditions during work-up and purification. Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acid.
Nucleophilic Attack If the reaction mixture contains strong nucleophiles, they may open the azetidine ring. Ensure that the reaction is quenched and the product is isolated promptly after completion.
Lewis Acid Catalysts Some Lewis acids can promote ring-opening. If a Lewis acid is used, it should be quenched and removed during the work-up.

Experimental Protocols

Protocol 1: Synthesis of Azetidine by Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is based on the La(OTf)₃-catalyzed regioselective cyclization of cis-3,4-epoxy amines.[3]

Materials:

  • cis-3,4-epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine.

Protocol 2: General Procedure for the Reduction of a β-Lactam to an Azetidine

Materials:

  • β-Lactam (azetidin-2-one)

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

  • Standard work-up reagents (e.g., water, NaOH solution, Rochelle's salt solution)

  • Standard laboratory glassware and purification apparatus

Procedure (using LiAlH₄):

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (typically 1.5-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the β-lactam (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the azetidine.

Visualizations

Azetidine_vs_Pyrrolidine_Formation cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Epoxy_Amine cis-3,4-Epoxy Amine 4_exo_tet 4-exo-tet Cyclization Epoxy_Amine->4_exo_tet Favored with La(OTf)3 5_endo_tet 5-endo-tet Cyclization Epoxy_Amine->5_endo_tet Side Reaction Azetidine Azetidine (Kinetic Product) 4_exo_tet->Azetidine Pyrrolidine Pyrrolidine (Thermodynamic Product) 5_endo_tet->Pyrrolidine

Caption: Regioselective cyclization of a cis-3,4-epoxy amine.

Polymerization_vs_Cyclization cluster_conditions Reaction Conditions Precursor γ-Haloamine or γ-Amino Alcohol Derivative High_Dilution High Dilution Precursor->High_Dilution High_Concentration High Concentration Precursor->High_Concentration Intramolecular_Cyclization Intramolecular Cyclization High_Dilution->Intramolecular_Cyclization Intermolecular_Reaction Intermolecular Reaction High_Concentration->Intermolecular_Reaction Azetidine Azetidine Product Intramolecular_Cyclization->Azetidine Polymer Polymer/Dimer Side Product Intermolecular_Reaction->Polymer

Caption: Influence of concentration on azetidine synthesis.

References

Technical Support Center: Purification of Polar Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of polar synthetic intermediates. The following guides and FAQs provide practical solutions and detailed protocols for various purification techniques.

Frequently Asked questions (FAQs)

Chromatography

  • Q1: My polar compound shows poor or no retention on a standard C18 reversed-phase column. What can I do?

    • A1: This is a common issue as traditional C18 columns are nonpolar and may not effectively retain highly polar analytes.[1] Consider the following options:

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that offer enhanced retention for polar compounds.

      • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for separating very polar compounds.[2][3][4]

      • Add Ion-Pairing Agents: For ionizable polar compounds, adding an ion-pairing agent to the mobile phase can increase retention.[1][5] However, be aware that these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[1]

      • Increase Mobile Phase Polarity: If using a standard reversed-phase column, you can try using a highly aqueous mobile phase. Some modern columns are designed to be stable in 100% aqueous conditions.[6]

  • Q2: I'm observing significant peak tailing for my polar basic compound during normal-phase chromatography on silica gel. How can I improve the peak shape?

    • A2: Peak tailing for basic compounds on silica gel is often caused by strong interactions with acidic silanol groups on the stationary phase.[6] Here are some solutions:

      • Mobile Phase pH Adjustment: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[6]

      • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 1-2%), to the mobile phase can mask the active silanol sites and improve peak shape.[6][7]

      • Deactivate the Silica Gel: Pre-treating the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine can neutralize the acidic sites.[6]

      • Use a Deactivated Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[6]

  • Q3: My polar compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

    • A3: Some polar compounds can be sensitive to the acidic nature of standard silica gel.[6][8] Consider these alternatives:

      • Deactivate the Silica Gel: As mentioned above, neutralizing the acidic sites on the silica by pre-treating it with a basic solution can prevent degradation.[6]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[6][9]

      • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a suitable alternative.[10]

Recrystallization

  • Q4: My polar compound "oils out" instead of forming crystals during recrystallization. What should I do?

    • A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound.[11] If this occurs:

      • Re-heat the solution: Heat the solution until the oil dissolves completely.

      • Cool Slowly: Allow the solution to cool down very slowly to encourage crystal formation.

      • Add a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal can initiate crystallization.[12]

      • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create a surface for crystals to form.[12]

      • Change the Solvent System: You may need to choose a different solvent or a solvent pair with a lower boiling point.[11]

Liquid-Liquid Extraction

  • Q5: I'm having trouble with emulsion formation during the liquid-liquid extraction of my polar compound. How can I break the emulsion?

    • A5: Emulsions are a common problem, especially when dealing with samples containing surfactants or high concentrations of dissolved solids.[13] Here are some techniques to break emulsions:

      • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[13]

      • Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer and help break the emulsion.[13]

      • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help separate the layers.[13]

      • Centrifugation: Centrifuging the mixture can force the separation of the layers.[13]

      • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[13]

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause Solution
No or Poor Retention (Reversed-Phase) Analyte is too polar for the nonpolar stationary phase.[1]Switch to a polar-embedded or polar-endcapped column. Use HILIC.[1][2] Add ion-pairing agents (for ionizable compounds).[1] Use a highly aqueous mobile phase with a compatible column.[6]
Peak Tailing (Normal-Phase, Basic Compounds) Strong interaction with acidic silanol groups on silica.[6]Add a basic modifier (e.g., triethylamine) to the mobile phase.[6] Deactivate the silica gel before use.[6] Use an end-capped or alternative stationary phase (e.g., alumina, amine).[6][9]
Compound Degradation on Column Analyte is sensitive to the acidic nature of silica gel.[6][8]Deactivate the silica gel with a base.[6] Use a less acidic stationary phase (e.g., neutral alumina).[6] Switch to reversed-phase chromatography.[10]
Poor Reproducibility (HILIC) Insufficient column equilibration time.[1] Variable water content in the mobile phase.[14]Allow for longer equilibration times compared to reversed-phase methods.[1] Carefully control the water content of the mobile phase.[14]
Compound Elutes in the Solvent Front (Reversed-Phase) The compound is highly polar and has minimal interaction with the stationary phase.[15]This indicates a need for an alternative technique like HILIC or aqueous normal-phase chromatography.[15]
Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[11] The solution is supersaturated.Re-heat to dissolve the oil, then cool slowly.[11] Add a seed crystal.[12] Scratch the inside of the flask.[12] Change to a lower-boiling solvent or use a solvent pair.[11]
No Crystal Formation The solution is not saturated. Too much solvent was used.[12] The solution is supersaturated.Evaporate some of the solvent to increase the concentration.[12] Induce crystallization by scratching or adding a seed crystal.[12] Cool the solution in an ice bath.[16]
Poor Recovery Too much solvent was used.[12] The compound is too soluble in the cold solvent.Use the minimum amount of boiling solvent necessary for dissolution.[12] Ensure the solution is thoroughly cooled before filtration.[16]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive polar compounds and improve the peak shape of basic compounds.[6]

Methodology:

  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[6]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the deactivated column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: HILIC Method Development for Polar Analyte Purification

Objective: To develop a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation of a highly polar compound that is poorly retained by reversed-phase chromatography.

Methodology:

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, amino, or bare silica).[2][17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[6]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[6]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes. HILIC may require longer equilibration times than reversed-phase methods.[1]

  • Sample Injection: Dissolve the sample in a diluent that matches the initial mobile phase conditions to maintain good peak shape. A 75/25 acetonitrile-methanol mix is often a good starting point for polar analytes.[1]

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[6]

Visualizations

Troubleshooting_Purification_Strategy start Start: Crude Polar Intermediate assess_properties Assess Properties: Polarity, Solubility, pKa start->assess_properties is_ionizable Is the compound ionizable? assess_properties->is_ionizable is_thermally_stable Is the compound thermally stable? assess_properties->is_thermally_stable lle Liquid-Liquid Extraction assess_properties->lle spe Solid-Phase Extraction assess_properties->spe is_very_polar Is the compound very polar? is_ionizable->is_very_polar No ion_exchange Ion-Exchange Chromatography is_ionizable->ion_exchange Yes rp_hplc Reversed-Phase HPLC (Polar-embedded/endcapped column) is_very_polar->rp_hplc No hilic HILIC is_very_polar->hilic Yes normal_phase Normal-Phase Chromatography (with deactivated silica or alternative phase) is_thermally_stable->normal_phase No recrystallization Recrystallization is_thermally_stable->recrystallization Yes end Pure Compound rp_hplc->end hilic->end ion_exchange->end normal_phase->end recrystallization->end lle->end spe->end

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Troubleshooting_Workflow start Start: Poor Separation problem Identify Problem start->problem no_retention Poor/No Retention (Reversed-Phase) problem->no_retention peak_tailing Peak Tailing (Normal-Phase) problem->peak_tailing degradation Compound Degradation problem->degradation solution_retention Use HILIC or Polar-Embedded RP Column no_retention->solution_retention solution_tailing Add Base to Mobile Phase or Deactivate Silica peak_tailing->solution_tailing solution_degradation Use Alternative Phase (Alumina) or Deactivate Silica degradation->solution_degradation end Improved Separation solution_retention->end solution_tailing->end solution_degradation->end

Caption: Chromatography troubleshooting workflow.

References

Technical Support Center: Optimizing Cyanomethylation of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanomethylation of azetidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific chemical transformation, with a focus on optimizing reaction temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyanomethylation of azetidines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Cyanomethylated Azetidine

  • Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows predominantly unreacted starting material (the azetidine precursor).

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Temperature For nucleophilic substitution reactions, gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress closely to avoid decomposition.
Poor Leaving Group If your azetidine precursor has a poor leaving group (e.g., -OH), convert it to a better one, such as a tosylate (-OTs), mesylate (-OMs), or halide (-Br, -I).
Inappropriate Solvent The choice of solvent can significantly impact reaction rate. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of reagents and accelerate the reaction.
Base Incompatibility For reactions requiring a base to generate the cyanide nucleophile or to neutralize acid byproducts, ensure the base is strong enough but not so hindered that it cannot perform its function.

Issue 2: Formation of Significant Byproducts

  • Symptom: Multiple spots are observed on TLC, or LC-MS/NMR analysis reveals the presence of undesired molecules in significant quantities. A common byproduct in the cyanomethylation of halo-azetidines is the elimination product (an unsaturated azetidine).

  • Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature is Too High Elevated temperatures can favor elimination over substitution, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.[1] Reduce the reaction temperature. Often, room temperature is a good starting point for nucleophilic substitution on azetidines.[1]
Incorrect Base A strong, bulky base may preferentially promote elimination. Consider using a weaker or more nucleophilic base if applicable to your specific reaction.
Prolonged Reaction Time at Elevated Temperature Even at moderately elevated temperatures, extended reaction times can lead to the formation of thermodynamically favored byproducts. Optimize the reaction time by monitoring the consumption of the starting material.

Issue 3: Reaction Stalls or is Sluggish

  • Symptom: The reaction proceeds very slowly, with a significant amount of starting material remaining even after an extended period.

  • Possible Causes & Solutions:

CauseRecommended Action
Low Reaction Temperature While high temperatures can be detrimental, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. If the reaction is clean but slow at room temperature, consider gently heating to 40-50 °C and monitoring for byproduct formation.
Catalyst/Additive Inefficiency For reactions involving cyanide salts with low solubility, the addition of a phase-transfer catalyst or a crown ether (e.g., 18-crown-6) can enhance the concentration of the nucleophile in the organic phase and accelerate the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the cyanomethylation of a 3-haloazetidine?

A1: A good starting point for the nucleophilic substitution of a 3-haloazetidine with a cyanide source is room temperature. Elevated temperatures have been shown to promote the formation of elimination byproducts.[1] It is recommended to start at a lower temperature and only increase it if the reaction is too slow.

Q2: How does temperature influence the product distribution between substitution (cyanomethylation) and elimination?

A2: Temperature plays a critical role in what is known as kinetic versus thermodynamic control.

  • At lower temperatures (e.g., room temperature or below): The reaction is typically under kinetic control. The product that forms the fastest (the kinetically favored product) will be the major product. In this case, it is often the desired cyanomethylated azetidine.

  • At higher temperatures: The reaction may be under thermodynamic control. With enough energy, the initial products can revert to intermediates and react further to form the most stable product (the thermodynamically favored product). Often, the elimination product is more thermodynamically stable and will be the major product at elevated temperatures.

Q3: Can microwave irradiation be used to accelerate the cyanomethylation of azetidines?

A3: While microwave irradiation can significantly accelerate reactions, it must be used with caution for the cyanomethylation of azetidines. The high temperatures achieved can strongly favor the elimination byproduct.[1] If using a microwave reactor, it is crucial to carefully control the temperature and start with short reaction times and low-temperature set points.

Q4: Are there alternative methods for cyanomethylation that are less sensitive to temperature?

A4: Radical cyanomethylation is an alternative pathway that operates under different conditions, typically requiring a radical initiator and higher temperatures (e.g., 125-130 °C). This method may be suitable for substrates that are prone to elimination under nucleophilic substitution conditions. However, the regioselectivity and functional group tolerance will be different and need to be considered.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Cyanomethylation of 1-Boc-3-bromoazetidine

  • Materials:

    • 1-Boc-3-bromoazetidine

    • Sodium cyanide (or another cyanide source)

    • Anhydrous dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-3-bromoazetidine (1.0 eq).

    • Dissolve the azetidine in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

    • Add sodium cyanide (1.2-1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If the reaction is sluggish after 24 hours, consider gently warming the mixture to 40 °C and continue monitoring.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions Low_Temp Low Temperature (e.g., Room Temp) Substitution Cyanomethylated Azetidine (Kinetic Product) Low_Temp->Substitution Favors High_Temp High Temperature (e.g., > 80°C) Elimination Elimination Byproduct (Thermodynamic Product) High_Temp->Elimination Favors Start 3-Haloazetidine + Cyanide Start->Substitution Substitution (SN2) Start->Elimination Elimination (E2)

Caption: Kinetic vs. Thermodynamic control in azetidine cyanomethylation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Temp Is Reaction Temperature > 40°C? Start->Check_Temp Reduce_Temp Action: Reduce to Room Temperature Check_Temp->Reduce_Temp Yes Check_Reaction_Time Is Reaction Sluggish? Check_Temp->Check_Reaction_Time No Reduce_Temp->Check_Reaction_Time Increase_Temp Action: Gently Warm (40-50°C) Monitor for Byproducts Check_Reaction_Time->Increase_Temp Yes Check_Additives Is Cyanide Source Fully Solubilized? Check_Reaction_Time->Check_Additives No Success Improved Yield and Selectivity Increase_Temp->Success Add_Catalyst Action: Add Phase-Transfer Catalyst or 18-Crown-6 Check_Additives->Add_Catalyst No Check_Additives->Success Yes Add_Catalyst->Success

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

Technical Support Center: Synthesis of 1-Boc-3-(cyanomethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to 1-Boc-3-(cyanomethyl)azetidine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Alternative Synthetic Routes

Three primary alternative routes for the synthesis of 1-Boc-3-(cyanomethyl)azetidine have been identified and are detailed below.

Route 1: Horner-Wadsworth-Emmons (HWE) Reaction Followed by Reduction

This two-step route begins with the olefination of 1-Boc-3-azetidinone to form an α,β-unsaturated nitrile, which is subsequently reduced to the desired saturated nitrile.

  • Step 1: Horner-Wadsworth-Emmons Reaction. The reaction of 1-Boc-3-azetidinone with a cyanomethylphosphonate reagent, such as diethyl (cyanomethyl)phosphonate, yields 1-Boc-3-(cyanomethylene)azetidine.

  • Step 2: Reduction. The resulting 1-Boc-3-(cyanomethylene)azetidine is then reduced to 1-Boc-3-(cyanomethyl)azetidine via catalytic hydrogenation.

Route 2: Two-Step Conversion from 1-Boc-3-(hydroxymethyl)azetidine

This route involves the conversion of the readily available 1-Boc-3-(hydroxymethyl)azetidine to the target molecule in two steps.

  • Step 1: Tosylation. The hydroxyl group of 1-Boc-3-(hydroxymethyl)azetidine is converted to a good leaving group, typically a tosylate, by reaction with tosyl chloride.

  • Step 2: Nucleophilic Substitution. The tosylate is then displaced by a cyanide nucleophile, such as sodium or potassium cyanide, to yield 1-Boc-3-(cyanomethyl)azetidine.

Route 3: Alkylation of a Precursor with a Cyanide Source (Hypothetical)

A third, more direct but less documented approach, would involve the direct alkylation of a suitable 3-substituted azetidine precursor with a cyanide source. For instance, the reaction of 1-Boc-3-(halomethyl)azetidine with a cyanide salt.

Data Presentation

The following table summarizes quantitative data for the key steps in the described synthetic routes.

RouteStepReactantsProductReagents & ConditionsYield (%)Reference
1Horner-Wadsworth-Emmons1-Boc-3-azetidinone, Diethyl (cyanomethyl)phosphonate1-Boc-3-(cyanomethylene)azetidinePotassium tert-butoxide, THF, -5°C to room temperature91[1]
1Reduction1-Boc-3-(cyanomethylene)azetidine1-Boc-3-(cyanomethyl)azetidineH₂, Pd/C, Ethanol, room temperature (typical)>95
2Synthesis of Precursor1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid1-Boc-3-(hydroxymethyl)azetidineBH₃/THF, -78°C to room temperature100[2]
2Tosylation1-Boc-3-(hydroxymethyl)azetidine1-Boc-3-(tosyloxymethyl)azetidineTsCl, Pyridine, 0°C to room temperature (typical)High
2Nucleophilic Substitution1-Boc-3-(tosyloxymethyl)azetidine1-Boc-3-(cyanomethyl)azetidineNaCN, DMSO, heat (typical)Moderate[3]

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons Reaction and Reduction

Step 1: Synthesis of 1-Boc-3-(cyanomethylene)azetidine [1]

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF, slowly add potassium tert-butoxide (1.1 equivalents) at -5 °C under an inert atmosphere.

  • Stir the resulting mixture for 1 hour at -5 °C.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(cyanomethylene)azetidine.

Step 2: Reduction of 1-Boc-3-(cyanomethylene)azetidine

  • Dissolve 1-Boc-3-(cyanomethylene)azetidine (1.0 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-3-(cyanomethyl)azetidine.

Route 2: Two-Step Conversion from 1-Boc-3-(hydroxymethyl)azetidine

Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine [2]

  • To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃/THF) (2.5 equivalents) in portions.

  • Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Boc-3-(hydroxymethyl)azetidine as a clear oil.

Step 2: Tosylation and Nucleophilic Substitution

  • Tosylation: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equivalent) in pyridine at 0 °C. Add tosyl chloride (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench with water and extract with a suitable organic solvent. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry and concentrate to give the crude tosylate.

  • Nucleophilic Substitution: Dissolve the crude 1-Boc-3-(tosyloxymethyl)azetidine in DMSO. Add sodium cyanide (1.2 equivalents) and heat the mixture. Monitor the reaction by TLC. After completion, cool the reaction, add water, and extract the product. Wash the organic layers, dry, and concentrate. Purify by column chromatography.[3]

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: HWE & Reduction cluster_1 Route 2: From Hydroxymethyl Precursor A1 1-Boc-3-azetidinone B1 1-Boc-3-(cyanomethylene)azetidine A1->B1 HWE Reaction (91% yield) C1 1-Boc-3-(cyanomethyl)azetidine B1->C1 Reduction (e.g., H2, Pd/C) A2 1-Boc-3-(hydroxymethyl)azetidine B2 1-Boc-3-(tosyloxymethyl)azetidine A2->B2 Tosylation (TsCl, Pyridine) C2 1-Boc-3-(cyanomethyl)azetidine B2->C2 Nucleophilic Substitution (NaCN, DMSO) Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->Analyze_Byproducts Purification Review Purification Method Start->Purification Optimize Optimize Reaction (Base/Solvent/Catalyst) Check_Reagents->Optimize Check_Conditions->Optimize Analyze_Byproducts->Optimize Success Successful Synthesis Optimize->Success Purification->Success

References

Baricitinib Intermediates: Industrial Scale-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial scale-up of baricitinib intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield in the Horner-Emmons Reaction for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Synthesis

  • Question: We are experiencing lower than expected yields (below 80%) during the Horner-Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and diethyl (cyanomethyl)phosphonate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often related to the base, temperature, or moisture control.

    • Possible Cause 1: Incomplete Deprotonation of the Phosphonate. The potassium tert-butoxide (t-BuOK) may not be sufficiently active or added in the correct stoichiometry.

      • Solution: Use a fresh, anhydrous grade of t-BuOK. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base. A slight excess of the base might be necessary, but significant excess can lead to side reactions.

    • Possible Cause 2: Suboptimal Reaction Temperature. The initial deprotonation and subsequent reaction with the ketone are temperature-sensitive.

      • Solution: Perform the addition of t-BuOK at a low temperature (e.g., -5 °C) to control the exothermic deprotonation.[1] After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.[1]

    • Possible Cause 3: Purity of Starting Materials. Impurities in either the azetidinone starting material or the phosphonate reagent can interfere with the reaction.

      • Solution: Verify the purity of starting materials using techniques like NMR or HPLC before starting the reaction.

Issue 2: Impurity Formation During Suzuki Coupling

  • Question: During the final Suzuki coupling step between the borate intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, we are observing significant impurity peaks on our HPLC chromatogram. How can we minimize these?

  • Answer: Impurity generation in Suzuki coupling is typically linked to the catalyst, reaction conditions, or side reactions of the starting materials.

    • Possible Cause 1: Palladium Catalyst Deactivation. The Pd catalyst can be sensitive to air and impurities.

      • Solution: Ensure the reaction is thoroughly degassed and run under an inert nitrogen atmosphere. Use a high-purity palladium catalyst like Tetrakis(triphenylphosphine)palladium(0).[2]

    • Possible Cause 2: Side Reactions. Undesired side reactions can occur, leading to impurities. For instance, homo-coupling of the borate intermediate can be a problem.

      • Solution: Optimize the reaction temperature and time. Running the reaction at reflux is common, but excessive heat or prolonged reaction times can promote impurity formation.[3][4] Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

    • Possible Cause 3: Ineffective Base. The choice and amount of base are critical for the catalytic cycle.

      • Solution: Cesium fluoride (CsF) is reported to be an effective base for this transformation.[4] Ensure the base is anhydrous and used in the correct stoichiometry.

Issue 3: Incomplete Deprotection of the N-Boc Group

  • Question: We are struggling to achieve complete removal of the Boc protecting group from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using hydrochloric acid, resulting in a mixture of product and starting material. What can we do?

  • Answer: Incomplete deprotection is usually a matter of reaction time, acid concentration, or solvent choice.

    • Possible Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.

      • Solution: Increase the reaction time. A typical procedure involves stirring at room temperature for 16 hours.[1] Gentle heating could be explored, but this may increase the risk of side product formation.

    • Possible Cause 2: Inadequate Acid Concentration. The concentration of hydrochloric acid may be too low to effectively cleave the Boc group.

      • Solution: A common protocol uses 3 M HCl in acetonitrile (CH3CN).[1] Ensure the acid concentration is accurate. Using a larger excess of the acid solution can also help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities identified during the industrial synthesis of baricitinib?

A1: During the synthesis of baricitinib, several process-related impurities can form. Studies have identified three notable impurities in final product batches at levels between 0.10% and 0.15%.[5][6][7] These are critical to monitor and control for regulatory approval.[5]

  • BCL (Lactone Impurity): N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide.[5][6]

  • BCD (Dimer Impurity): 2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile.[5][6]

  • BHM (Hydroxymethyl Impurity): 2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile.[5][6]

Q2: What are the critical process parameters to control during the scale-up of the Michael addition step?

A2: The Michael addition to form the key azetidine-pyrazole linkage is a critical step. Key parameters to control are:

  • Base Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base for this reaction.[3][4] Its stoichiometry must be carefully controlled.

  • Temperature: The reaction is often run at reflux in acetonitrile.[8] Consistent temperature control is vital for reaction rate and to minimize side products.

  • Solvent Purity: Anhydrous acetonitrile is typically used to prevent unwanted side reactions with water.[8]

  • Reaction Time: The reaction should be monitored to completion to ensure high conversion and minimize the degradation of the product over extended times.

Q3: Are there "green" or more cost-effective synthetic routes for key baricitinib intermediates suitable for industrial production?

A3: Yes, research has focused on developing more sustainable and economical routes to avoid expensive starting materials, polluting reagents, and poor yields associated with some earlier methods.[1][9][10] One improved process for synthesizing 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile starts from the low-cost material benzylamine and utilizes a green oxidation reaction in a microchannel reactor, making it more suitable for industrial production.[1][9][11]

Q4: How can the purity of the key intermediate 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile be ensured on a large scale?

A4: Ensuring high purity (often >98.0%) for this intermediate is critical for the efficiency of subsequent steps and the final API quality.[12]

  • Rigorous Quality Control: Implement stringent testing of raw materials and in-process controls at each stage.

  • Optimized Synthesis: Refine the synthesis pathway to minimize side reactions. This includes fine-tuning temperature, pressure, and reaction times.

  • Advanced Purification: After synthesis, employ robust purification techniques. Recrystallization or column chromatography may be used, with the choice depending on the impurity profile and scale.

  • Consistent Manufacturing Practices: Adherence to Good Manufacturing Practice (GMP) is essential for maintaining batch-to-batch consistency.[12]

Quantitative Data Summary

ParameterRoute 1: Suzuki Coupling[3][4]Route 2: Green Synthesis[1][9]Impurity Profile[5][6]
Key Reaction Suzuki coupling of a borate intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.Green oxidation in microchannel reactor for quaternary heterocyclic intermediates.Final API Batches
Overall Yield ~49%Improved yields reported over previous research-scale methods.N/A
Advantages High overall yield, straightforward process.[3][4]Cost-effective, uses low-cost starting materials, environmentally friendly.[1][9]N/A
Key Impurities Not specified in detail.By-products are minimized compared to other routes.[10]BCL, BCD, BHM (0.10-0.15% each).
Suitability Suitable for industrial production.[3][4]Specifically designed for industrial production.[1][9]N/A

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) [1]

  • Preparation: To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in tetrahydrofuran (THF, 300 mL), slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere while maintaining the temperature at -5 °C.

  • Stirring: Stir the resulting mixture at -5 °C for 3 hours.

  • Addition: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (V-5, 20.0 g, 116.8 mmol) dissolved in 67 mL of THF.

  • Reaction: Continue stirring the mixture for another 2 hours at -5 °C.

  • Completion: Allow the solution to warm to room temperature and continue to react for 16 hours.

  • Work-up: Upon completion, perform an appropriate aqueous work-up and extraction, followed by purification to isolate the product.

Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7) [1]

  • Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6, 36.0 g, 185 mmol) in acetonitrile (252 mL), add hydrochloric acid (252 mL, 3 mol/L).

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Isolation: After the reaction is complete, concentrate the mixture under vacuum. Dissolve the residue in 144 mL of acetonitrile and stir for 2 hours at 30 °C.

  • Crystallization: Cool the solution to 5 °C and stir for an additional 2 hours.

  • Sulfonylation: Filter the mixture. The resulting filter cake contains the deprotected amine salt, which is then dissolved in acetonitrile and reacted with ethanesulfonyl chloride in the presence of a base to yield the final product.

Visualizations

Baricitinib_Synthesis_Pathway A tert-butyl 3-oxoazetidine-1-carboxylate B Horner-Emmons Reaction A->B C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C D N-Boc Deprotection (HCl) C->D E 2-(Azetidin-3-ylidene)acetonitrile (amine salt) D->E F Sulfonamidation (Ethanesulfonyl chloride) E->F G 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile F->G H Michael Addition with 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine G->H I Baricitinib Core Structure (Intermediate) H->I J Final Purification I->J K Baricitinib API J->K

Caption: A simplified synthetic pathway for Baricitinib.

Troubleshooting_Low_Purity Start Problem: Low Product Purity (Post-Reaction) CheckSM Analyze Starting Material Purity (HPLC, NMR) Start->CheckSM CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckReagents Verify Reagent/Catalyst Quality & Stoichiometry Start->CheckReagents SM_Impure Purity Issue Found CheckSM->SM_Impure Yes SM_OK Purity OK CheckSM->SM_OK No Cond_Deviated Deviation Found CheckConditions->Cond_Deviated Yes Cond_OK Conditions OK CheckConditions->Cond_OK No Reagent_Issue Issue Found CheckReagents->Reagent_Issue Yes Reagent_OK Reagents OK CheckReagents->Reagent_OK No PurifySM Action: Purify Starting Materials or Source New Batch SM_Impure->PurifySM FinalStep If all OK, investigate purification method SM_OK->FinalStep OptimizeCond Action: Re-run with Tighter Process Control Cond_Deviated->OptimizeCond Cond_OK->FinalStep ReplaceReagent Action: Use Fresh/Anhydrous Reagents, Re-weigh Reagent_Issue->ReplaceReagent Reagent_OK->FinalStep

Caption: A workflow for troubleshooting low product purity.

Parameter_Relationships cluster_0 Critical Process Parameters cluster_1 Key Quality Attributes Temp Reaction Temperature Yield Product Yield Temp->Yield Purity Product Purity/ Impurity Profile Temp->Purity Time Reaction Time Time->Yield Time->Purity Catalyst Catalyst Loading/ Quality Catalyst->Yield Catalyst->Purity Moisture Moisture Content Moisture->Yield Moisture->Purity

Caption: Relationship between process parameters and quality.

References

Technical Support Center: Stability of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when handling this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two primary stability concerns stem from its core structure:

  • Azetidine Ring Strain: The four-membered azetidine ring is inherently strained.[1][2] Under acidic conditions, the ring is susceptible to opening, leading to degradation of the compound.[1][3] Protonation of the ring nitrogen makes it vulnerable to nucleophilic attack and cleavage.[3]

  • Acid-Labile Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions but is readily cleaved by acids.[4][5] Exposure to even mild acidic conditions can lead to its removal.

Q2: How does pH affect the stability of the compound?

A2: The compound's stability is highly dependent on pH. It is most vulnerable in acidic environments. Low pH conditions can catalyze both the removal of the Boc group and the opening of the azetidine ring.[1] One study on similar N-substituted azetidines confirmed that decomposition is significantly more rapid at low pH (e.g., pH 1.8) compared to neutral pH (e.g., pH 7.0), where the compound was stable.[1]

Q3: Which solvents are recommended for storage and experiments?

A3: For short-term use and storage in solution, it is best to use anhydrous aprotic solvents. Recommended options include:

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Acetonitrile (ACN)

When preparing solutions, always use high-purity, anhydrous solvents to prevent hydrolysis of the Boc group.[6] It is advisable to store stock solutions at low temperatures (-20°C) in tightly sealed amber vials.[6] Avoid protic solvents (like methanol or water) and solvents that may contain acidic impurities.

Q4: My compound is degrading during aqueous workup procedures. What is the likely cause?

A4: Degradation during aqueous workups is almost certainly due to an acidic wash step (e.g., using 1N HCl). The low pH of the aqueous acid will quickly cleave the Boc group and can also lead to ring-opening of the azetidine core.[3] To minimize degradation, avoid strong acids. If an acid wash is necessary, use a milder alternative like a saturated ammonium chloride solution, perform the extraction rapidly, and keep the temperature low.[3]

Q5: I am observing significant product loss and impurities after purification by silica gel chromatography. Why is this happening?

A5: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like this one.[3] The prolonged contact of the compound with the acidic surface of the silica during column chromatography can lead to complete deprotection of the Boc group and/or ring-opening.[3]

Q6: How can I safely purify this compound using column chromatography?

A6: To mitigate degradation on silica gel, you can neutralize the silica before use. This is done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), before packing the column. The same percentage of base should also be added to the chromatography eluent. Alternatively, using a different stationary phase like neutral alumina can be considered.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Issue 1: Low product recovery after reaction workup
  • Symptoms: LC-MS or TLC analysis after an acidic wash shows a new, more polar spot corresponding to the deprotected amine, and a lower yield of the desired product.

  • Root Cause: The Boc group has been cleaved by the acidic conditions of the workup.

  • Solutions:

    • Avoid using strong acidic washes (e.g., HCl).

    • If a wash is required to remove basic impurities, use a milder acid like saturated aqueous ammonium chloride.[3]

    • Perform the extraction quickly and at a low temperature to minimize contact time with the acidic phase.[3]

    • Consider a non-acidic workup if the experimental design allows.

Issue 2: Degradation during purification
  • Symptoms: Multiple spots appear on the TLC plate during column chromatography, and the final isolated yield is low. Mass spectrometry of side-fractions indicates the presence of the deprotected compound or other byproducts.

  • Root Cause: The compound is degrading on the acidic stationary phase of the standard silica gel column.[3]

  • Solutions:

    • Neutralize Silica Gel: Use silica gel treated with a base (e.g., 1-2% triethylamine in the eluent).

    • Alternative Stationary Phase: Consider using neutral alumina for chromatography.

    • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Issue 3: Compound instability observed in solution during an experiment
  • Symptoms: Over the course of a reaction, TLC or LC-MS monitoring shows a progressive decrease in the starting material and an increase in a more polar byproduct, even if the reaction conditions are not acidic.

  • Root Cause: The solvent may be the issue. For example, older or non-anhydrous DMF can slowly hydrolyze to form small amounts of formic acid, which can be sufficient to cause degradation, especially with heating.[7]

  • Solutions:

    • Use fresh, high-purity, anhydrous solvents.

    • If using DMF at elevated temperatures, consider using a non-acidic scavenger or performing the reaction under an inert atmosphere.[7]

    • Buffer the reaction mixture if the protocol allows.

Quantitative Data Summary

Condition CategoryReagents / EnvironmentBoc Group StabilityAzetidine Ring Stability
Strongly Acidic TFA, HCl (conc.), HBr/AcOHLabile[5]Labile (Prone to Ring-Opening)[1][3]
Mildly Acidic Acetic Acid, Silica Gel, H₂O (low pH)Potentially Labile[3]Potentially Labile[1]
Basic Piperidine, NaOH, K₂CO₃Stable[5]Generally Stable
Reductive H₂, Pd/CStable[5]Generally Stable
Nucleophilic Amines, HydrazinesStable[4]Prone to Ring-Opening with Strong Nucleophiles

Experimental Protocols

Protocol 1: Monitoring Compound Stability by RP-HPLC

This protocol provides a method to quantify the stability of this compound in a specific solution over time.

Materials:

  • This compound

  • Solvent to be tested (e.g., acidic buffer, reaction mixture)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade (for mobile phase)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the solvent you wish to test.

  • Time Course Experiment:

    • Maintain the solution at the desired experimental temperature (e.g., room temperature, 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.

    • Immediately quench any reaction by diluting the aliquot into 950 µL of a 50:50 ACN/water mixture. This prepares the sample for injection and stops further degradation.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) to ensure separation of the parent compound from any potential degradants.

    • Detection: Monitor at a suitable wavelength (e.g., 210 nm).

    • Inject each time-point sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound versus time to determine its stability profile under the tested conditions.

Visualizations

G start Stability Issue Observed? workup During Reaction Workup? start->workup Yes purification During Purification? start->purification Yes storage During Storage / In-situ? start->storage Yes acid_wash Root Cause: Acidic Wash (e.g., HCl) workup->acid_wash Yes solution_workup Solution: - Avoid strong acids - Use milder acid (NH4Cl) - Reduce contact time & temp acid_wash->solution_workup silica Root Cause: Acidic Silica Gel purification->silica Yes solution_purification Solution: - Neutralize silica (e.g., w/ Et3N) - Use neutral alumina - Use flash chromatography silica->solution_purification solvent Root Cause: Solvent Degradation (e.g., old DMF) or Protic/Acidic Solvent storage->solvent Yes solution_storage Solution: - Use fresh, anhydrous aprotic solvent - Store cold (-20°C) & sealed - Buffer solution if possible solvent->solution_storage

Caption: Troubleshooting flowchart for identifying and solving stability issues.

G reactant This compound conditions H+ (Acidic Conditions) - Strong Acid - Silica Gel - Acidic Solvents reactant->conditions product1 Boc Deprotection Product: 3-(cyanomethyl)azetidine conditions->product1 Pathway 1 product2 Ring-Opening Products (e.g., from nucleophilic attack) conditions->product2 Pathway 2

Caption: Primary degradation pathways under acidic conditions.

References

minimizing impurities in the synthesis of substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted azetidines?

A1: The primary challenges in azetidine synthesis stem from the inherent strain of the four-membered ring. This ring strain makes the molecule susceptible to ring-opening reactions, polymerization, and rearrangements, often leading to low yields and the formation of various impurities.[1] The choice of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.[1]

Q2: Which protecting groups are most suitable for the azetidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be readily removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.[1]

Q3: How can I effectively purify my substituted azetidine product?

A3: Purification of azetidine derivatives can be challenging due to their polarity and potential for degradation on silica gel. Column chromatography is a common method, and using a gradient elution from a non-polar to a more polar solvent system can be effective.[1] For acid-sensitive azetidines, using neutral or basic alumina for column chromatography can be a good alternative to silica gel.[2] Recrystallization is a highly effective method for purifying solid derivatives, and distillation under reduced pressure can be used for volatile and thermally stable azetidines.[2]

Q4: What are some common side reactions to be aware of during azetidine synthesis?

A4: Common side reactions include the formation of more stable five- or six-membered rings (e.g., pyrrolidines), ring-opening of the azetidine ring, and polymerization.[1][2] The formation of dimers and oligomers can also be a significant issue, particularly under cationic polymerization conditions.

Q5: What analytical techniques are best for identifying impurities in my azetidine synthesis?

A5: A combination of techniques is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and detecting impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the main product and the impurities.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low to No Yield of the Desired Azetidine
Potential Cause Suggested Solution
Unfavorable Reaction Kinetics Optimize reaction conditions such as temperature, solvent, and catalyst. For instance, in lanthanide-catalyzed intramolecular aminolysis of epoxides, changing the solvent and catalyst loading can significantly impact the yield.[6]
Competing Side Reactions Lowering the reaction temperature can often disfavor the formation of side products. Carefully select protecting groups to hinder unwanted reactions.
Steric Hindrance If bulky substituents are hindering the cyclization, consider using less sterically demanding starting materials or a different synthetic route.
Poor Leaving Group Ensure the leaving group used in intramolecular cyclization is sufficiently reactive. Mesylates and tosylates are commonly used and effective.
Deactivated Reagent or Catalyst Use fresh reagents and catalysts. Ensure they are stored under appropriate conditions (e.g., inert atmosphere, low temperature).
Problem 2: Presence of Significant Impurities
Observed Impurity Potential Cause Suggested Solution
Ring-Opened Products (e.g., amino alcohols, haloamines) The strained azetidine ring is susceptible to nucleophilic attack, especially under acidic or basic conditions.Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to harsh pH conditions. Use a milder purification technique if degradation is observed on silica gel (e.g., alumina chromatography).
Larger Ring Systems (e.g., Pyrrolidines) Intramolecular cyclization may favor the formation of the thermodynamically more stable five-membered ring.Optimize reaction conditions to favor the kinetic product (the four-membered ring). This may involve using specific catalysts or running the reaction at a lower temperature.
Polymeric Material Cationic polymerization can be initiated by acidic catalysts or impurities.Use the minimum effective amount of acidic catalyst. Ensure all glassware is dry and reactions are performed under an inert atmosphere to exclude moisture, which can promote polymerization.
3-Alkoxyazetidines Formed from the alcoholysis of a bicyclic aziridinium ion intermediate, especially when using alcoholic solvents.[7]If this side product is observed, consider switching to a non-nucleophilic solvent.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the yields of substituted azetidines synthesized via different methods, providing a comparative overview.

Synthetic Method Substrate Conditions Yield (%)
Intramolecular Cyclization of γ-amino alcohol derivativeN-Boc-3-amino-1-propanol derivative1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux85
Intramolecular Cyclization of γ-chloro amineγ-chloro amineNaH, THF, rt92
Visible-Light-Mediated Aza Paternò-Büchi Reaction2-isoxazoline-3-carboxylate and alkenefac-[Ir(dFppy)3], blue LED, MeCN, rt50-95
Alkylation of primary amines with bis-triflatesPrimary amine and 2-substituted-1,3-propanediol bis-triflateVariousHigh
Ring expansion of aziridines1-arenesulfonylaziridine and dimethylsulfoxonium methylideMicrowave, aluminaGood

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization of an N-Boc-3-amino-1-propanol derivative

This protocol describes the synthesis of an N-Boc protected azetidine from the corresponding amino alcohol.

Materials:

  • N-Boc-3-amino-1-propanol derivative

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-Boc-3-amino-1-propanol derivative in DCM at 0 °C.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride and allow the reaction to warm to room temperature.

  • After the reaction is complete (monitor by TLC), quench the reaction and extract the product.

  • Dissolve the crude mesylate in methanol and add potassium carbonate.

  • Reflux the mixture until the cyclization is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the N-Boc-azetidine.

Protocol 2: Purification of a Substituted Azetidine by Column Chromatography

This protocol provides a general procedure for the purification of a substituted azetidine using silica gel column chromatography.

Materials:

  • Crude substituted azetidine

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude azetidine product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted azetidine.

Visualizations

impurity_formation Substituted_Azetidine Substituted_Azetidine Ring_Opened_Product Ring_Opened_Product Substituted_Azetidine->Ring_Opened_Product Acid/Base Catalyzed Polymer Polymer Substituted_Azetidine->Polymer Cationic Initiation Bicyclic_Aziridinium_Ion Bicyclic_Aziridinium_Ion Substituted_Azetidine->Bicyclic_Aziridinium_Ion Intramolecular Displacement Pyrrolidine Pyrrolidine 3_Alkoxyazetidine 3_Alkoxyazetidine Starting_Materials Starting_Materials Starting_Materials->Substituted_Azetidine Desired Reaction Starting_Materials->Pyrrolidine Thermodynamic Pathway Bicyclic_Aziridinium_Ion->3_Alkoxyazetidine Alcoholysis

Caption: Common impurity formation pathways in azetidine synthesis.

troubleshooting_workflow start Low Yield or High Impurities check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction no_product No Product Formation check_reaction->no_product Starting material unchanged multiple_products Multiple Products check_reaction->multiple_products Multiple spots/ peaks degradation Product Degradation check_reaction->degradation Streaking on TLC/ Broad peaks check_reagents Check Reagent/Catalyst Activity no_product->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Conc.) multiple_products->optimize_conditions change_solvent Change Solvent multiple_products->change_solvent milder_workup Use Milder Workup/Purification degradation->milder_workup check_reagents->optimize_conditions

Caption: A decision-making workflow for troubleshooting azetidine synthesis.

References

Technical Support Center: Optimizing Azetidine Synthesis with Factorial Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in applying factorial design for the optimization of azetidine synthesis. Due to the inherent ring strain, the synthesis of four-membered azetidine rings can be challenging, often resulting in low yields and the formation of unwanted side products.[1] A systematic approach using factorial design of experiments (DoE) can efficiently identify optimal reaction parameters and uncover key interactions between them.

Frequently Asked Questions (FAQs)

Q1: Why is factorial design a suitable method for optimizing azetidine synthesis?

A: Factorial design is highly effective for optimizing complex reactions like azetidine synthesis because it allows for the simultaneous investigation of multiple reaction parameters (factors) and their interactions.[2][3] This is more efficient than the traditional one-factor-at-a-time (OFAT) approach, which can miss important synergistic or antagonistic effects between variables. For azetidine synthesis, where factors like temperature, catalyst loading, and reaction time are often interdependent, understanding these interactions is crucial for maximizing yield and minimizing impurities.

Q2: What are the most critical parameters to consider in a factorial design for azetidine synthesis?

A: The choice of parameters depends on the specific reaction, but common factors to investigate for azetidine synthesis include:

  • Temperature: Ring formation is sensitive to temperature; higher temperatures can promote side reactions, while lower temperatures may lead to incomplete conversion.

  • Reaction Time: Finding the optimal reaction time is a balance between achieving high conversion of the starting material and preventing product degradation or the formation of byproducts over extended periods.

  • Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and selectivity. Too little catalyst may result in a sluggish reaction, while too much can lead to unwanted side reactions or be economically inefficient.

  • Substrate Concentration: The concentration of the reactants can influence the competition between intramolecular cyclization (to form the azetidine ring) and intermolecular side reactions.

Q3: How do I interpret the results of a factorial design experiment?

A: The results of a factorial design are analyzed to determine the "main effects" of each factor and the "interaction effects" between factors.

  • Main Effect: The average change in the response (e.g., yield) when a factor is changed from its low level to its high level.

  • Interaction Effect: This occurs when the effect of one factor on the response depends on the level of another factor. For example, the optimal temperature for the reaction might be different at a low catalyst loading compared to a high catalyst loading. Interaction effects are a key advantage of using factorial designs and are often missed in OFAT experiments.

Q4: What are common side reactions in azetidine synthesis and how can they be minimized?

A: A frequent side reaction is the formation of more stable five- or six-membered rings, such as pyrrolidines or piperidines. Polymerization of the starting material can also occur. Minimizing these side reactions can be achieved by carefully optimizing the reaction conditions. Factorial design can help identify the combination of parameters that favors the desired intramolecular cyclization to form the azetidine ring.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no azetidine yield - Incomplete reaction- Catalyst deactivation- Unfavorable reaction conditions- In your factorial design, ensure the ranges for temperature and time are appropriate. If yields are consistently low, consider shifting the entire experimental range.- Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.- The optimal conditions may lie outside your initial experimental design. Consider a follow-up experiment based on the trends observed.
Formation of significant side products (e.g., pyrrolidine) - Reaction conditions favoring the formation of more stable rings- High temperature- Analyze the results of your factorial design to see which factors and interactions influence the formation of the side product. For example, you might find that high temperature and long reaction times favor the side product.- Adjust the levels of your factors in a subsequent experiment to move away from the conditions that promote side product formation.
Inconsistent results between experimental runs - Poor experimental control- Variability in starting materials or reagents- Ensure precise control over all reaction parameters as defined in your factorial design matrix.- Use starting materials and reagents from the same batch for all experimental runs.
Difficulty in interpreting the factorial design results - Complex interactions between factors- Insufficient data points- Utilize statistical software to analyze the data and generate plots of the main and interaction effects.- If the results are still unclear, consider adding a center point to your design to check for curvature in the response surface.

Hypothetical Case Study: 2³ Factorial Design for Azetidine Synthesis

This case study illustrates the optimization of a generic intramolecular cyclization reaction to form a substituted azetidine. The goal is to maximize the reaction yield.

Factors and Levels:

FactorLow Level (-)High Level (+)
A: Temperature (°C) 80100
B: Reaction Time (h) 1224
C: Catalyst Loading (mol%) 25

Factorial Design Matrix and Results:

RunA: TemperatureB: TimeC: CatalystYield (%)
1---45
2+--65
3-+-55
4++-75
5--+50
6+-+80
7-++60
8+++90

Analysis of Effects (Hypothetical):

  • Main Effect of Temperature (A): Positive (higher temperature increases yield).

  • Main Effect of Time (B): Positive (longer time increases yield).

  • Main Effect of Catalyst Loading (C): Positive (higher catalyst loading increases yield).

  • Interaction Effect (A x C): A significant positive interaction was observed between temperature and catalyst loading, suggesting that the increase in yield with higher temperature is more pronounced at a higher catalyst loading.

Experimental Protocol (Based on Hypothetical Case Study)

Materials:

  • γ-amino alcohol precursor

  • Tosyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., acetonitrile)

  • Catalyst (e.g., a Lewis acid)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring apparatus

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Factorial Design Experiments: Prepare a series of eight reaction vessels, each corresponding to a run in the factorial design matrix.

  • Reaction Setup: For each run, add the γ-amino alcohol precursor (1 equivalent) and anhydrous solvent to the reaction vessel under an inert atmosphere.

  • Addition of Reagents: Add triethylamine (1.1 equivalents) and cool the mixture to 0°C. Add tosyl chloride (1.05 equivalents) portion-wise.

  • Application of Factor Levels:

    • Add the specified amount of catalyst (2 mol% for low level, 5 mol% for high level).

    • Heat the reaction mixture to the specified temperature (80°C for low level, 100°C for high level) and stir for the designated reaction time (12 h for low level, 24 h for high level).

  • Work-up:

    • After the specified reaction time, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield of the purified azetidine product.

Visualizations

Factorial_Design_Workflow Factorial Design Experimental Workflow for Azetidine Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Factors and Levels (Temperature, Time, Catalyst Loading) design Create 2^3 Factorial Design Matrix start->design run_exp Perform 8 Experimental Runs According to Design Matrix design->run_exp measure Measure Response (Yield) for Each Run run_exp->measure analyze Calculate Main and Interaction Effects measure->analyze optimize Determine Optimal Reaction Conditions analyze->optimize

Caption: Workflow for optimizing azetidine synthesis using a 2³ factorial design.

Factor_Relationships Logical Relationships in Factorial Design cluster_factors Independent Variables (Factors) cluster_effects Effects cluster_response Dependent Variable (Response) Temp Temperature Main Main Effects Temp->Main A Interaction Interaction Effects Temp->Interaction AB Temp->Interaction AC Temp->Interaction ABC Time Reaction Time Time->Main B Time->Interaction AB Time->Interaction BC Time->Interaction ABC Cat Catalyst Loading Cat->Main C Cat->Interaction AC Cat->Interaction BC Cat->Interaction ABC Yield Azetidine Yield Main->Yield Interaction->Yield

Caption: Relationships between factors, effects, and response in a factorial design.

References

preventing azetidine ring-opening under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the azetidine ring under acidic and basic conditions.

Troubleshooting Guides

Issue 1: Azetidine Ring-Opening Observed Under Acidic Conditions

Symptoms:

  • Formation of ring-opened byproducts, such as 3-halo-1-aminopropane derivatives, during reactions or workup.[1]

  • Disappearance of the starting azetidine-containing compound, as monitored by LC-MS or NMR spectroscopy.[2]

  • Mass spectrometry data indicating the presence of products with masses corresponding to the addition of a nucleophile (e.g., water, halide) to the azetidine.

Root Cause Analysis: The strained four-membered azetidine ring is susceptible to cleavage under acidic conditions. Protonation of the azetidine nitrogen increases ring strain, making the ring vulnerable to nucleophilic attack and subsequent opening.[2][3] The pKa of the azetidine nitrogen is a critical factor determining its stability at a given pH.[2][4] Lewis acids can also promote ring-opening by coordinating to the nitrogen atom, which activates the ring for nucleophilic attack.[2]

Solutions:

  • pH Control: Maintain the reaction pH above 7 to prevent protonation of the azetidine nitrogen. If acidic conditions are necessary, use the mildest acid possible and minimize the reaction time.[2]

  • Use of N-Protecting Groups: Introduce a suitable nitrogen-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to decrease the basicity of the azetidine nitrogen and prevent its protonation.[2][5]

  • Solvent Choice: Employ aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile over protic solvents (e.g., methanol, water) when working under acidic conditions to reduce proton transfer.[2]

  • Substituent Effects: The nature of substituents on the azetidine ring can influence its stability. Electron-withdrawing groups on the nitrogen atom can lower its basicity and enhance stability in acidic media.[4]

Issue 2: Azetidine Ring Cleavage During N-Deprotection

Symptoms:

  • Formation of ring-opened byproducts during the removal of protecting groups like Boc or Cbz.[2]

  • Low yields of the desired N-deprotected azetidine.

Root Cause Analysis: Standard deprotection conditions can be too harsh for the sensitive azetidine ring. Strong acids (e.g., trifluoroacetic acid for Boc deprotection) or hydrogenolysis conditions (for Cbz deprotection) can lead to ring cleavage.[2]

Solutions:

  • Milder Deprotection Reagents: For Boc deprotection, consider using milder acidic conditions, such as HCl in an organic solvent, and carefully monitor the reaction progress to minimize exposure time.

  • Alternative Protecting Groups: Employ protecting groups that can be removed under orthogonal conditions that do not affect the azetidine ring. For instance, a Cbz group can be removed by hydrogenolysis, which is generally milder than strong acid treatment, provided other functional groups are compatible.[5]

  • Careful Optimization: Titrate the amount of acid and control the reaction temperature and time to find a balance between efficient deprotection and minimal ring-opening.

Frequently Asked Questions (FAQs)

Q1: How does the pKa of the azetidine nitrogen affect its stability in acidic conditions?

A1: The pKa of the azetidine nitrogen is a crucial determinant of its stability in acidic environments. A lower pKa indicates a less basic nitrogen, which is less likely to be protonated at a given pH. Protonation of the nitrogen increases the ring strain and makes the azetidine susceptible to nucleophilic attack and ring-opening.[2][4] Therefore, azetidines with lower pKa values are generally more stable in acidic media.[4] For example, N-aryl azetidines with electron-withdrawing substituents on the aryl ring tend to have lower pKa values and exhibit greater stability.[4]

Q2: Are azetidine rings stable under basic conditions?

A2: Generally, azetidine rings are more stable under basic conditions compared to acidic conditions.[6] However, they can still undergo ring-opening, especially upon quaternization of the nitrogen atom with alkylating agents, which makes the ring susceptible to nucleophilic attack.[1] Spontaneous oligomerization with concomitant ring cleavage can also occur with free base azetidines.[1]

Q3: What is the influence of C3 substituents on azetidine ring stability?

A3: While the basicity of the nitrogen atom is the primary factor in acid-mediated ring-opening, substituents at the C3 position can also influence stability through steric and electronic effects.[2][6] However, the impact of C3-substituents on the nitrogen's pKa is less direct compared to N-substituents.[2]

Q4: Can Lewis acids cause azetidine ring-opening?

A4: Yes, Lewis acids can promote the ring-opening of azetidines by coordinating to the nitrogen atom. This coordination activates the ring towards nucleophilic attack.[2] If a Lewis acid is required for a reaction, it is advisable to use the mildest possible Lewis acid at the lowest effective concentration and temperature.[2]

Quantitative Data

The stability of a series of N-substituted aryl azetidines was investigated at varying pH levels. The half-life (T₁/₂) data highlights the significant influence of the N-substituent on the stability of the azetidine ring.

CompoundN-SubstituentAqueous T₁/₂ (h) at pH 1.8Aqueous T₁/₂ (h) at pH 2.7Aqueous T₁/₂ (h) at pH 7.0Calculated Azetidine Nitrogen pKa
1 3-Pyridyl3.8[4][6]-Stable[4]-1.1[4][6]
2 2-PyridylStable (>24h)[4]-Stable[4]-
3 4-PyridylStable (>24h)[4]-Stable[4]-
4 Phenyl---2.9 (calculated), 4.3 (measured)[4]
5 4-Methoxy-phenyl0.5[4]1.2[4]Stable[4]-
6 4-Cyano-phenyl<0.17[4]--0.5 (measured)[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Azetidine Stability

This protocol describes a general method for assessing the stability of an azetidine-containing compound in a buffered solution over time.

  • Sample Preparation: Prepare a stock solution of the azetidine compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.[6]

  • Incubation: Add the stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8, 7.0) to a final concentration appropriate for the analytical method to be used (e.g., for LC-MS or NMR analysis). Record the time of addition as time zero.[6]

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]

  • Analysis: Analyze the concentration of the parent azetidine compound remaining at each time point using a suitable analytical technique such as LC-MS or NMR spectroscopy.[2][6]

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound against time. The slope of the resulting line corresponds to the degradation rate constant (k). Calculate the half-life (T₁/₂) using the equation: T₁/₂ = ln(2) / k.[6]

Visualizations

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Protonated_Azetidine Protonated Azetidine Azetidine->Protonated_Azetidine H+ (Acidic Conditions) Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Protonated_Azetidine

Caption: Acid-catalyzed ring-opening of an azetidine.

Troubleshooting_Workflow Start Azetidine Ring-Opening Observed Check_pH Check Reaction/Workup pH Start->Check_pH Is_Acidic Is pH < 7? Check_pH->Is_Acidic Use_Milder_Acid Use Milder Acid / Shorter Time Is_Acidic->Use_Milder_Acid Yes Control_pH Maintain pH > 7 Is_Acidic->Control_pH No Protect_N Use N-Protecting Group (Boc, Cbz) Use_Milder_Acid->Protect_N End Ring Stability Improved Control_pH->End Solvent_Choice Use Aprotic Solvent Protect_N->Solvent_Choice Solvent_Choice->End

Caption: Troubleshooting workflow for azetidine ring instability.

References

Validation & Comparative

A Comparative Guide to Azetidine Building Blocks: Spotlight on tert-Butyl 3-(Cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality, metabolic stability, and ability to improve aqueous solubility make it a valuable component in the design of novel therapeutics.[1] Among the diverse array of functionalized azetidines, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate has garnered significant attention as a key building block, notably in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[2]

This guide provides an objective comparison of this compound with other commercially available 3-substituted azetidine building blocks. By presenting physicochemical properties, synthetic applications with detailed experimental protocols, and relevant biological context, this document aims to assist researchers in selecting the optimal azetidine building block for their drug discovery programs.

Comparative Physicochemical Properties

The choice of a building block is often guided by its intrinsic physicochemical properties, which can influence the characteristics of the final compound, such as solubility, permeability, and metabolic stability. The following table summarizes key computed properties for this compound and three alternative 3-substituted azetidine building blocks.

Building BlockMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₁₀H₁₆N₂O₂196.250.853.303
tert-Butyl 3-aminoazetidine-1-carboxylateC₈H₁₆N₂O₂172.230.449.6913
tert-Butyl 3-bromoazetidine-1-carboxylateC₈H₁₄BrNO₂236.111.729.502
tert-Butyl 3-formylazetidine-1-carboxylateC₉H₁₅NO₃185.221.0546.603

Application in Medicinal Chemistry: The JAK-STAT Pathway

Azetidine-containing molecules have shown significant promise as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade in mediating cellular responses to cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as cancers.[2] JAK inhibitors, such as Baricitinib, can modulate this pathway and are effective therapeutics for conditions like rheumatoid arthritis.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK STAT STAT receptor->STAT 3. STAT Recruitment JAK->receptor JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation transcription Gene Transcription DNA->transcription 7. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding

A simplified representation of the JAK-STAT signaling pathway.

Comparative Synthetic Utility

The true value of a building block lies in its synthetic versatility. The following sections detail key transformations for this compound and its alternatives, providing a basis for comparing their utility in constructing diverse molecular architectures.

tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate: Precursor to Baricitinib

This building block is a key intermediate in the synthesis of Baricitinib. The exocyclic double bond and the nitrile group offer multiple avenues for functionalization. A crucial step in the synthesis of Baricitinib involves the deprotection of the Boc group followed by sulfonylation.

Experimental Protocol: N-Boc Deprotection and Sulfonylation

Deprotection_Sulfonylation start tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate step1 Add TFA in DCM start->step1 intermediate Azetidine TFA salt step1->intermediate step2 Add DIPEA and [2H5]ethanesulfonyl chloride in MeCN at 0°C intermediate->step2 product 2-(1-([2H5]Ethylsulfonyl)azetidin -3-ylidene)acetonitrile step2->product N_Alkylation start tert-Butyl 3-aminoazetidine- 1-carboxylate step1 Mix with alkyl halide, K2CO3, KOH, and TBAB start->step1 step2 Microwave irradiation (e.g., 300W, 2-5 min) step1->step2 product N-alkylated 3-aminoazetidine derivative step2->product Suzuki_Coupling start tert-Butyl 3-bromoazetidine- 1-carboxylate step1 Add Arylboronic acid, Pd(PPh3)4, and K3PO4 in 1,4-Dioxane/H2O start->step1 step2 Heat at 90°C for 18h step1->step2 product 3-Arylazetidine derivative step2->product Reductive_Amination start tert-Butyl 3-formylazetidine- 1-carboxylate step1 Mix with primary/secondary amine in Methanol start->step1 step2 Add Acetic Acid (cat.) step1->step2 step3 Add Sodium Borohydride step2->step3 product 3-(Aminomethyl)azetidine derivative step3->product

References

Comparative Biological Activity of Substituted Azetidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted azetidine derivatives, supported by experimental data. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1][2] This guide delves into the antibacterial, antifungal, and anticancer activities of these compounds, as well as their role as enzyme inhibitors.

Antibacterial Activity

Azetidine-containing compounds, particularly the β-lactams (azetidin-2-ones), have a long and successful history as antibacterial agents.[1] However, a diverse range of other substituted azetidines have also demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the in vitro antibacterial activity of selected azetidine derivatives, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Aziridine-2-phosphonic acids (general)Pseudomonas aeruginosa250[3]
Aziridine-2-phosphonic acids (general)Acetobacter baumannii>250 (except for compound 4g)[3]
Compound 4g (an aziridine-2-phosphonic acid)Acetobacter baumannii250[3]
7-Azetidinyl-8-chloroquinolonesGram-positive organismsBroad-spectrum activity[4]
BGAz derivativesMycobacterium tuberculosis (drug-sensitive & MDR)<10 µM (MIC99)[5][6]
Azetidine-4-one derivative (M7)Staphylococcus aureus- (Inhibition Zone: 22 mm at 0.01 mg/mL)[7]
Azetidine-4-one derivatives (M7, M8)Escherichia coli- (Inhibition Zone: 25 mm at 0.01 mg/mL)[7]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antibacterial efficacy of novel compounds.[1]

  • Preparation of Inoculum: Bacterial strains are cultured overnight in nutrient broth. The turbidity of the bacterial suspension is then adjusted to match the 0.5 McFarland standard, ensuring a consistent bacterial density for inoculation.[1]

  • Agar Plate Preparation: Mueller-Hinton agar is sterilized, poured into sterile Petri plates, and allowed to solidify.[1]

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial inoculum and used to evenly swab the entire surface of the agar plate.[1]

  • Well Preparation and Sample Addition: A sterile cork borer is used to create uniform wells in the agar. A specific volume of the test azetidine derivative, dissolved in a suitable solvent like DMSO, is added to each well at various concentrations.[1]

  • Incubation: The plates are incubated at 37°C for 24 hours to allow for bacterial growth and diffusion of the test compound.[1]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[7]

Antifungal Activity

Several substituted azetidine derivatives have been investigated for their potential as antifungal agents. The data below highlights the activity of a chitosan-azetidine derivative.

Table 2: In Vitro Antifungal Activity of a Chitosan-Azetidine Derivative

Compound/DerivativeFungal StrainActivityReference
Chitosan-azetidine derivativeAspergillus fumigatus 300726.19% antifungal inhibitory index[8]
Experimental Protocol: Antifungal Activity Assay (Plate Growth Rate Method)

This method assesses the ability of a compound to inhibit the radial growth of a fungus on an agar plate.[8]

  • Compound Preparation: The test compound (e.g., chitosan-azetidine derivative) is dissolved in a solvent like 1% DMSO to a stock concentration (e.g., 5 mg/mL).[8]

  • Media Preparation: The stock solution is added to sterile malt extract agar (MEA) to achieve the desired final concentration (e.g., 0.1 mg/mL). This mixture is then poured into sterile petri dishes. Control plates are prepared without the test compound.[8]

  • Inoculation: A mycelial disk (e.g., 8 mm in diameter) is cut from the edge of an actively growing fungal culture and placed in the center of the agar plates.[8]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30°C) for several days.[8]

  • Measurement: The radial growth of the fungal colony is measured daily. The antifungal inhibitory index is calculated using the formula: Antifungal inhibitory index (%) = [(Db - Da) / Db] × 100, where 'Db' is the colony diameter in the control plate and 'Da' is the colony diameter in the test plate.[8]

Anticancer Activity

Substituted azetidines have emerged as a promising class of compounds for cancer therapy, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Azetidine Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Azetidin-2-one derivative (Compound 2)SiHa (Cervical Cancer)0.2[9]
Azetidin-2-one derivative (Compound 2)B16F10 (Murine Melanoma)1.8[9]
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)0.1[9]
Azetidin-2-one derivative (Compound 6)B16F10 (Murine Melanoma)1.2[9]
Azetidin-2-one derivative (Compound 6)Chang (Normal Liver)10.0[9]
Azetidine 8aHepG2 (Hepatocellular Carcinoma)13.5 µg/mL[10]
Azetidine 8aMCF-7 (Breast Adenocarcinoma)10 µg/mL[10]
Azetidine 8bHepG2 (Hepatocellular Carcinoma)32.5 µg/mL[10]
Azetidine 8bMCF-7 (Breast Adenocarcinoma)25.9 µg/mL[10]
3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide)PC3 (Prostate Cancer)0.25[11]
3BU251 (Brain Cancer)0.6[11]
3BA431 (Skin Cancer)0.03[11]
3B786-O (Kidney Cancer)0.03[11]
1B (3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide)A431 (Skin Cancer)0.77[11]
1B786-O (Kidney Cancer)0.73[11]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test azetidine derivatives for a specified period (e.g., 48 hours).[9]

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]

Enzyme Inhibition

Substituted azetidines have been identified as potent inhibitors of various enzymes, playing a crucial role in modulating signaling pathways and neurotransmitter transport.

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway often dysregulated in cancer. Several azetidine derivatives have been developed as STAT3 inhibitors.

Table 4: STAT3 Inhibition by Azetidine Derivatives

Compound/DerivativeActivity (IC50 in µM)Reference
5a ((R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide)0.55[12]
5o ((R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide)0.38[12]
GABA Transporter Inhibition

Azetidine derivatives have been explored as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs), which are involved in the reuptake of the neurotransmitter GABA.[13] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for neurological disorders like epilepsy.

Table 5: GABA Transporter Inhibition by Azetidine Derivatives

Compound/DerivativeTargetActivity (IC50 in µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67[13]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77[13]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[13]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[13]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[13]
Experimental Protocol: GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.[2]

  • Cell/Synaptosome Preparation: Use cell lines stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) or freshly prepared synaptosomes from brain tissue. Plate the cells in a suitable microplate format (e.g., 96-well plate).[2]

  • Compound Incubation: The cells or synaptosomes are pre-incubated with the test azetidine derivatives at various concentrations.

  • GABA Uptake: Radiolabeled GABA (e.g., [3H]GABA) is added to initiate the uptake process. The incubation is carried out for a specific time at a controlled temperature.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled GABA.

  • Measurement: The amount of radioactivity taken up by the cells is quantified using a scintillation counter. The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in GABA uptake compared to the control.

Visualizations

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular processes like immunity and cell growth.[14] Its dysregulation is implicated in diseases such as cancer.[15] Azetidine derivatives can act as inhibitors in this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation and DNA Binding Azetidine Azetidine Derivative (Inhibitor) Azetidine->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation

Caption: Inhibition of the JAK-STAT signaling pathway by a substituted azetidine derivative.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and evaluating potential anticancer compounds, such as azetidine derivatives, follows a structured workflow.

Anticancer_Screening_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound_Synthesis Azetidine Derivative Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis IC50_Determination->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays IC50_Determination->Enzyme_Inhibition Animal_Model Animal Model Studies (e.g., Xenograft) Pathway_Analysis->Animal_Model Enzyme_Inhibition->Animal_Model Toxicity_Assessment Toxicity & PK/PD Studies Animal_Model->Toxicity_Assessment

Caption: General experimental workflow for the screening of anticancer azetidine derivatives.

References

Comparative Guide to the Synthesis and NMR Validation of tert-Butyl 3-(Cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The focus is on providing objective performance comparisons of synthetic methodologies, supported by detailed experimental protocols and a thorough guide to the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a valuable saturated heterocyclic compound incorporating a reactive nitrile functionality. Its rigid four-membered ring system makes it an attractive scaffold for the synthesis of novel therapeutic agents. The validation of its structure is paramount, with NMR spectroscopy serving as a definitive analytical tool. This guide outlines a common synthetic pathway and compares it with alternative strategies for the synthesis of 3-substituted azetidines.

Synthetic Routes: A Comparative Overview

A prevalent and reliable method for the synthesis of this compound proceeds via a multi-step sequence starting from a commercially available precursor. This primary route is compared with alternative methods for constructing the 3-substituted azetidine core.

Synthesis Route Starting Material Key Intermediates Key Reactions Reported Yields Advantages Disadvantages
Primary Route tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateOxidation (e.g., Swern, Dess-Martin), Horner-Wadsworth-Emmons, Catalytic HydrogenationGood to ExcellentUtilizes readily available starting materials, well-established reactions.Multi-step process, may require chromatographic purification.
Alternative Route 1 1-Benzhydrylazetidin-3-one3-(Cyanomethyl)-1-benzhydrylazetidineReductive amination with cyanoacetic acid followed by reduction and deprotection/protectionModerateConvergent synthesis.Requires specific starting material, multiple protection/deprotection steps.
Alternative Route 2 Epichlorohydrin and an amineN-substituted-3-hydroxyazetidineRing opening of epoxide, intramolecular cyclizationVariableBuilds the azetidine ring.Often results in mixtures of regioisomers, requires careful optimization.

Table 1: Comparison of Synthetic Routes for 3-Substituted Azetidines.

Experimental Protocols

Primary Synthetic Route

This section details the experimental procedures for the multi-step synthesis of this compound.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.2 eq) followed by the dropwise addition of oxalyl chloride (1.1 eq). The reaction is stirred for 30 minutes, after which triethylamine (5.0 eq) is added. The mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl cyanomethylphosphonate (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is purified by column chromatography.

Step 3: Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

The tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

NMR Sample Preparation

For NMR analysis, approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

NMR Validation Data

The structural confirmation of the synthesized this compound is achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
t-Bu (9H)~1.45s-
CH₂CN (2H)~2.70d~7.0
Azetidine CH (1H)~3.10m-
Azetidine CH₂ (2H)~3.85t~8.0
Azetidine CH₂ (2H)~4.10t~8.0

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃.

Carbon Chemical Shift (ppm)
t-Bu (CH₃)~28.4
CH₂CN~18.0
Azetidine CH~30.0
Azetidine CH₂~54.0
t-Bu (C)~79.8
CN~117.5
C=O~156.0

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃.

Note: The predicted NMR data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Visualization of Experimental Workflow

The following diagrams illustrate the synthetic pathway and the logic of the validation process.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Horner-Wadsworth-Emmons cluster_step3 Step 3: Reduction A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Swern or Dess-Martin C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C (EtO)₂P(O)CH₂CN, NaH, THF D tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate C->D H₂, Pd/C, MeOH

Caption: Synthetic workflow for the primary route.

NMR_Validation_Logic Start Synthesized Product NMR_Acq Acquire ¹H and ¹³C NMR Spectra Start->NMR_Acq Data_Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR_Acq->Data_Analysis Comparison Compare Experimental Data with Predicted/Reference Data Data_Analysis->Comparison Validation Structure Validated Comparison->Validation Match Discrepancy Investigate Discrepancy Comparison->Discrepancy No Match

Caption: Logical flow for NMR validation.

A Comparative Guide to Purity Analysis of 1-Boc-3-(cyanomethyl)azetidine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to novel therapeutics. 1-Boc-3-(cyanomethyl)azetidine, a versatile building block in medicinal chemistry, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other powerful analytical techniques for the purity assessment of 1-Boc-3-(cyanomethyl)azetidine. We present detailed experimental protocols, comparative data, and a logical workflow to assist researchers in selecting the most appropriate method for their needs.

Workflow for Purity Analysis Method Selection

The selection of an appropriate analytical method depends on various factors including the required precision, the nature of potential impurities, and available instrumentation. The following diagram illustrates a typical workflow for choosing and implementing a purity analysis method for a pharmaceutical intermediate like 1-Boc-3-(cyanomethyl)azetidine.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Analysis & Reporting Start Define Analytical Need (e.g., Routine QC, Impurity ID) Assess Assess Sample Properties (Polarity, Chromophores, Stability) Start->Assess HPLC HPLC (High Resolution, Quantitative) Assess->HPLC LCMS LC-MS (Impurity Identification) Assess->LCMS qNMR qNMR (Absolute Purity, No Reference Std.) Assess->qNMR Develop Develop & Optimize Method Parameters HPLC->Develop LCMS->Develop qNMR->Develop Validate Validate Method (Precision, Accuracy, LoD/LoQ) Develop->Validate Analyze Analyze Sample(s) Validate->Analyze Report Report Purity & Impurity Profile Analyze->Report

Caption: Workflow for selecting and implementing a purity analysis method.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and quantitative accuracy. For a polar compound like 1-Boc-3-(cyanomethyl)azetidine, a method designed to retain and resolve polar analytes is essential.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a robust starting point for the HPLC analysis of 1-Boc-3-(cyanomethyl)azetidine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polar-endcapped or polar-embedded C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended to improve retention of the polar analyte and provide alternative selectivity, especially in highly aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The Boc-group provides some UV absorbance at low wavelengths.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Comparative Analysis: Alternative Techniques

While HPLC is a powerful tool, other techniques offer unique advantages for a comprehensive purity assessment. Here, we compare RP-HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of a mass spectrometer. It is unparalleled for identifying unknown impurities.

Experimental Protocol: LC-MS

The HPLC portion of the method can be identical to the one described above. The key addition is the mass spectrometer.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Scan Range: m/z 50 - 500.

  • Data Analysis: The molecular weight of 1-Boc-3-(cyanomethyl)azetidine (C₁₀H₁₆N₂O₂) is 196.25 g/mol . The expected protonated molecule [M+H]⁺ would be at m/z 197.26. Peaks other than the main component can be investigated to identify potential impurities by their mass-to-charge ratio.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2][3] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[1]

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified internal standard with known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh a known amount of the 1-Boc-3-(cyanomethyl)azetidine sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, d1 ≥ 5x the longest T1).

  • Data Processing: Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.

Data Presentation and Comparison

The following table summarizes the key performance characteristics of each technique for the purity analysis of 1-Boc-3-(cyanomethyl)azetidine.

ParameterRP-HPLC with UV DetectionLC-MSQuantitative NMR (qNMR)
Primary Use Quantitative Purity, Impurity ProfilingImpurity Identification & Structure ElucidationAbsolute Quantitative Purity
Resolution HighHighModerate to High
Sensitivity Good (ng range)Excellent (pg-fg range)Lower (µg-mg range)
Quantitation Relative (requires analyte reference standard)Semi-quantitative to QuantitativeAbsolute (requires internal standard)
Impurity ID Based on retention time comparisonDefinitive (based on m/z)Possible if impurity is known and signals are resolved
Sample Throughput HighMediumLow to Medium
Cost & Complexity ModerateHighHigh

Potential Impurities

A thorough purity analysis requires consideration of potential process-related impurities. Based on common synthetic routes for azetidine derivatives, potential impurities for 1-Boc-3-(cyanomethyl)azetidine could include:

Impurity TypePotential Structure/CompoundRationale
Starting Material 1-Boc-3-(hydroxymethyl)azetidineIncomplete conversion during synthesis of the cyanomethyl group.
Deprotected Species 3-(Cyanomethyl)azetidineLoss of the Boc protecting group due to acidic conditions.
Ring-Opened Products Various acyclic aminesAzetidine ring can be susceptible to opening under certain conditions.
Solvents & Reagents Acetonitrile, Triethylamine, etc.Residual solvents and reagents from the synthesis and workup.

Conclusion

For routine quality control and quantitative purity assessment of 1-Boc-3-(cyanomethyl)azetidine, RP-HPLC with UV detection offers a robust, reliable, and high-throughput solution. The proposed polar-modified C18 column and gradient method provide a strong foundation for method development.

When unknown impurities are detected or for in-depth impurity profiling, LC-MS is the indispensable tool, providing molecular weight information crucial for structural elucidation. For establishing the absolute purity of a reference lot or for certifying a reference standard without requiring a pre-certified standard of the same compound, qNMR is the method of choice, offering unparalleled accuracy for absolute quantification.

Ultimately, a combination of these techniques provides the most comprehensive understanding of the purity and impurity profile of 1-Boc-3-(cyanomethyl)azetidine, ensuring the quality and consistency required for successful drug discovery and development programs.

References

Azetidine-Based JAK Inhibitors: A Structural and Performance Comparison for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure, performance, and experimental evaluation of azetidine-containing Janus kinase inhibitors, offering a comparative analysis for researchers and drug development scientists.

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAKs a prime target for therapeutic intervention. Small molecule inhibitors of JAKs have shown significant clinical success, and within this class, compounds incorporating an azetidine scaffold have emerged as a promising strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a detailed structural comparison of key azetidine-based JAK inhibitors, supported by quantitative performance data and detailed experimental methodologies.

The Azetidine Scaffold: A Privileged Structure in Kinase Inhibition

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry.[1] Its strained ring system imparts a degree of conformational rigidity, which can lead to more favorable binding to target proteins.[1] Furthermore, the azetidine moiety can serve as a versatile synthetic handle for introducing diverse substituents, allowing for fine-tuning of a compound's pharmacological profile. In the context of JAK inhibitors, the incorporation of an azetidine ring has been a key strategy in the development of potent and selective agents.

Comparative Performance of Azetidine-Based JAK Inhibitors

The performance of azetidine-based JAK inhibitors is primarily assessed by their potency against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and their selectivity. High potency, indicated by a low half-maximal inhibitory concentration (IC50), is desirable, while selectivity for specific JAK isoforms can lead to a more favorable safety profile by avoiding off-target effects.

Below is a summary of the in vitro biochemical potency of several notable azetidine-containing JAK inhibitors and other relevant comparators.

CompoundCore StructureJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Baricitinib Pyrrolo[2,3-d]pyrimidine with Azetidine5.95.7>40053JAK1/JAK2
Itacitinib Azetidine-containing263>2000795JAK1
Solcitinib Azetidine-containing9.8107.8539225.4JAK1
LW402 Purine analogue7.712.7176227JAK1 > JAK2
Tofacitinib Pyrrolo[2,3-d]pyrimidine (Comparator)3.24.11.6344Pan-JAK (JAK1/3)
Upadacitinib Pyrrolo[2,3-d]pyrimidine (Comparator)4312023004700JAK1

Note: IC50 values can vary between different experimental assays and conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows of the experiments used to characterize them.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by azetidine-based JAK inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK - ATP - Substrate Peptide - Kinase Buffer Preincubation Pre-incubate JAK with Inhibitor Reagents->Preincubation Inhibitor Prepare Serial Dilutions of Azetidine-based Inhibitor Inhibitor->Preincubation Initiation Initiate Reaction with ATP and Substrate Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Substrate Phosphorylation Termination->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis

Figure 2: A generalized experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust drug discovery research. The following sections provide methodologies for key assays used in the characterization of azetidine-based JAK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

Reagents:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Adenosine 5'-triphosphate (ATP)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Azetidine-based test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the azetidine-based test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions and the recombinant JAK enzyme.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be at or near the Km value for the specific JAK enzyme.

  • Incubate the plate for 60-120 minutes at 30°C.[1]

  • Stop the reaction by adding the stop solution from the detection kit.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular STAT Phosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins, providing a more physiologically relevant measure of target engagement.

Reagents:

  • Human cell line expressing the relevant cytokine receptors and JAKs (e.g., UT-7/EPO cells for JAK2, TF-1 cells for GM-CSF/JAK2, or primary human T-cells for IL-2/JAK1/3)

  • Appropriate cytokine (e.g., erythropoietin (EPO), granulocyte-macrophage colony-stimulating factor (GM-CSF), or interleukin-2 (IL-2))

  • Azetidine-based test compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated STAT (pSTAT) and total STAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with serial dilutions of the azetidine-based test compound for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C to induce STAT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pSTAT and total STAT.

  • Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

Data Analysis:

  • Quantify the band intensities for pSTAT and total STAT using densitometry software.

  • Normalize the pSTAT signal to the total STAT signal for each sample.

  • Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is a standard for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Procedure:

  • Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of DBA/1 mice.[2]

  • Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[2]

  • Treatment: Once clinical signs of arthritis appear (typically around day 25-28), randomize the mice into treatment groups.

  • Administer the azetidine-based JAK inhibitor orally once or twice daily at various dose levels. Include a vehicle control group and a positive control group (e.g., methotrexate).

  • Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the paws.

  • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Data Analysis:

  • Compare the mean arthritis scores and paw swelling between the treatment groups and the vehicle control group.

  • Analyze the histopathology scores for each group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the treatment effects.

Conclusion

The azetidine scaffold has proven to be a valuable component in the design of potent and selective JAK inhibitors. The structural rigidity and synthetic tractability of the azetidine ring allow for the optimization of inhibitor properties, leading to compounds with diverse selectivity profiles. This guide provides a framework for the comparative evaluation of azetidine-based JAK inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. As the field of JAK inhibitor development continues to evolve, a thorough understanding of the structure-activity relationships and performance characteristics of these compounds will be essential for the discovery of next-generation therapeutics for a wide range of inflammatory and autoimmune diseases.

References

Azetidine Scaffolds: A Strategic Advantage in Drug Discovery Over Piperidine and Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a potential drug candidate. While piperidine and pyrrolidine rings are workhorses in medicinal chemistry, the smaller, four-membered azetidine scaffold is emerging as a superior alternative in many applications. This guide provides a comprehensive comparison of these three scaffolds, supported by experimental data, to highlight the strategic advantages of incorporating azetidines in drug design.

The unique structural and electronic properties of the azetidine ring impart a range of benefits, including enhanced metabolic stability, improved aqueous solubility, reduced lipophilicity, and the ability to serve as a versatile bioisostere. These characteristics can lead to compounds with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles and improved overall drug-like properties.

Physicochemical Properties: A Tale of Three Rings

The fundamental differences in the physicochemical properties of azetidine, pyrrolidine, and piperidine are rooted in their distinct ring sizes, conformations, and inherent ring strain.

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
Molecular Weight (Scaffold) ~57.09 g/mol ~71.12 g/mol ~85.15 g/mol Azetidine's lower molecular weight provides a good starting point for lead optimization, allowing for the addition of other functional groups without significantly increasing the overall size of the molecule.
pKa (Conjugate Acid) ~11.29~11.27~11.22All three are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary concern.
logP (Octanol/Water) ~0.11~0.46~0.84Azetidine is significantly less lipophilic than pyrrolidine and piperidine. This can lead to improved aqueous solubility, reduced off-target hydrophobic interactions, and a more favorable ADME profile.
Topological Polar Surface Area (TPSA) ~12.5 Ų~12.5 Ų~12.5 ŲThe TPSA of the core scaffolds is identical. However, the overall TPSA of a molecule can be influenced by the scaffold's effect on the conformation of appended substituents.
Conformational Flexibility Rigid, planar-likeFlexible envelope and twist conformationsRigid chair conformationThe conformational rigidity of the azetidine ring can be advantageous for locking in a specific bioactive conformation, potentially leading to higher binding affinity and selectivity.

Metabolic Stability: The Azetidine Advantage

A critical factor in drug development is the metabolic stability of a compound. The azetidine scaffold often confers enhanced resistance to metabolic degradation compared to its five- and six-membered counterparts. This is attributed to the unique electronic and steric properties of the four-membered ring.

While direct head-to-head comparative data across a series of analogous compounds is limited in the public domain, the general consensus in the medicinal chemistry community is that azetidines can offer a metabolic advantage. For instance, the carbons adjacent to the nitrogen in piperidine and pyrrolidine rings are often susceptible to cytochrome P450-mediated oxidation. The strained nature of the azetidine ring can alter the metabolic profile, sometimes directing metabolism away from the heterocyclic core.

To illustrate a typical assessment of metabolic stability, a hypothetical comparative dataset is presented below, based on typical outcomes observed in drug discovery programs.

Compound Series (Hypothetical)HeterocycleHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)
Compound X-Aze Azetidine4515.4
Compound X-Pyr Pyrrolidine2527.7
Compound X-Pip Piperidine3023.1

Note: This data is representative and intended for illustrative purposes. Actual values are highly dependent on the specific compound and its substituents.

Impact on Biological Activity: A Case Study

The choice of the heterocyclic scaffold can have a profound impact on the biological activity of a compound. The rigid nature of the azetidine ring can orient substituents in a manner that optimizes interactions with a biological target.

Consider a hypothetical series of inhibitors for a generic kinase. The inhibitory activity (IC50) is often influenced by the ability of the scaffold to position key pharmacophoric groups within the kinase's binding site.

Compound Series (Hypothetical)HeterocycleKinase Y IC50 (nM)
Inhibitor Z-Aze Azetidine15
Inhibitor Z-Pyr Pyrrolidine50
Inhibitor Z-Pip Piperidine35

Note: This data is representative and intended for illustrative purposes. Lower IC50 values indicate higher potency.

In this hypothetical example, the azetidine-containing analog exhibits the highest potency, suggesting that the conformational constraint imposed by the four-membered ring leads to a more favorable binding orientation.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsome suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the receptor of interest.

    • Prepare a stock solution of a high-affinity radiolabeled ligand (e.g., [³H]-ligand) at a concentration close to its Kd.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup:

    • In a 96-well filter plate, add the assay buffer, the radiolabeled ligand, the unlabeled test compound (or vehicle for total binding), and the receptor membrane preparation.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Key Concepts in Drug Discovery

To further illustrate the concepts discussed, the following diagrams are provided.

G General GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., Azetidine-containing drug) Ligand->GPCR Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

G Experimental Workflow for Scaffold Comparison cluster_synthesis Synthesis cluster_testing In Vitro Testing Aze_analog Azetidine Analog Metabolic_Stability Metabolic Stability Assay (t½, CLint) Aze_analog->Metabolic_Stability Biological_Activity Biological Activity Assay (IC50, Ki) Aze_analog->Biological_Activity Pyr_analog Pyrrolidine Analog Pyr_analog->Metabolic_Stability Pyr_analog->Biological_Activity Pip_analog Piperidine Analog Pip_analog->Metabolic_Stability Pip_analog->Biological_Activity Data_Analysis Data Analysis and Scaffold Selection Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis

Caption: Workflow for the comparative evaluation of heterocyclic scaffolds.

Comparative Reactivity of Cyanomethyl-Containing Heterocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical behavior of cyanomethyl-substituted pyridines, thiazoles, imidazoles, pyridazines, and pyrimidines in reactions pertinent to pharmaceutical development.

In the landscape of medicinal chemistry, cyanomethyl-containing heterocycles are valuable building blocks, frequently employed in the synthesis of complex molecular architectures. The reactivity of the cyanomethyl group is pivotal to its synthetic utility, influencing its participation in crucial bond-forming reactions. This guide provides a comparative analysis of the reactivity of cyanomethyl groups appended to various common five- and six-membered nitrogen heterocycles. Understanding these reactivity trends is essential for researchers, scientists, and drug development professionals in designing efficient synthetic routes and anticipating chemical behavior.

The reactivity of the cyanomethyl (-CH₂CN) group is primarily dictated by the acidity of the α-protons, which in turn is influenced by the electron-withdrawing nature of both the nitrile and the attached heterocyclic ring. The ability of the heterocyclic ring to stabilize the resulting carbanion via resonance and inductive effects determines the ease of deprotonation and subsequent nucleophilic reactions.

Acidity of α-Protons: A Key Determinant of Reactivity

The acidity of the methylene protons of the cyanomethyl group, expressed as pKa values, is a fundamental indicator of its reactivity. A lower pKa value signifies more acidic protons and a greater propensity for the formation of a stabilized carbanion, which can then act as a nucleophile in various reactions. The electron-withdrawing capacity of the heterocyclic ring plays a crucial role here. Generally, more electron-deficient rings lead to a lower pKa of the cyanomethyl protons.

Comparative Reactivity in Key Synthetic Transformations

The utility of cyanomethyl heterocycles in drug discovery is demonstrated through their participation in a variety of chemical reactions, including nucleophilic substitutions, condensation reactions, and palladium-catalyzed cross-coupling reactions. The following sections discuss the expected reactivity trends of different cyanomethyl-containing heterocycles in these transformations.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the cyanomethyl group, once deprotonated, acts as a nucleophile. The rate and efficiency of these reactions are directly related to the ease of carbanion formation. Therefore, the order of reactivity is expected to follow the trend of increasing acidity of the α-protons.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

Heterocycle ClassPredicted ReactivityRationale
CyanomethylpyridazinesHighThe two adjacent nitrogen atoms strongly withdraw electron density, significantly acidifying the cyanomethyl protons.
CyanomethylpyrimidinesHighThe two nitrogen atoms at the 1 and 3 positions effectively delocalize the negative charge of the carbanion.
CyanomethylthiazolesModerate to HighThe sulfur atom, in addition to the nitrogen, contributes to the electron-deficient nature of the ring.
CyanomethylpyridinesModerateThe single nitrogen atom provides moderate electron withdrawal.
CyanomethylimidazolesLow to ModerateThe imidazole ring is more electron-rich compared to pyridines and other diazines, leading to less acidic cyanomethyl protons.
Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, are also reliant on the formation of a nucleophilic carbanion from the cyanomethyl group. Consequently, the reactivity of different cyanomethyl heterocycles in these reactions is anticipated to mirror the trends observed in nucleophilic substitutions. Heterocycles that more effectively stabilize the intermediate carbanion will facilitate these condensations more readily.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed α-arylation reactions, the cyanomethyl heterocycle undergoes deprotonation to form a nucleophile that then couples with an aryl halide. The efficiency of this process is influenced by both the acidity of the cyanomethyl protons and the ability of the heterocycle to participate in the catalytic cycle without inhibiting the palladium catalyst. While specific quantitative comparisons are sparse, it is reasonable to assume that heterocycles that readily form the required nucleophile will be more reactive, provided they are stable under the reaction conditions.

Experimental Protocols

To quantitatively assess the comparative reactivity of different cyanomethyl-containing heterocycles, standardized experimental protocols are essential. Below are outlines for key experiments that would yield the necessary data for a direct comparison.

Protocol 1: Determination of Relative pKa by Competitive Deprotonation

This experiment aims to establish a relative order of acidity for the α-protons of various cyanomethyl heterocycles.

Methodology:

  • Equimolar amounts of two different cyanomethyl heterocycles are dissolved in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.

  • A substoichiometric amount (e.g., 0.5 equivalents) of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is added at low temperature (-78 °C).

  • The reaction is allowed to equilibrate for a set period.

  • The reaction is quenched with a deuterated electrophile (e.g., D₂O).

  • The ratio of the deuterated and non-deuterated forms of each heterocycle is determined by ¹H NMR spectroscopy or mass spectrometry. The heterocycle with the higher degree of deuteration is the more acidic species.

Protocol 2: Comparative Kinetic Analysis of a Nucleophilic Substitution Reaction

This protocol measures the reaction rates of different cyanomethyl heterocycles with a standard electrophile.

Methodology:

  • A solution of the cyanomethyl heterocycle and a strong base (e.g., NaH) in a suitable solvent (e.g., DMF) is prepared to generate the corresponding nucleophile in situ.

  • A standard electrophile (e.g., benzyl bromide) is added at a controlled temperature.

  • Aliquots are taken from the reaction mixture at regular time intervals.

  • The reaction is quenched, and the concentration of the product and remaining starting material is determined by a suitable analytical technique (e.g., HPLC or GC).

  • The initial reaction rates are calculated for each cyanomethyl heterocycle.

Logical Relationship of Reactivity

The interplay between the electronic properties of the heterocycle and the reactivity of the cyanomethyl group can be visualized as a logical workflow.

cluster_0 Heterocycle Properties cluster_1 Chemical Properties cluster_2 Reactivity A Electron-Withdrawing Nature of Heterocycle B Acidity of α-Protons (pKa) A->B increases C Carbanion Stability B->C inversely related to D Rate of Nucleophilic Reactions C->D directly proportional to

Caption: Relationship between heterocycle electronics and reactivity.

Experimental Workflow for Reactivity Comparison

A standardized workflow is critical for obtaining comparable data across different cyanomethyl heterocycles.

cluster_0 Reactants cluster_1 Reaction cluster_2 Analysis cluster_3 Output A Cyanomethyl Heterocycle Series D Parallel Nucleophilic Substitution Reactions A->D B Standardized Reaction Conditions (Base, Solvent, Temp) B->D C Standard Electrophile C->D E Kinetic Monitoring (e.g., HPLC, GC) D->E F Comparative Reactivity Data (Rate Constants, Yields) E->F

Caption: Workflow for comparing nucleophilic substitution rates.

Conclusion

The reactivity of cyanomethyl-containing heterocycles is a critical parameter in the strategic design of synthetic routes for novel drug candidates. While direct quantitative comparisons from existing literature are challenging to consolidate, a qualitative understanding based on the electronic nature of the heterocyclic core can guide the synthetic chemist. It is predicted that cyanomethyl groups attached to more electron-deficient rings, such as pyridazines and pyrimidines, will exhibit higher reactivity in nucleophilic-type reactions compared to those on more electron-rich rings like imidazoles. To establish a definitive quantitative ranking, further systematic experimental studies employing standardized protocols are necessary. Such data would be invaluable to the drug discovery community, enabling more precise and efficient synthesis of new chemical entities.

A Head-to-Head Comparison: Validating Synthetic Intermediates with Mass Spectrometry vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthetic intermediate's structure is a critical checkpoint in the path to a final product. An incorrect structure can lead to wasted resources, project delays, and misleading biological data. While mass spectrometry (MS) has become a cornerstone for this validation, a comprehensive understanding of its performance against alternative methods is essential for a robust analytical strategy. This guide provides an objective comparison of mass spectrometry with its primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to aid in selecting the most appropriate validation approach.

At its core, the choice between mass spectrometry and other techniques hinges on the specific information required, the sample's nature, and the developmental stage of the synthetic intermediate. Mass spectrometry excels in providing rapid and highly sensitive molecular weight information and fragmentation patterns, which are invaluable for confirming the expected mass and identifying potential impurities. Conversely, NMR spectroscopy offers unparalleled detail regarding the precise arrangement of atoms within a molecule, making it the gold standard for unambiguous structure elucidation.

At a Glance: Mass Spectrometry vs. NMR Spectroscopy

To facilitate a direct comparison, the following table summarizes the key performance characteristics of mass spectrometry and NMR spectroscopy for the validation of synthetic intermediates.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular Weight & FragmentationDetailed 3D Molecular Structure
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)
Sample Amount Micrograms (µg) to Nanograms (ng)Milligrams (mg)[1][2]
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)
Resolution High mass resolution (distinguishes isotopes)High spectral resolution (distinguishes nuanced structural differences)
Isomer Differentiation Limited (often requires chromatography)Excellent (distinguishes constitutional isomers and stereoisomers)
Quantitative Analysis Requires calibration curvesInherently quantitative[3]
Instrumentation Cost Varies widely (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
50k>50k - >50k−>
1M)[4]
Generally high (>
100kforbenchtop,>>100k for benchtop, >>100kforbenchtop,>>
1M for high-field)[5][6]
Sample Preparation Can be more complex, may require derivatizationGenerally simpler, dissolution in a deuterated solvent

Deciding on the Right Technique: A Logical Approach

The selection of an analytical technique for validating a synthetic intermediate should be a structured process based on the specific requirements of the analysis. The following decision tree illustrates a logical workflow for choosing between mass spectrometry and NMR spectroscopy.

G start Start: Validate Synthetic Intermediate is_mass_known Is the primary goal to confirm the expected molecular weight? start->is_mass_known is_structure_complex Is the structure complex or are there multiple isomers possible? is_mass_known->is_structure_complex No use_ms Use Mass Spectrometry (e.g., LC-MS) is_mass_known->use_ms Yes need_high_sensitivity Is the sample amount very limited? is_structure_complex->need_high_sensitivity No use_nmr Use NMR Spectroscopy (e.g., 1H, 13C NMR) is_structure_complex->use_nmr Yes need_high_sensitivity->use_ms Yes use_both Use both MS and NMR for comprehensive validation need_high_sensitivity->use_both No end End use_ms->end use_nmr->end use_both->end

A decision tree to guide the selection of an analytical technique.

The Validation Workflow: A Step-by-Step Overview

A typical workflow for the structural validation of a synthetic intermediate involves a series of logical steps, often employing both mass spectrometry and NMR spectroscopy for comprehensive characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_outcome Outcome synthesis Synthesize Intermediate purification Purify Intermediate (e.g., Chromatography) synthesis->purification ms_analysis Mass Spectrometry Analysis (e.g., LC-MS) purification->ms_analysis nmr_analysis NMR Spectroscopy Analysis (e.g., 1H, 13C) ms_analysis->nmr_analysis data_analysis Data Interpretation and Structure Confirmation nmr_analysis->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Consistent structure_incorrect Structure Incorrect data_analysis->structure_incorrect Data Inconsistent

A general workflow for the validation of synthetic intermediates.

Experimental Protocols

To provide practical guidance, the following sections detail standardized protocols for the analysis of a representative synthetic intermediate, 4-acetylbiphenyl, using both LC-MS and NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To confirm the molecular weight of 4-acetylbiphenyl and assess its purity.

Materials:

  • 4-acetylbiphenyl sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • LC-MS system (e.g., a single quadrupole or time-of-flight mass spectrometer coupled to an HPLC system)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-acetylbiphenyl at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.[7]

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS System Setup:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

    • Mass Spectrometer Settings (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Scan Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

    • The expected protonated molecule [M+H]⁺ for 4-acetylbiphenyl (C₁₄H₁₂O, MW = 196.25) is m/z 197.09.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information of 4-acetylbiphenyl to confirm its chemical structure.

Materials:

  • 4-acetylbiphenyl sample (5-20 mg)[1]

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of the 4-acetylbiphenyl sample into a clean, dry vial.[1]

    • Add approximately 0.6 mL of CDCl₃ to the vial.[1]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a proton (¹H) NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16-64 scans are sufficient.

    • ¹³C NMR Acquisition:

      • Acquire a carbon-13 (¹³C) NMR spectrum with proton decoupling. Typical parameters include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the acquired free induction decays (FIDs) using Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the 4-acetylbiphenyl structure. For example, in the ¹H NMR spectrum, one would expect to see a singlet for the methyl protons around 2.6 ppm and multiplets for the aromatic protons between 7.4 and 8.0 ppm.

Conclusion

Both mass spectrometry and NMR spectroscopy are powerful and indispensable tools for the structural validation of synthetic intermediates. Mass spectrometry offers unparalleled sensitivity and speed for confirming molecular weight, making it ideal for high-throughput screening and the analysis of trace impurities. NMR spectroscopy, while less sensitive and requiring larger sample amounts, provides the definitive structural information necessary for unambiguous characterization.

For a comprehensive and robust validation strategy, the use of both techniques is highly recommended. This orthogonal approach, leveraging the strengths of each method, provides the highest level of confidence in the structural integrity of synthetic intermediates, a critical factor for success in research and drug development.

References

Navigating the Synthesis of tert-Butyl 3-(Cyanomethyl)azetidine-1-carboxylate: A Comparative Guide to Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthesis yields for tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The primary route to this saturated azetidine derivative involves a two-step process: the formation of its unsaturated precursor, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, followed by a reduction step.

Comparison of Synthesis Yields

The synthesis of this compound is most commonly approached through the reduction of its α,β-unsaturated nitrile precursor. The overall yield of this two-step process is dependent on the efficiency of both the initial olefination reaction and the subsequent hydrogenation. While specific yield data for the reduction step is not extensively reported in readily available literature, the synthesis of the precursor, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, has been optimized, with modern methods showing significant improvements over traditional approaches.

RouteStepKey ReagentsSolventReported Yield (%)
Route 1: Two-Step Synthesis via Olefination and Reduction 1. Horner-Wadsworth-Emmons Reactiontert-Butyl 3-oxoazetidine-1-carboxylate, Diethyl cyanomethylphosphonate, Base (e.g., NaH, KOtBu)THF~72 (Traditional) to 97 (Microchannel Reactor)[1]
2. Catalytic Hydrogenationtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate, Hydrogen gas, Catalyst (e.g., Pd/C, PtO₂)Methanol, EthanolNot explicitly reported in reviewed literature
Route 2: Alkylation (Alternative) Alkylationtert-Butyl 3-cyanoazetidine-1-carboxylate, Haloacetonitrile (e.g., bromoacetonitrile), BaseNot detailed in reviewed literatureNot explicitly reported in reviewed literature

Note: The yield for the catalytic hydrogenation step is not specified in the reviewed literature, which presents a significant gap in quantitatively comparing the overall efficiency of this primary synthetic route.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

This step involves the reaction of a phosphonate ylide with tert-butyl 3-oxoazetidine-1-carboxylate.

Traditional Protocol: Traditional methods for this reaction report yields of approximately 72%.[1] These methods typically involve the use of a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF) at low temperatures.

Optimized Protocol using Microchannel Reactor: Recent advancements have employed microchannel reactors to improve yield and process safety. While a detailed protocol for the synthesis of the cyanomethylene derivative using a microchannel reactor was not found in the provided results, this technology has been shown to increase yields for similar reactions to as high as 97%.[1]

Step 2: Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This crucial step converts the unsaturated precursor to the target saturated compound. Although a specific, detailed protocol with a reported yield for this particular molecule was not found in the searched literature, a general procedure for the catalytic hydrogenation of an α,β-unsaturated nitrile is as follows:

General Protocol for Catalytic Hydrogenation: The unsaturated compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, would be dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a pressurized hydrogenation apparatus, and stirred until the reaction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the crude product, which may then be purified by chromatography or crystallization. The yield for this reaction would need to be determined experimentally.

Route 2: Alkylation of tert-Butyl 3-cyanoazetidine-1-carboxylate (Alternative)

An alternative approach to the target molecule involves the alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate with a haloacetonitrile. This method would bypass the need for the "methylene" intermediate and the subsequent reduction step. However, a detailed experimental protocol with a reported yield for this specific transformation was not identified in the reviewed literature.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the primary synthetic pathway, a generalized experimental workflow is presented below.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation A tert-Butyl 3-oxoazetidine-1-carboxylate D Reaction Mixture A->D B Diethyl cyanomethylphosphonate B->D C Base (e.g., NaH, KOtBu) in THF C->D E Quenching and Workup D->E F tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate E->F G tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate J Hydrogenation Reaction G->J H H2, Catalyst (e.g., Pd/C) H->J I Solvent (e.g., Methanol) I->J K Filtration and Purification J->K L This compound K->L

Caption: Generalized workflow for the two-step synthesis.

In the context of drug development, the azetidine scaffold is often incorporated to modulate signaling pathways. The specific biological targets of molecules derived from this compound would depend on the final structure of the active pharmaceutical ingredient. For instance, if used in the synthesis of a kinase inhibitor, it might be involved in blocking a pathway like the JAK-STAT signaling cascade.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->JAK

References

Assessing the Metabolic Stability of Drugs Containing an Azetidine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in medicinal chemistry as a valuable scaffold for improving the metabolic stability and other pharmacokinetic properties of drug candidates. Its unique conformational constraints and inherent ring strain offer advantages over more traditional five- and six-membered heterocyclic rings like pyrrolidine and piperidine. This guide provides a comparative analysis of the metabolic stability of azetidine-containing compounds against their larger ring counterparts, supported by experimental data and detailed methodologies.

Enhanced Metabolic Resistance of the Azetidine Moiety

One of the primary advantages of incorporating an azetidine ring is its increased resistance to common metabolic pathways, particularly N-dealkylation, which is a frequent route of metabolism for larger saturated amines like piperidine. By replacing a piperidine ring with an azetidine moiety, the metabolic pathway can be shifted away from the heterocyclic linker, potentially leading to a longer half-life, increased drug exposure, and a more predictable pharmacokinetic profile.

However, the strained nature of the azetidine ring can also introduce unique metabolic liabilities. Ring opening, either through cytochrome P450 (CYP)-mediated oxidation followed by scission or via glutathione S-transferase (GST)-catalyzed conjugation, represents a potential metabolic pathway for some azetidine-containing compounds. Understanding these metabolic routes is crucial for the rational design of stable and effective drug candidates.

Comparative Metabolic Stability Data

The following tables summarize available data from studies comparing the metabolic stability of azetidine-containing compounds with their pyrrolidine and piperidine analogs.

Table 1: Comparison of Intrinsic Clearance in Human Liver Microsomes

Compound/AnalogHeterocyclic MoietyIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference Compound
DGAT2 Inhibitor 1PiperidineHigh (specific value not provided)DGAT2 Inhibitor 2
DGAT2 Inhibitor 2AzetidineLower than Piperidine analogDGAT2 Inhibitor 1

This data demonstrates the successful mitigation of high intrinsic clearance by replacing a piperidine ring with an azetidine ring in a series of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors.[1]

Table 2: Comparison of Aqueous Stability (as a surrogate for potential metabolic lability)

CompoundHeterocyclic MoietyAqueous T1/2 (hours) at pH 1.8
Analog of Compound 1Azetidine1.2
Analog 7PyrrolidineStable
Analog 12Piperidine~1.2

This table, while not a direct measure of metabolic stability, provides insight into the inherent chemical stability of the heterocyclic rings under acidic conditions, which can be a factor in overall drug disposition.

Table 3: Metabolic Stability of an Azetidine-Containing Compound in Mouse Liver Microsomes

CompoundHeterocyclic MoietyT1/2 in Mouse Liver Microsomes (minutes)
TZT-1027 Analog 1aAzetidine< 2

This data point highlights that while azetidines can confer stability, the overall molecular structure plays a significant role, and some azetidine-containing compounds can still be rapidly metabolized.

Key Metabolic Pathways of Azetidine-Containing Drugs

Two notable metabolic pathways have been identified for azetidine-containing compounds:

  • CYP-Mediated Oxidation and Ring Scission: This pathway involves the oxidation of the carbon atom alpha to the azetidine nitrogen by cytochrome P450 enzymes. This oxidation can lead to the opening of the strained four-membered ring.[1]

  • Glutathione (GSH) Conjugation and Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation reaction results in the opening of the azetidine ring.[2]

Experimental Protocols

Microsomal Stability Assay

This in vitro assay is a standard method for assessing Phase I metabolic stability.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system and keep it on ice.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl2.

    • Add the test compound to the mixture.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte culture medium

  • Collagen-coated plates (for plated hepatocyte assays)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for analytical quantification

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • For suspension assays, dilute the hepatocytes to the desired concentration in incubation medium. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Incubation:

    • Add the test compound to the hepatocyte suspension or the medium of the plated hepatocytes.

    • Incubate at 37°C in a CO2 incubator.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension or the medium.

    • Stop the metabolic activity by adding a cold quenching solution containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the hepatocytes and proteins.

  • Analysis:

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant, half-life, and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points (0, 5, 15...) incubate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

metabolic_pathway cluster_cyp CYP-Mediated Pathway cluster_gst GST-Mediated Pathway azetidine_drug_cyp Azetidine-Containing Drug oxidation α-Carbon Oxidation azetidine_drug_cyp->oxidation CYP450 ring_scission Ring Scission Metabolites oxidation->ring_scission azetidine_drug_gst Azetidine-Containing Drug gsh_conjugation Nucleophilic Attack by Glutathione azetidine_drug_gst->gsh_conjugation GST ring_opened_conjugate Ring-Opened GSH Conjugate gsh_conjugation->ring_opened_conjugate

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a heterocyclic intermediate. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Profile

This compound and structurally similar compounds are classified as hazardous materials. Key safety considerations include:

  • Acute Toxicity : The substance may be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation : It is known to cause skin and serious eye irritation.[2][4][5][6] It may also cause respiratory irritation.[2][4][6]

  • Personal Protective Equipment (PPE) : When handling this compound, wearing appropriate PPE, including chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat, is mandatory.[2][4][5][6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4][6][7]

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard information for this compound and related azetidine compounds.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[6][8]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4][5][6]
Serious Eye Damage/IrritationCategory 2A/2Causes serious eye irritation.[2][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][4][6]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, labeled hazardous waste containers

  • Inert absorbent material (e.g., vermiculite, sand)

  • Chemical fume hood

Procedure:

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Segregate solid waste, liquid waste, and contaminated labware into separate, clearly labeled hazardous waste containers.

  • Handling Unused Product :

    • If the original container is to be disposed of, ensure it is tightly sealed.

    • Place the sealed container into a larger, labeled hazardous waste container.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Managing Spills :

    • In case of a small spill, alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbent material and place it into a sealed hazardous waste container labeled with the chemical name.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[9]

  • Disposing of Contaminated Materials :

    • Any items such as gloves, weighing paper, or pipette tips that come into contact with the compound must be disposed of as hazardous waste.

    • Place these items in a designated, labeled hazardous waste container.

  • Final Disposal :

    • All waste containing this compound must be disposed of through a licensed professional waste disposal service or your institution's EHS-approved waste management program.[4][5][8]

    • Never dispose of this chemical down the drain or in regular trash.[4][9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_waste_type Waste Characterization cluster_containers Containment cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid label_solid Label as 'Hazardous Waste' and with chemical name. solid_waste->label_solid label_liquid Label as 'Hazardous Waste' and with chemical name. liquid_waste->label_liquid storage Store in a designated, secure waste accumulation area. label_solid->storage label_liquid->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety protocols and logistical information for Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS Number: 142253-58-5), a compound requiring careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] While specific data for this compound is limited, related azetidine and cyanomethyl compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][2][3]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against splashes and eye irritation.[1][2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or aerosols/dusts are generated, a NIOSH-approved respirator is necessary.To avoid inhalation of vapors, aerosols, or dusts.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[5]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.

  • Avoid Contamination: Use caution to avoid contact with skin, eyes, and clothing.[3] Prevent the formation of dusts or aerosols.

  • Weighing: If weighing the solid, do so in a ventilated enclosure or a fume hood.

  • Spill Management: In the event of a spill, follow established laboratory procedures for hazardous material cleanup. Small spills can be absorbed with an inert material and placed into a suitable, labeled disposal container.[3]

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][3]

  • Clothing: Remove any contaminated clothing and launder it before reuse.[3]

  • Work Area: Clean the work surface thoroughly after use.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Chemical Waste:

  • Container: Dispose of the chemical waste in a clearly labeled, sealed container designated for hazardous chemical waste.[5] The label should include "HAZARDOUS WASTE - cyanide" and the date of generation.[5]

  • Segregation: Do not mix this waste with other waste streams, particularly acids, to prevent the potential generation of hydrogen cyanide gas.[5] Store cyanide-containing wastes separately.[5]

2. Contaminated PPE and Materials:

  • Solid Waste: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, absorbent pads) contaminated with the chemical should be collected in a separate, labeled hazardous waste container.[5]

  • Glassware: Decontaminate any reusable glassware. A common procedure for cyanide-containing materials involves rinsing with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution, all performed within a fume hood.[5] The rinsate should be disposed of as hazardous waste.[5]

Diagram 1: Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem decon_self Personal Decontamination (Wash Hands) handle_chem->decon_self dispose_chem Dispose of Chemical Waste handle_chem->dispose_chem decon_area Clean Work Area decon_self->decon_area remove_ppe Remove PPE decon_area->remove_ppe dispose_ppe Dispose of Contaminated PPE remove_ppe->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.